molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazole-2-thiol CAS No. 908355-83-9

7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807
CAS No.: 908355-83-9
M. Wt: 246.2 g/mol
InChI Key: YMKOWNRHWXMBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[D]thiazole-2-thiol is a useful research compound. Its molecular formula is C7H4BrNS2 and its molecular weight is 246.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKOWNRHWXMBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474404
Record name 7-Bromo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908355-83-9
Record name 7-Bromo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromobenzo[d]thiazole-2-thiol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol

This document serves as a comprehensive technical guide on this compound, a heterocyclic compound of substantial interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to this molecule. The narrative is built upon a foundation of scientific integrity, blending technical data with field-proven insights to facilitate advanced research and development.

Strategic Importance in Modern Chemistry

This compound is a member of the benzothiazole family, a class of compounds renowned for its privileged structure in drug discovery. The benzothiazole core is a bicyclic system where a benzene ring is fused to a thiazole ring. This scaffold is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The strategic placement of a bromine atom at the 7-position and a thiol group at the 2-position endows this compound with distinct electronic properties and multiple reactive handles. This makes it an exceptionally versatile building block for synthesizing complex molecules and probing biological systems, particularly in the development of novel therapeutic agents.[3][4]

Core Physicochemical Profile

A fundamental understanding of a molecule's physicochemical properties is the bedrock of its application in any research endeavor. These parameters govern its solubility, stability, membrane permeability, and reactivity, thereby influencing experimental design from synthesis to biological screening.

Structural and Molecular Data

The essential identification and structural details of this compound are summarized below. This information is critical for accurate documentation, database searches, and theoretical modeling.

PropertyValueSource(s)
IUPAC Name 7-bromo-1,3-benzothiazole-2-thiol[5]
CAS Number 908355-83-9[5][6][7]
Molecular Formula C₇H₄BrNS₂[5][6]
Molecular Weight 246.14 g/mol [5][6]
Canonical SMILES C1=CC2=C(C(=C1)Br)SC(=S)N2[5]
InChIKey YMKOWNRHWXMBKS-UHFFFAOYSA-N[5]
Physical and Computed Properties

The physical state, solubility, and key computed properties provide practical insights for handling, formulation, and predicting the behavior of the compound.

PropertyValueSource(s)
Appearance Solid[8]
Melting Point 207 °C[8]
Polar Surface Area 69.42 Ų[5]
pKa (Predicted) 9.22 ± 0.20[5]
ACD/LogP (Predicted) 3.22[5]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Rationale of a Plausible Synthetic Pathway

The construction of the benzothiazole-2-thiol core is classically achieved via the reaction of an appropriately substituted 2-aminothiophenol with carbon disulfide (CS₂). This choice of reactants is mechanistically sound and efficient. The amino group of the thiophenol acts as a nucleophile, attacking the electrophilic carbon of CS₂, which serves as a C1 synthon. This is followed by an intramolecular cyclization driven by the proximity of the thiol group, which attacks the intermediate dithiocarbamate to form the stable heterocyclic ring system.

Synthesis_Pathway Reactant1 2-Amino-6-bromothiophenol Intermediate Dithiocarbamate Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Carbon Disulfide (CS₂) Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Plausible synthesis of this compound.

A Hub of Chemical Reactivity

The molecule's structure presents three primary sites for chemical modification, making it a powerful scaffold in combinatorial chemistry and targeted synthesis. The interplay between these functional groups allows for a diverse range of transformations.

  • The Thiol Group (at C2): The thiol group is the most prominent reactive site. It can exist in tautomeric equilibrium with its thione form. The acidic proton can be easily removed by a base, generating a potent thiolate nucleophile. This enables a host of reactions such as S-alkylation and S-acylation, which are fundamental for attaching side chains in drug design.[3]

  • The Bromine Atom (at C7): The bromine atom on the aromatic ring is a key functional handle for modern cross-coupling reactions. Catalytic systems, particularly those based on palladium, can facilitate Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl groups, profoundly altering the molecule's steric and electronic properties.

  • The Benzothiazole Nucleus: The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new incoming groups.

Reactivity_Hub Molecule This compound Thiol/Thiolate (C2) Bromo Group (C7) Aromatic Core Alkylation S-Alkylation / S-Acylation Molecule:f0->Alkylation Nucleophilic Attack CrossCoupling Palladium-Catalyzed Cross-Coupling Molecule:f1->CrossCoupling Oxidative Addition EAS Electrophilic Aromatic Substitution Molecule:f2->EAS Electrophilic Attack

Caption: Key reactive centers of this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound. A multi-technique approach provides a self-validating system where data from orthogonal methods corroborates the findings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the electronic environment of the protons. The aromatic region will display characteristic splitting patterns for the three protons on the brominated ring. The thiol proton (or N-H proton in the thione tautomer) often appears as a broad singlet.[8]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum will show seven distinct signals for the aromatic and thiazole carbons, including a characteristic signal for the C=S carbon at a downfield chemical shift.[8]

  • Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight. For this compound, the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak (M and M+2) with nearly equal intensities, providing unambiguous confirmation of bromine incorporation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method allows for the separation of the target compound from starting materials, by-products, and other impurities. The percentage purity is determined by the relative area of the product peak.

Field-Proven Experimental Protocol

The following protocol outlines a standard workflow for verifying the purity of a synthesized or purchased batch of this compound. The choice of a C18 column and a gradient elution is a robust starting point for many aromatic compounds.

Purity Verification by Reversed-Phase HPLC
  • System Preparation: Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min. The inclusion of formic acid is crucial as it sharpens peaks by ensuring acidic analytes remain in a single protonation state.

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol. Ensure complete dissolution, using sonication if necessary. Prepare a working solution by diluting the stock to ~50-100 µg/mL with the mobile phase.

  • Injection and Elution: Inject 5-10 µL of the working solution. Run a linear gradient to increase the organic component (acetonitrile) to 95% over 15-20 minutes. This gradient ensures that both polar and non-polar impurities are effectively eluted and resolved.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm or 280 nm where aromatic and heterocyclic systems exhibit strong absorbance.

  • Data Analysis: Integrate all detected peaks. The purity is calculated as the area of the main product peak as a percentage of the total peak area in the chromatogram. A purity level of >95% is generally required for subsequent applications in drug discovery.

HPLC_Protocol_Workflow cluster_prep Preparation cluster_run Execution & Analysis A 1. Equilibrate HPLC System (C18 Column, Mobile Phase A) B 2. Prepare Sample Stock (1 mg/mL in ACN) A->B C 3. Prepare Working Solution (Dilute Stock) B->C D 4. Inject Sample onto Column C->D E 5. Run Gradient Elution (Increase % Acetonitrile) D->E F 6. Detect with UV E->F G 7. Integrate Peaks & Calculate Purity F->G

Caption: Step-by-step workflow for HPLC purity analysis.

Safety and Handling

As with any laboratory chemical, this compound must be handled with care. All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Users should consult the material safety data sheet (MSDS) provided by the supplier for comprehensive hazard and handling information.

Concluding Remarks

This compound stands out as a high-value scaffold for chemical innovation. Its defined physicochemical properties, coupled with its versatile reactivity, provide a robust platform for the design and synthesis of novel molecules with significant potential in drug development and materials science. The analytical and experimental frameworks detailed in this guide offer a reliable foundation for researchers to confidently incorporate this compound into their workflows, paving the way for future discoveries.

References

  • The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Microwave assisted CS cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - Supporting Information.
  • PubChem. (n.d.). 7-Bromobenzothiazole. National Center for Biotechnology Information.
  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Org. Commun. 15:4, 378-385.
  • The Royal Society of Chemistry. (n.d.). Supplemental Information.
  • Gao, F., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944. Published by MDPI.
  • Arctom. (n.d.). CAS NO. 908355-83-9 | this compound.
  • ResearchGate. (2012). (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Boroncore. (n.d.). 908355-83-9 | this compound.
  • ResearchGate. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • National Institutes of Health. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria.

Sources

7-Bromobenzo[d]thiazole-2-thiol CAS number 908355-83-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol (CAS: 908355-83-9): A Keystone Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole scaffold is a prominent member of this class, forming the core of numerous natural and synthetic bioactive compounds.[1][2] this compound, identified by its CAS number 908355-83-9, represents a highly strategic evolution of this core.[3][4][5] This molecule is engineered with three key features for modern drug discovery: a rigid benzothiazole nucleus, a versatile 2-thiol (or thione tautomer) group for derivatization, and a strategically positioned bromine atom on the benzene ring.

The thiol group serves as a nucleophilic handle, readily undergoing reactions like S-alkylation to append a diverse range of side chains, enabling the exploration of structure-activity relationships (SAR).[6][7] Concurrently, the bromine atom is not merely a substituent; it is a functional gateway for advanced synthetic transformations, such as transition metal-catalyzed cross-coupling reactions. This dual functionality makes this compound an exceptionally powerful building block for the construction of combinatorial libraries aimed at identifying novel therapeutic agents against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][8][9][10]

Caption: Chemical Structure of this compound.

Physicochemical and Computational Properties

The predicted physicochemical properties of a compound are critical in early-stage drug development for forecasting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data below, derived from computational models, provides essential insights for researchers.[3] For instance, the predicted pKa of 9.22 suggests that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, protonated thiol form, which influences its ability to cross cellular membranes.

PropertyValueSignificance
CAS Number 908355-83-9Unique chemical identifier.[4][11][12]
Molecular Formula C₇H₄BrNS₂Defines the elemental composition.[3][4]
Molecular Weight 246.15 g/mol Essential for stoichiometric calculations.[4][11]
pKa (Predicted) 9.22 ± 0.20Indicates acidity; affects ionization state in vivo.[3]
ACD/LogP (Predicted) 3.22Measure of lipophilicity; impacts membrane permeability.[3]
Polar Surface Area 69.42 ŲInfluences drug transport and blood-brain barrier penetration.[3]
#H Bond Donors 1Potential for hydrogen bonding interactions with targets.[3]
#H Bond Acceptors 1Potential for hydrogen bonding interactions with targets.[3]
Molar Refractivity 55.831 cm³Relates to molecular volume and polarizability.[3]

Synthesis and Mechanistic Rationale

While multiple strategies exist for forming the 2-mercaptobenzothiazole (MBT) core, the most adaptable method for generating substituted analogues involves the reaction of a corresponding ortho-haloaniline with carbon disulfide.[13][14] For the synthesis of this compound, a highly efficient and metal-free approach utilizes 1-amino-2,3-dibromobenzene and carbon disulfide in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14]

The causality behind this choice is clear: DBU is potent enough to deprotonate the aniline nitrogen, initiating the nucleophilic attack on carbon disulfide, but it does not compete as a nucleophile itself. The subsequent intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization is facilitated by the second bromine atom acting as a leaving group, leading to the formation of the thiazole ring. Toluene is an effective solvent as it is relatively non-polar and has a boiling point suitable for this reaction.

synthesis_workflow start Starting Materials: 1-Amino-2,3-dibromobenzene Carbon Disulfide (CS₂) DBU (Base) reaction Reaction Step: - Dissolve reactants in Toluene - Add DBU - Heat (e.g., 80-100°C) start->reaction 1. Combine workup Aqueous Workup: - Acidify (e.g., with HCl) - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. Quench & Extract purification Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate under vacuum - Column Chromatography workup->purification 3. Isolate product Final Product: This compound purification->product 4. Purify

Caption: Proposed Synthetic Workflow.

Representative Experimental Protocol
  • Reaction Setup: To a solution of 1-amino-2,3-dibromobenzene (1.0 eq) in anhydrous toluene (10 mL per mmol of aniline) in a round-bottom flask under an inert atmosphere (e.g., Argon), add carbon disulfide (1.2 eq).

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 1M hydrochloric acid (HCl). Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization (Predictive Analysis)

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related benzothiazole derivatives.[6][7][15] This predictive data is invaluable for researchers to confirm the identity and purity of their synthesized material.

TechniquePredicted Characteristics
¹H NMR Aromatic Protons: Three distinct signals expected in the δ 7.0-8.0 ppm range, likely exhibiting doublet and triplet splitting patterns. Thiol Proton (N-H/S-H): A broad singlet, typically downfield (>13 ppm in DMSO-d₆), due to tautomerism and exchange.[16]
¹³C NMR Thione Carbon (C=S): A characteristic signal expected in the highly deshielded region of δ 190-195 ppm.[16] Aromatic Carbons: Signals between δ 110-150 ppm, with the carbon attached to bromine (C-Br) showing a distinct shift.
FT-IR N-H Stretch: A broad absorption band around 3100-3000 cm⁻¹. C=S Stretch: A strong band in the 1250-1050 cm⁻¹ region. C-Br Stretch: A signal in the fingerprint region, typically around 600-500 cm⁻¹.
Mass Spec. (EI/ESI) Molecular Ion (M⁺): A prominent peak at m/z ≈ 245/247. The key feature will be an isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its orthogonal reactivity, allowing for sequential or selective modification at two distinct sites. This makes it an ideal scaffold for generating diverse molecular libraries for high-throughput screening.

  • Thiol Group Derivatization: The thiol moiety is a soft nucleophile, readily participating in S-alkylation and S-acylation reactions. This allows for the introduction of a vast array of functional groups, linkers, and pharmacophores, which is a common strategy in the development of anticancer and antimicrobial agents.[7][17][18]

  • Aryl Bromide Cross-Coupling: The C7-bromo substituent is a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This enables the fusion of other aromatic or aliphatic systems onto the benzothiazole core, dramatically expanding the accessible chemical space.

The benzothiazole class of molecules has demonstrated a wide range of pharmacological activities, including inhibition of enzymes critical to cancer cell proliferation and survival.[8][10] Derivatives have been investigated as potential treatments for various cancers, bacterial and fungal infections, diabetes, and neurodegenerative diseases.[9][10]

reactivity_pathways core This compound thiol_react Thiol Reactivity (S-Alkylation) core->thiol_react R-X, Base bromo_react Bromo Reactivity (Cross-Coupling) core->bromo_react Pd Catalyst thiol_prod Diverse S-Alkyl Derivatives (e.g., Anticancer Agents) thiol_react->thiol_prod suzuki Suzuki Coupling (+ Boronic Acid) bromo_react->suzuki sonogashira Sonogashira Coupling (+ Alkyne) bromo_react->sonogashira buchwald Buchwald-Hartwig (+ Amine) bromo_react->buchwald

Caption: Key Reactivity Pathways for Library Synthesis.

Safety and Handling

As with any laboratory chemical, this compound requires careful handling to minimize exposure and risk. While a specific, comprehensive toxicology report is not publicly available, data from structurally related brominated aromatic and thiazole compounds suggest a number of potential hazards.[19][20][21]

  • Potential Hazards: May cause skin and serious eye irritation.[20][22] Harmful if swallowed, in contact with skin, or if inhaled.[19][21] May cause respiratory irritation.[20][22]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[23]

  • Handling Procedures: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[20][23]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20][23]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[23]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19][23]

Crucial Note: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by your chemical supplier before beginning any experimental work.[24]

References

  • Current time inform
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
  • Full article: Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Taylor & Francis.
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.
  • This compound 908355-83-9 wiki. Guidechem.
  • Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry.
  • This compound - Safety D
  • 908355-83-9 | CAS D
  • 908355-83-9|this compound|BLD Pharm. BLD Pharm.
  • 908355-83-9 | this compound. Boroncore.
  • CAS 768-11-6: 5-Bromobenzothiazole. CymitQuimica.
  • This compound CAS#: 908355-83-9.
  • SAFETY D
  • Material Safety Data Sheet.
  • This compound. Appretech Scientific Limited.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC - PubMed Central.
  • SAFETY D
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • d4ob01725k1.pdf. The Royal Society of Chemistry.
  • Safety D
  • (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • CAS NO. 908355-83-9 | this compound. Arctom.
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Supplemental Inform
  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review | Request PDF.
  • This compound-908355-83-9. Thoreauchem.
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-neg
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • 7-Bromobenzothiazole | C7H4BrNS | CID 11521350. PubChem.
  • spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Benchchem.

Sources

An In-depth Technical Guide to the Molecular Structure of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 7-Bromobenzo[d]thiazole-2-thiol (CAS No. 908355-83-9). While direct experimental elucidation for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs, established chemical principles, and computational chemistry insights to present a robust model of its structure. The guide delves into the critical aspect of tautomerism, detailed spectroscopic predictions, a plausible synthetic pathway, and a proposed workflow for its complete experimental characterization. This document is intended to serve as a foundational resource for researchers interested in the unique physicochemical properties and potential applications of this halogenated benzothiazole derivative.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and functional properties.[1] Derivatives of this heterocyclic system have demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The introduction of a thiol group at the 2-position and a bromine atom on the benzene ring, as in this compound, is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its reactivity and biological profile.

This guide provides a detailed examination of the molecular structure of this compound, with a focus on providing researchers with the foundational knowledge required for its synthesis, characterization, and further investigation.

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the molecular structure of 2-mercaptobenzothiazole derivatives is the existence of a tautomeric equilibrium between the thiol and thione forms. Extensive spectroscopic and computational studies on the parent 2-mercaptobenzothiazole and its derivatives have conclusively shown that the equilibrium overwhelmingly favors the thione tautomer, 1,3-benzothiazole-2(3H)-thione.[2][3] This preference is attributed to the greater thermodynamic stability of the thione form.

Therefore, it is with a high degree of confidence that this compound exists predominantly as 7-Bromo-1,3-benzothiazole-2(3H)-thione . Throughout this guide, the discussion of the molecular structure will be based on this thione tautomer.

DOT Diagram: Thiol-Thione Tautomerism

Caption: Thiol-thione tautomerism in this compound.

Predicted Physicochemical Properties

Based on computational predictions and data from chemical suppliers, the following physicochemical properties are anticipated for this compound.[2][4]

PropertyPredicted ValueSource
Molecular Formula C₇H₄BrNS₂[2]
Molecular Weight 246.14 g/mol [2]
CAS Number 908355-83-9[2]
pKa 9.22 ± 0.20[2]
LogP 3.22[2]
Polar Surface Area 69.42 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]

These predicted values suggest a molecule with moderate lipophilicity and the potential for hydrogen bonding, which are key determinants of its behavior in biological systems and its solubility in various solvents.

Synthesis and Characterization Workflow

While a specific, optimized synthesis for this compound is not detailed in the literature, a plausible and efficient route can be adapted from established methods for preparing substituted 2-mercaptobenzothiazoles.[5][6][7][8][9]

DOT Diagram: Proposed Synthetic and Characterization Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Amino-6-bromothiophenol reaction Cyclization start->reaction Reaction reagent Carbon Disulfide (CS₂) reagent->reaction Reagent product This compound crude Crude Product reaction->product recrystallization Recrystallization crude->recrystallization pure Pure Product recrystallization->pure pure_char Pure Product nmr NMR Spectroscopy (¹H, ¹³C) pure_char->nmr ftir FT-IR Spectroscopy pure_char->ftir ms Mass Spectrometry pure_char->ms xray X-ray Crystallography pure_char->xray

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Synthetic Protocol

The most direct synthesis involves the reaction of 2-amino-6-bromothiophenol with carbon disulfide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromothiophenol in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an equimolar amount of carbon disulfide (CS₂) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices: The choice of an alcohol as a solvent is common for this type of cyclization reaction as it facilitates the dissolution of the starting materials and the precipitation of the product upon cooling. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization: Predicted Data

The following sections detail the expected spectroscopic data for 7-Bromo-1,3-benzothiazole-2(3H)-thione based on the analysis of structurally similar compounds.[10]

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton of the thione tautomer. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the bromine atom and the thiazole ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4 7.6 - 7.8d~8.0Downfield shift due to proximity to the electron-withdrawing thiazole ring.
H-5 7.2 - 7.4t~8.0Typical aromatic triplet.
H-6 7.4 - 7.6d~8.0Influenced by the bromine at the adjacent position.
N-H 13.5 - 14.5br s-Broad singlet characteristic of an acidic proton in a thione/amide-like environment.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shift of the C=S carbon is particularly diagnostic.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=S 185 - 195Characteristic downfield shift for a thione carbon.
C-3a 130 - 135Quaternary carbon at the ring junction.
C-4 120 - 125Aromatic CH carbon.
C-5 125 - 130Aromatic CH carbon.
C-6 120 - 125Aromatic CH carbon.
C-7 110 - 115Carbon bearing the bromine atom, showing an upfield shift due to the heavy atom effect.
C-7a 140 - 145Quaternary carbon at the ring junction, adjacent to the nitrogen atom.

4.2.3. FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the thione tautomer.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch 3100 - 3000Medium, broad
C-H stretch (aromatic) 3100 - 3000Medium
C=S stretch (thione) 1250 - 1020Strong
C=N stretch 1620 - 1580Medium
C-Br stretch 600 - 500Strong

4.2.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks at m/z 245 and 247, with approximately equal intensity, corresponding to the two isotopes of bromine.

  • Key Fragmentation Pathways:

    • Loss of the bromine atom ([M-Br]⁺).

    • Loss of the C=S group ([M-CS]⁺).

    • Fragmentation of the thiazole ring.

X-ray Crystallography: Insights from Analogs

While a crystal structure for this compound is not available, analysis of related structures, such as substituted 2-aminobenzothiazoles, provides valuable insights into the expected molecular geometry and intermolecular interactions.[11] It is anticipated that the benzothiazole ring system will be essentially planar. In the solid state, molecules are likely to form hydrogen-bonded dimers via the N-H and C=S groups, leading to a well-ordered crystal packing arrangement.

Proposed Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and properties of this compound.

Proposed Computational Workflow:

  • Geometry Optimization: Perform geometry optimization of both the thiol and thione tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This will provide the most stable three-dimensional structure and allow for the calculation of relative energies to confirm the predominance of the thione tautomer.

  • Spectroscopic Prediction: Calculate the theoretical ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies (for IR spectroscopy). These calculated spectra can be compared with experimental data for validation.

  • Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic properties and reactivity of the molecule.

Conclusion

This technical guide has provided a detailed and multifaceted overview of the molecular structure of this compound, with the understanding that it predominantly exists as its thione tautomer. By synthesizing information from related compounds and outlining a clear path for experimental and computational characterization, this document serves as a valuable starting point for researchers. The unique combination of a brominated benzene ring and a thione functionality within the benzothiazole scaffold makes this molecule a compelling target for further investigation in the fields of medicinal chemistry and materials science.

References

  • (PDF) Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles and Styrylbenzothiazoles. - ResearchGate. (n.d.).
  • d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.).
  • Mercaptobenzothiazole - Wikipedia. (n.d.).
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.).
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives - Canadian Center of Science and Education. (2019, April 29).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.).
  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.).
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.).
  • This compound - Appretech Scientific Limited. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. (n.d.).
  • This compound - Boroncore. (n.d.).

Sources

Synthesis of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-Bromobenzo[d]thiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] This document details a robust two-step synthetic pathway, beginning with the formation of a 2-aminobenzothiazole intermediate, followed by a Sandmeyer-type conversion to the target thiol. The guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, characterization data, and critical safety considerations.

Introduction and Strategic Overview

The benzothiazole-2-thiol moiety is a cornerstone in the design of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The strategic introduction of a bromine atom at the 7-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.

The synthesis of this compound is most effectively approached via a two-step sequence starting from the readily available 3-bromoaniline. The core logic involves:

  • Construction of the Benzothiazole Ring: Formation of the intermediate, 2-amino-7-bromobenzothiazole, through a cyclization reaction.

  • Functional Group Transformation: Conversion of the 2-amino group to the desired 2-thiol functionality via a diazonium salt intermediate. This classic transformation offers a reliable and well-established route to the target compound.

This guide will elaborate on the causality behind the chosen reagents and conditions, providing a protocol that is both reproducible and mechanistically understood.

Overall Synthetic Workflow

The diagram below illustrates the high-level synthetic pathway from the starting material to the final product.

G A 3-Bromoaniline B 2-Amino-7-bromobenzothiazole (Intermediate) A->B Step 1: Thiocyanation & Cyclization C This compound (Final Product) B->C Step 2: Diazotization & Thiolation

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and safe execution.

Step 1: Formation of 2-Amino-7-bromobenzothiazole

The classical synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidant, typically bromine in acetic acid.[5][6]

  • Thiocyanation: The reaction is initiated by the in-situ formation of thiocyanogen, (SCN)₂, from potassium thiocyanate and bromine. Thiocyanogen acts as an electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aniline ring of 3-bromoaniline attacks the thiocyanogen. The substitution occurs para to the strongly activating amino group, at the C6 position of the aniline, leading to 3-bromo-4-thiocyanatoaniline.

  • Intramolecular Cyclization: The lone pair on the aniline nitrogen attacks the carbon of the thiocyanate group. This intramolecular nucleophilic attack forms the five-membered thiazole ring, yielding the target 2-amino-7-bromobenzothiazole after proton transfer.

Step 2: The Sandmeyer-Type Reaction: From Amine to Thiol

The conversion of an aromatic amino group to a thiol via its diazonium salt is a powerful transformation in organic synthesis.[7][8] This process involves two key stages: diazotization and nucleophilic substitution.

  • Diazotization: The 2-amino group of the benzothiazole intermediate is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0–5 °C).[9] The resulting aryldiazonium salt is a highly versatile intermediate. Low temperature is crucial as diazonium salts are unstable and can decompose violently at higher temperatures.[9]

  • Thiolation: The diazonium salt is then treated with a sulfur nucleophile. While various reagents can be used, reacting the diazonium salt with a solution of potassium ethyl xanthate followed by hydrolysis is a common and effective method. The reaction likely proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often facilitated by a copper(I) catalyst, though it can proceed without catalysis in some cases.[8][10] The intermediate xanthate ester is subsequently hydrolyzed under basic conditions to yield the final thiol product.

G cluster_0 Diazotization cluster_1 Thiolation A Ar-NH₂ (Intermediate) B Ar-N₂⁺ (Diazonium Salt) A->B NaNO₂, H⁺ (0-5 °C) D Ar-S-R (Xanthate Ester) B->D Displacement of N₂ C S-Nucleophile (e.g., Xanthate) C->D E Ar-SH (Final Product) D->E Hydrolysis

Caption: Mechanism of the Sandmeyer-type conversion.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-Amino-7-bromobenzothiazole
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Key Properties
3-Bromoaniline172.038.60 g50.0Toxic, Lachrymator
Potassium Thiocyanate97.1810.7 g110.0Harmful
Glacial Acetic Acid60.05100 mL-Corrosive
Bromine159.812.6 mL (8.1 g)50.5Highly Corrosive, Toxic

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 3-bromoaniline (8.60 g, 50.0 mmol) and glacial acetic acid (60 mL). Stir until a clear solution is formed.

  • Add potassium thiocyanate (10.7 g, 110.0 mmol) to the solution. Stir the resulting suspension.

  • Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.

  • Prepare a solution of bromine (2.6 mL, 50.5 mmol) in glacial acetic acid (40 mL). Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Neutralize the mixture carefully by the slow addition of concentrated ammonium hydroxide solution until the pH is ~8.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).

  • Recrystallize the crude product from ethanol to yield 2-amino-7-bromobenzothiazole as a solid. Dry the product under vacuum.

Step 2:
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Key Properties
2-Amino-7-bromobenzothiazole229.106.87 g30.0-
Sulfuric Acid (conc.)98.0810 mL-Highly Corrosive
Sodium Nitrite (NaNO₂)69.002.28 g33.0Oxidizer, Toxic
Potassium Ethyl Xanthate160.305.77 g36.0Harmful
Sodium Hydroxide40.00~4 g~100Corrosive
Water18.02~200 mL--

Procedure:

  • Diazotization: In a 250 mL beaker, carefully add concentrated sulfuric acid (10 mL) to water (50 mL) while cooling in an ice bath. To this cooled acid solution, add 2-amino-7-bromobenzothiazole (6.87 g, 30.0 mmol) in portions with stirring. Continue stirring in the ice bath until a fine suspension is obtained.

  • In a separate beaker, dissolve sodium nitrite (2.28 g, 33.0 mmol) in water (15 mL).

  • Cool the benzothiazole suspension to 0–5 °C using an ice-salt bath. Add the sodium nitrite solution dropwise, keeping the tip of the dropping funnel below the surface of the liquid. Maintain the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt solution is now complete.

  • Thiolation: In a separate 500 mL flask, dissolve potassium ethyl xanthate (5.77 g, 36.0 mmol) in water (50 mL) and warm gently to 40-50 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm potassium ethyl xanthate solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to stir and heat the mixture at 60-70 °C for 1 hour to ensure complete decomposition of the intermediate.

  • Cool the mixture to room temperature. An oily or solid product should separate.

  • Hydrolysis & Isolation: Add a solution of sodium hydroxide (4 g in 50 mL water) and heat the mixture under reflux for 1 hour to hydrolyze the xanthate ester.

  • Cool the reaction mixture and filter to remove any solid impurities.

  • Acidify the filtrate carefully with concentrated hydrochloric acid until the pH is ~2. A precipitate of the thiol will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for this compound
Appearance Pale yellow or off-white solid
Melting Point Specific to the compound, should be a sharp range after purification
¹H NMR (DMSO-d₆)A broad singlet for the thiol proton (-SH), and distinct aromatic protons in the region of 7.0-8.0 ppm.
¹³C NMR (DMSO-d₆)A signal for the C=S carbon around 190-195 ppm, and distinct signals for the seven aromatic carbons.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to C₇H₃BrNS₂⁻ at m/z ≈ 243.9/245.9 (isotopic pattern for Br).

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The provided data is an estimation based on similar structures.[11]

Safety and Handling Precautions

  • Diazonium Salts: Aromatic diazonium salts, especially when isolated in a dry state, are notoriously unstable and can be explosive. NEVER attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

  • Bromine & Acids: Bromine, sulfuric acid, and acetic acid are highly corrosive and toxic. Handle them with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin.

  • Thiols: The final product is a thiol, which may be malodorous. Handle in a well-ventilated area.

  • Thermal Hazards: The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions. The decomposition of the diazonium salt is also exothermic and involves gas evolution (N₂). Ensure slow addition and efficient stirring.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. By understanding the underlying mechanisms of benzothiazole formation and the Sandmeyer-type conversion, researchers can confidently execute this synthesis. The resulting product is a valuable building block, poised for further elaboration in the development of novel chemical entities with potential applications in pharmacology and materials science.

References

  • Mphahamele, M. J., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 12(4), 804-815.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.
  • Chawla, P., et al. (2025). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-benzothiazolylazo) Pyrogallol and Its Analytical Application. World Journal of Pharmaceutical Research, 14(15).
  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.
  • Wikipedia. Sandmeyer reaction.
  • Caballero-Muñoz, A., et al. (2021). C−S Cross‐Coupling of Aryldiazonium Salts with Thiols Mediated by Gold. European Journal of Organic Chemistry, 2021(32), 4539-4543.
  • Zhang, Q., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3935-3950.
  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1135-1175.
  • ResearchGate. Sandmeyer Reaction.
  • Slideshare. Synthetic utility of aryl diazoniumsalts.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Siddiqui, H. L., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 606.
  • Mohamed, A. A. (2020). Aryldiazonium Tetrachloroaurate(III) Salts: Synthesis, Structure, and Fundamental Applications. In Aryl Diazonium Salts and Related Compounds. Springer, Cham.
  • Appretech Scientific Limited. This compound.
  • Sarkar, S., et al. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ChemRxiv.
  • Royal Society of Chemistry. Supporting Information for an article.
  • Nguyen, V. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17208.
  • Gaponova, I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4933.
  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • ResearchGate. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2020, 8819424.
  • Organic Chemistry Portal. Diazotisation.
  • Al-Ostath, A. H., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of the Indian Chemical Society, 99(11), 100742.
  • MDPI. 4-(7-Bromobenzo[d][5][6][12]thiadiazol-4-yl)morpholine.
  • RSC Publishing. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water.
  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Farshori, N. N., et al. (2016). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(1), 1000-1008.
  • Semantic Scholar. Effect of N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diamino- benzothiazole as Corrosion.

Sources

Whitepaper: Elucidating the Mechanism of Action of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for Target Identification and Validation

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] 7-Bromobenzo[d]thiazole-2-thiol is a member of this privileged class of compounds; however, its specific mechanism of action remains uncharacterized in publicly available literature. This guide moves beyond a simple recitation of facts to establish a foundational framework for investigation. We will synthesize data from structurally related benzothiazole-2-thiol derivatives to postulate high-probability biological targets and mechanisms. More importantly, we will provide a comprehensive, multi-phase experimental blueprint designed to systematically investigate, identify, and validate the molecular mechanism of action of this compound. This document serves as a strategic guide for researchers aiming to unlock the therapeutic potential of this promising compound.

Introduction: The Benzothiazole-2-thiol Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their versatile biological activities.[2][3] Derivatives of the 2-mercaptobenzothiazole (or benzothiazole-2-thiol) core, in particular, have been reported to possess a wide array of effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4] This broad bioactivity suggests that the benzothiazole scaffold can interact with a multitude of biological targets, such as enzymes, receptors, and DNA.[3]

The subject of this guide, this compound (Figure 1), adds a bromine substituent to this core. Halogenation, such as the inclusion of a bromo- group, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions, potentially enhancing its efficacy and target specificity.[3] While no specific mechanism of action has been published for this exact molecule, the extensive research on its analogues provides a strong foundation for forming testable hypotheses.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Postulated Mechanisms of Action Based on Analogue Data

Analysis of the literature on substituted benzothiazole-2-thiols allows us to propose several plausible mechanisms of action for the 7-bromo derivative. These hypotheses form the basis of our proposed experimental framework.

Hypothesis A: Inhibition of Protein Kinases in Cancer Signaling

Numerous benzothiazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several novel benzothiazole hybrids have been designed and evaluated as VEGFR-2 inhibitors, showing promise in anticancer therapy.[5]

  • c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. Specific 2-thioether-benzothiazoles have demonstrated potent JNK inhibition, highlighting another potential avenue for therapeutic intervention.[4]

The bromination at the 7-position could enhance binding affinity within the ATP-binding pocket of these kinases, making this a high-priority hypothesis to investigate.

Hypothesis B: Induction of Apoptosis in Cancer Cells

Beyond specific kinase inhibition, benzothiazole-2-thiol derivatives have been shown to exert broad anticancer activity by inducing programmed cell death (apoptosis). One study demonstrated that novel pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibited potent, broad-spectrum antiproliferative activity and induced apoptosis in HepG2 liver cancer cells.[6][7] The precise upstream target initiating this apoptotic cascade is often the subject of investigation, but the outcome is a desirable trait for any potential anticancer agent.

Hypothesis C: Antimicrobial Action via Quorum Sensing Inhibition

The rise of antibiotic resistance has spurred the search for novel antimicrobial strategies. One such approach is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation. A 2021 study revealed that certain benzo[d]thiazole-2-thiol derivatives act as potent and selective inhibitors of the LasR quorum sensing system in Pseudomonas aeruginosa without exhibiting direct antibiotic activity.[8][9] This anti-virulence approach is highly attractive as it may exert less selective pressure for the development of resistance. The study's molecular docking models suggested that the benzothiazole moiety plays a crucial role in binding to the LasR ligand-binding domain.[9]

Proposed Framework for Mechanistic Elucidation

To systematically determine the true mechanism of action of this compound, we propose a three-phase experimental workflow. This structure is designed to be self-validating, where the results of each phase logically inform the experimental choices of the next.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Pathway Identification cluster_2 Phase 3: Specific Target Validation P1_1 Anticancer Cell Panel (NCI-60 or similar) P1_2 Antimicrobial Panel (Gram+/Gram-) P2_1 Apoptosis Assays (Annexin V / Caspase) P1_1->P2_1 If Anticancer Activity P2_2 Kinase Profiling Assay (Broad Panel) P1_1->P2_2 P1_3 General Cytotoxicity (Normal Cell Line) P2_3 Quorum Sensing Inhibition Assays P1_2->P2_3 If Antimicrobial Activity P3_1 In Vitro Enzymatic Assay (IC50 Determination) P2_2->P3_1 If Kinase Hit P3_2 Biophysical Binding Assay (SPR / ITC) P3_1->P3_2 P3_3 Cellular Target Engagement (CETSA) P3_2->P3_3

Diagram 1. High-level experimental workflow for MOA elucidation.
Phase 1: Broad Phenotypic Screening

The initial goal is to determine the primary biological effect of the compound. This phase uses broad panels to identify the most sensitive cell types or organisms.

Key Experiment: Anticancer Cytotoxicity Screening (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound across a diverse panel of human cancer cell lines.

  • Methodology:

    • Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, liver) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Hypothetical Screening Data IC50 (µM)
Cell Line (Cancer Type) This compound
MCF-7 (Breast)5.2
A549 (Lung)2.8
HepG2 (Liver)1.5
SW620 (Colon)> 50
P. aeruginosa (Bacteria)No growth inhibition, proceed to QS assay
S. aureus (Bacteria)45.0

Table 1: Example of a data summary table for initial phenotypic screening results. This data would guide subsequent experiments toward liver and lung cancer models and away from colon cancer.

Phase 2: Target Pathway Identification

Based on the results of Phase 1, this phase aims to narrow down the biological pathway being affected. If the compound shows potent anticancer activity, the following experiments are critical.

Key Experiment: Apoptosis Assessment via Flow Cytometry

  • Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

  • Methodology:

    • Treatment: Treat a sensitive cell line (e.g., HepG2) with the compound at its 1x and 2x IC50 concentrations for 24-48 hours.

    • Staining: Harvest the cells and stain them with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

    • Acquisition: Analyze the stained cells using a flow cytometer.

    • Analysis:

      • Live cells: Annexin V-negative and PI-negative.

      • Early Apoptotic cells: Annexin V-positive and PI-negative.

      • Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Interpretation: A significant increase in the Annexin V-positive populations upon treatment confirms the induction of apoptosis.

G Compound This compound Target Putative Target (e.g., Kinase) Compound->Target Inhibition Pathway Downstream Signaling (e.g., MAPK/JNK) Target->Pathway Signal Blocked Caspase_Activation Caspase-3/7 Activation Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Diagram 2. Postulated apoptotic signaling pathway initiated by target inhibition.
Phase 3: Specific Target Validation & Biophysical Characterization

This final phase is designed to confirm direct engagement with a specific molecular target identified in Phase 2 (e.g., from a kinase panel screen) and to quantify the binding interaction.

Key Experiment: In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory activity of the compound on a purified recombinant kinase (e.g., VEGFR-2).

  • Methodology:

    • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and ATP in a reaction buffer.

    • Inhibitor Addition: Add serial dilutions of this compound.

    • Reaction & Detection: Incubate to allow for phosphorylation. Detect the amount of phosphorylated substrate using a specific antibody or a luminescence-based ATP detection method (e.g., Kinase-Glo®).

    • Analysis: Plot the kinase activity against the compound concentration to determine a precise IC50 value for the isolated enzyme.

Key Experiment: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To confirm direct binding and measure the association (ka) and dissociation (kd) rates, and to calculate the binding affinity (KD).

  • Methodology:

    • Immobilization: Covalently immobilize the purified target protein (e.g., VEGFR-2) onto a sensor chip surface.

    • Analyte Injection: Flow a series of concentrations of this compound across the sensor surface.

    • Detection: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding.

    • Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

  • Interpretation: A low KD value (e.g., in the nanomolar or low micromolar range) provides strong evidence of a direct and specific interaction between the compound and the target protein.

Conclusion and Future Directions

While the precise mechanism of action for this compound is not yet defined, its chemical scaffold is associated with a rich history of potent biological activities. The hypotheses presented—centered on kinase inhibition, apoptosis induction, and quorum sensing disruption—are grounded in extensive literature on related analogues.[4][5][9] The proposed multi-phase research framework provides a rigorous and logical pathway for any research team to systematically elucidate the compound's mechanism. By progressing from broad phenotypic screening to specific biophysical characterization, this workflow is designed to de-risk drug development and accelerate the potential translation of this compound from a chemical entity to a validated therapeutic lead.

References

  • Mali, R. S., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ACS Medicinal Chemistry Letters.
  • Farshori, N. N., et al. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
  • Alafeefy, A. M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Various Authors. (2023). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate.
  • Kumar, A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
  • Sharma, P., et al. (2021). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry.
  • Sagar, V., & Sarkar, A. (2023). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals.
  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Nguyen, T. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances.
  • El-Adl, K., et al. (2021). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Nguyen, T. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors and anti-biofilm formation of Pseudomonas aeruginosa. National Center for Biotechnology Information.
  • Wang, S., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules.
  • Wang, S., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. ResearchGate.

Sources

The Biological Versatility of 7-Bromobenzo[d]thiazole-2-thiol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active agents.[1] This guide delves into the specific biological activities of a promising, yet underexplored, member of this family: 7-Bromobenzo[d]thiazole-2-thiol. While comprehensive research on this particular molecule is emerging, this document synthesizes current knowledge on closely related analogs and the broader benzothiazole-2-thiol class to provide a robust framework for researchers, scientists, and drug development professionals. We will explore its potential anticancer and antimicrobial properties, delve into plausible mechanisms of action, and provide actionable experimental protocols to stimulate further investigation into this intriguing compound.

The Chemical Identity of this compound

This compound is a heterocyclic organic compound characterized by a fused benzene and thiazole ring system, with a bromine atom substituted at the 7-position and a thiol group at the 2-position. The presence of the bromine atom, a halogen, is significant as halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

PropertyValue
Molecular Formula C₇H₄BrNS₂
Molecular Weight 246.14 g/mol
CAS Number 908355-83-9
Appearance Likely a solid at room temperature

Anticancer Potential: A Primary Area of Investigation

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[2][3][4] Derivatives have demonstrated potent activity against a range of cancer cell lines, and the introduction of a bromine substituent can enhance this cytotoxicity.[2]

Inferred Cytotoxic Activity

While specific data for this compound is not extensively published, studies on analogous compounds provide compelling evidence for its potential as an anticancer agent. For instance, a series of 7-bromo-1,3-benzothiazole derivatives were synthesized and showed inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells.[2] Furthermore, substituted bromopyridine acetamide benzothiazole derivatives have exhibited potent antitumor activity against various cell lines, including breast (SKRB-3), colon (SW620), lung (A549), and liver (HepG2) cancer, with IC₅₀ values in the nanomolar range.[3][4][5]

Proposed Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer benzothiazole derivatives is the induction of apoptosis, or programmed cell death.[6][7][8] This is often mediated through the mitochondrial apoptotic pathway.[3] It is plausible that this compound could induce apoptosis in cancer cells in a concentration-dependent manner.

Diagram: Proposed Apoptotic Pathway

G This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters Cell Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by this compound in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Activity: A Broad-Spectrum Potential

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial activities, encompassing antibacterial and antifungal properties.[9][10] The lipophilicity of these compounds, which can be enhanced by halogenation, facilitates their penetration through microbial cell membranes.[11]

Inferred Antibacterial and Antifungal Effects

The structure of this compound suggests it may exhibit significant antimicrobial activity. Structure-activity relationship (SAR) studies have shown that bromo-substituted benzothiazoles can have potent antifungal activity.[12] Similarly, substitutions at the 7-position of the benzothiazole ring have been shown to enhance antibacterial action.[9]

Plausible Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes.[13] Key targets include:

  • DNA Gyrase: Inhibition of this enzyme interferes with DNA replication, leading to bacterial cell death.

  • Dihydropteroate Synthase (DHPS): Blocking this enzyme disrupts the folate biosynthesis pathway, which is crucial for bacterial survival.[14]

  • N-Myristoyltransferase (NMT): Inhibition of NMT, a vital enzyme in fungi, can lead to a broad-spectrum antifungal effect.[15]

Diagram: Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Microdilution Assay Microdilution Assay Compound Dilution->Microdilution Assay Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum->Microdilution Assay Incubation (24-48h) Incubation (24-48h) Microdilution Assay->Incubation (24-48h) Visual Inspection Visual Inspection Incubation (24-48h)->Visual Inspection OD Measurement OD Measurement Incubation (24-48h)->OD Measurement MIC Determination MIC Determination Visual Inspection->MIC Determination OD Measurement->MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and then create serial two-fold dilutions in the appropriate broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Future Directions and Concluding Remarks

This compound stands as a molecule of significant interest for further drug discovery and development efforts. The existing literature on its structural analogs strongly suggests a high probability of potent anticancer and antimicrobial activities.

Key areas for future research include:

  • Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and microbial pathogens to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

This technical guide provides a foundational understanding and a practical starting point for the scientific community to unlock the full therapeutic potential of this compound. The convergence of a privileged scaffold with strategic halogenation makes this compound a compelling candidate for the next generation of therapeutic agents.

References

  • Shi, X., Wang, Z., Xia, Y., Ye, T., Deng, M., Xu, Y., Wei, Y., & Yu, L. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933–3944. [Link]
  • Farshforoush, F. P., et al. (2022). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Molecules, 28(18), 6689. [Link]
  • Bîcu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(21), 15881. [Link]
  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 257-277. [Link]
  • Gouda, M. A., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 128, 106093. [Link]
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944. [Link]
  • Kavitha, S., & Athimoolam, S. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 18(4), 466-480. [Link]
  • Hrovat, M., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences, 22(16), 8876. [Link]
  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
  • Liu, Y., et al. (2013). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. MedChemComm, 4(12), 1551-1561. [Link]
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944. [Link]
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Wang, Z., et al. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 21(4), 1097-1101. [Link]
  • Kamal, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-823. [Link]
  • Wang, Z., et al. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. PubMed. [Link]
  • Appretech Scientific Limited. (n.d.). This compound.
  • Tran, T. T. H., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17188. [Link]
  • Tran, T. T. H., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(46), 28989-28998. [Link]
  • Kamal, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • Kamal, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
  • Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]
  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135251. [Link]
  • Yilmaz, I., et al. (2021). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives.
  • Al-Salahi, R., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
  • Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1614. [Link]
  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar. [Link]
  • Wang, Z., et al. (2012). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity.

Sources

A Technical Guide to the Potential Therapeutic Targets of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromobenzo[d]thiazole-2-thiol belongs to the benzothiazole family, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive molecules.[1] While direct therapeutic applications of this specific bromo-substituted derivative are not yet established, the extensive pharmacology of the core scaffold provides a robust framework for predicting its potential molecular targets. This guide synthesizes current knowledge on benzothiazole derivatives to logically infer and prioritize potential therapeutic targets for this compound. We will explore its potential as a kinase inhibitor, an antimicrobial agent, and a modulator of other key enzymes. Furthermore, this document provides detailed, field-proven experimental workflows for the systematic identification and validation of these hypothesized targets, aiming to accelerate its preclinical development.

Introduction: The Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of many synthetic compounds with significant biological and medicinal properties.[1][2] Its structural rigidity, combined with the ability of its nitrogen and sulfur heteroatoms to form crucial hydrogen bonds and coordinate with metal ions, makes it an ideal pharmacophore for interacting with a diverse range of biological macromolecules.[3] The introduction of a thiol group at the C2 position and a bromine atom at the C7 position on the benzothiazole ring, as in this compound, is expected to significantly modulate its electronic properties and lipophilicity. This can enhance membrane permeability and introduce the potential for halogen bonding, thereby influencing binding affinity and selectivity for its molecular targets.

Derivatives of the benzothiazole scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] This versatility stems from their ability to interact with a wide array of biological targets.[3]

High-Priority Inferred Therapeutic Targets

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can prioritize several classes of proteins as high-probability targets for this compound.

Protein Kinases: Targeting Dysregulated Signaling

The dysregulation of protein kinases is a fundamental driver of numerous cancers and inflammatory diseases. The benzothiazole scaffold is a well-established "hinge-binding" motif, mimicking the adenine portion of ATP to competitively inhibit kinase activity.[5] Several FDA-approved drugs, such as the receptor tyrosine kinase inhibitor Quizartinib, feature this core structure.[6]

Hypothesized Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and PI3K, which are critical for tumor growth, angiogenesis, and cell survival.[4] Benzothiazole derivatives have shown potent inhibitory activity against the PI3K/AKT/mTOR signaling pathway.[7]

  • Non-Receptor Tyrosine Kinases: Such as Rho-associated kinase (ROCK-II), where benzothiazole derivatives have been identified as potent inhibitors.[8]

  • Serine/Threonine Kinases: Including Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, which has been targeted by novel benzothiazole derivatives for anticancer activity.[6]

Causality: The planar benzothiazole ring can fit into the narrow ATP-binding cleft of kinases. The 2-thiol group can act as a hydrogen bond donor/acceptor with the kinase hinge region, while the 7-bromo substituent can form favorable halogen bonds or occupy hydrophobic pockets, enhancing binding affinity and potentially conferring selectivity.

Potential Kinase Target Class Examples Associated Disease Area Reference
Receptor Tyrosine KinasesEGFR, VEGFR, PI3KCancer, Inflammation[4][7]
Non-Receptor Tyrosine KinasesROCK-IICancer, Cardiovascular Disease[8]
Serine/Threonine KinasesATR, B-RAFCancer, DNA Damage Response[6][7]
Bacterial Enzymes: A Scaffold for Novel Antimicrobials

The rise of antibiotic resistance presents a severe global health threat, necessitating the discovery of novel antibacterial agents.[9] Benzothiazole-based compounds have shown significant promise, exhibiting activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[10]

Hypothesized Bacterial Targets:

  • DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics like ciprofloxacin. Benzothiazole derivatives have been developed as potent DNA gyrase B inhibitors.[11]

  • Enzymes in Essential Biosynthetic Pathways: Targets such as dihydropteroate synthase (involved in folate synthesis) and dihydroorotase (involved in pyrimidine synthesis) have been identified as susceptible to inhibition by benzothiazole compounds.[11][12]

  • Tyrosyl-tRNA Synthetase (TyrRS): An essential enzyme in bacterial protein synthesis, identified as a likely target for some benzothiazole derivatives through molecular docking studies.[13]

Causality: The benzothiazole scaffold can bind to the active sites of these essential bacterial enzymes, disrupting vital processes like cell wall synthesis, DNA replication, or key metabolic pathways, leading to bacterial cell death.[10][13]

Other High-Value Enzyme Targets

The benzothiazole scaffold's versatility extends to other enzyme classes.

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and are crucial in the pathology of hypoxic tumors. Benzothiazole derivatives have been investigated as effective inhibitors of tumor-associated CAs.[14]

  • Quorum Sensing (QS) Inhibition: Rather than killing bacteria, inhibiting QS disrupts bacterial communication, preventing the formation of virulent biofilms. Benzo[d]thiazole-2-thiol derivatives have been identified as selective inhibitors of the LasB quorum sensing system in Pseudomonas aeruginosa.[15]

Experimental Target Identification & Validation Workflow

To empirically determine the targets of this compound, a multi-step, hierarchical approach is recommended. This workflow is designed to be self-validating, with each stage providing the necessary confidence to proceed to the next.

Diagram: Target Validation Workflow

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit Confirmation & Direct Binding cluster_2 Phase 3: Cellular & In Vivo Validation in_silico In Silico Screening (Docking, Virtual Screening) dose_response Dose-Response Assays (IC50/EC50 Determination) in_silico->dose_response Prioritized Targets biochemical Broad Biochemical Screening (e.g., Kinase Panel) biochemical->dose_response phenotypic Phenotypic Screening (e.g., Anti-proliferative Assay) phenotypic->dose_response spr_itc Biophysical Confirmation (SPR, ITC, TSA) dose_response->spr_itc cellular_target Cellular Target Engagement (e.g., Western Blot for p-Chk1) spr_itc->cellular_target genetic_validation Genetic Validation (siRNA/CRISPR Knockdown) cellular_target->genetic_validation in_vivo In Vivo Model (Efficacy & PK/PD) genetic_validation->in_vivo

Caption: A hierarchical workflow for identifying and validating therapeutic targets.

Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

Expertise & Rationale: This is the most direct method to test the kinase inhibitor hypothesis. Using a large, commercially available panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot), we can rapidly assess the compound's activity against hundreds of kinases at a single concentration. This provides a "bird's-eye view" of its selectivity profile, which is critical for predicting potential on-target efficacy and off-target toxicities.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound for screening at a final concentration of 1 µM or 10 µM.

  • Assay Execution: The service provider will perform radioligand binding assays or enzymatic activity assays against their panel of purified human kinases.

  • Data Analysis: Results are typically provided as "% Inhibition" relative to a control. Hits are defined as kinases inhibited by >50% or >75%, depending on the desired stringency.

  • Follow-up: For confirmed hits, proceed to Protocol 2 to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination and Biophysical Confirmation

Expertise & Rationale: After identifying initial hits, it is crucial to quantify their potency (IC50) and confirm direct physical interaction. An IC50 value provides a quantitative measure of drug potency. Following this, biophysical methods like Surface Plasmon Resonance (SPR) provide undeniable evidence of a direct drug-target interaction, eliminating the possibility of assay artifacts. This is a critical self-validating step before committing to more complex cellular models.

Methodology:

  • IC50 Determination (Dose-Response):

    • Select a promising kinase hit from the initial screen.

    • Perform an enzymatic assay with the purified kinase.

    • Test a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).

    • Measure enzyme activity at each concentration.

    • Plot % inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Surface Plasmon Resonance (SPR) for Direct Binding:

    • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface (e.g., a Biacore CM5 chip).

    • Binding Analysis: Flow serial dilutions of this compound across the chip surface. A binding event is detected as a change in the refractive index, measured in Response Units (RU).

    • Data Analysis: Analyze the binding sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value signifies high-affinity binding.

Protocol 3: Cellular Target Engagement Assay

Expertise & Rationale: Once direct binding and enzymatic inhibition are confirmed, the next logical step is to verify that the compound engages its target within a living cell. For a kinase inhibitor, this is often achieved by measuring the phosphorylation status of a known downstream substrate. For example, if the compound inhibits ATR kinase, we would expect to see a reduction in the phosphorylation of its direct substrate, Chk1.[6] This assay bridges the gap between biochemical activity and cellular effect.

Methodology (Example: ATR Inhibition):

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or HCT116) in appropriate media.[6]

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Chk1 (p-Chk1 Ser317) and total Chk1 (as a loading control).

    • Apply a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.

  • Data Analysis: A dose-dependent decrease in the p-Chk1 signal relative to the total Chk1 signal indicates successful target engagement in the cellular context.

Conclusion and Future Directions

The this compound molecule stands as a promising candidate for drug discovery, backed by the extensive and versatile pharmacology of its core scaffold.[16][17] The evidence strongly suggests high-potential therapeutic applications in oncology and infectious diseases, primarily through the inhibition of protein kinases and essential bacterial enzymes.[5][6][10] The proposed hierarchical validation workflow provides a rigorous and resource-efficient pathway to identify and confirm its molecular targets. Future research should focus on executing these validation studies, followed by lead optimization to enhance potency and selectivity, and comprehensive ADME/Tox profiling to assess its drug-like properties.

References

  • Al-Ostoot, F.H., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
  • Bhat, A. K., & Kumar, A. (Year unknown). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Kaur, R., et al. (2018). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • (Author unknown). (2024). Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. Heliyon.
  • (Author unknown). (Year unknown). Benzothiazole: Unique and versatile scaffold in the field of cancer. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Al-Sanea, M.M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH.
  • Naaz, F., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.
  • (Author unknown). (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed.
  • (Author unknown). (Year unknown). Antimicrobial drugs having benzothiazole moiety. ResearchGate.
  • Al-Warhi, T., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Abdel-Maksoud, M.S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
  • (Author unknown). (Year unknown). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. ResearchGate.
  • Al-Abdullah, E.S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. PubMed.
  • (Author unknown). (Year unknown). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. Bentham Science.
  • (Author unknown). (Year unknown). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • (Author unknown). (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
  • Zhang, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • (Author unknown). (2012). (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. ResearchGate.
  • (Author unknown). (Year unknown). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.
  • (Author unknown). (Year unknown). This compound. Appretech Scientific Limited.
  • (Author unknown). (Year unknown). A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.
  • Tran, T.D., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. NIH.

Sources

Discovery and history of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzothiazole Derivatives

Abstract

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in both industrial and medicinal chemistry. First synthesized in the late 19th century, its journey from a key component in the rubber industry to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical versatility. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic diversification of benzothiazole derivatives. We will delve into the foundational synthesis methods, trace their progression towards greener and more efficient protocols, and illuminate the key therapeutic breakthroughs that have established benzothiazole as a critical pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust scientific inquiry.

Part 1: The Genesis of a Scaffold - Discovery and Early History

The story of benzothiazole is not one of a singular "eureka" moment but of gradual discovery and application across different scientific domains. Its initial synthesis predates the understanding of its vast biological potential, with its early significance rooted firmly in industrial applications.

The first documented synthesis of 2-substituted benzothiazoles was by the renowned chemist August Wilhelm von Hofmann in 1879.[1] However, the compound remained a relative curiosity until 1921, when the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators revolutionized the rubber industry.[1] This application provided the first large-scale industrial impetus for the production and study of benzothiazole derivatives.

It was not until decades later that the parent benzothiazole was identified in nature, being isolated from the volatiles of American cranberries in 1967.[1][2] This discovery highlighted that the scaffold was not merely a synthetic invention but also a part of the natural world, hinting at its potential biological relevance.

G cluster_0 Key Historical Milestones 1879 1879 A.W. Hofmann reports first synthesis of 2-substituted benzothiazoles. 1921 1921 Discovery of 2-sulfanylbenzothiazoles as rubber vulcanization accelerators. 1879->1921 1967 1967 Parent benzothiazole isolated from American cranberries. 1921->1967

Figure 1: Timeline of key events in the history of benzothiazole.

Part 2: The Art of Creation - Evolution of Synthetic Methodologies

The synthetic accessibility of the benzothiazole core is a primary reason for its widespread use. The methodologies have evolved from classical condensation reactions to modern, sustainable approaches that prioritize efficiency and environmental responsibility.

The Foundational Approach: Condensation of 2-Aminothiophenol

The most prevalent and versatile method for synthesizing the benzothiazole scaffold is the condensation of 2-aminothiophenol with a variety of carbonyl- or cyano-containing compounds.[3] This reaction pathway is robust, allowing for the introduction of diverse substituents at the C-2 position, which is a critical locus for modulating biological activity.

The general mechanism involves an initial reaction between the primary amine of 2-aminothiophenol and the electrophilic carbon of the reaction partner (e.g., an aldehyde) to form a Schiff base intermediate.[1] This is followed by an intramolecular cyclization via nucleophilic attack from the thiol group, and subsequent dehydrogenation or oxidation to yield the stable aromatic benzothiazole ring.[1]

G Reactants 2-Aminothiophenol + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H2O) Product 2-Substituted Benzothiazole Intermediate->Product Intramolecular Cyclization & Oxidation (-2H)

Figure 2: General mechanism for benzothiazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl Benzothiazole

This protocol describes a straightforward, catalyst-free synthesis of a 2-aryl benzothiazole, demonstrating the core condensation reaction. The choice of DMSO as a solvent and open-air conditions serves a dual purpose: DMSO acts as a mild oxidant for the final aromatization step, eliminating the need for additional oxidizing agents.[1]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in DMSO (5 mL).

  • Add 2-aminothiophenol (1.1 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 100-120°C and stir in an open-air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl benzothiazole.

This self-validating protocol is trusted because its outcome can be easily verified. The identity and purity of the resulting solid are confirmed using standard analytical techniques like NMR and Mass Spectrometry, ensuring the desired product has been formed before any further application.[4]

Modern & Green Synthetic Approaches

While classic methods are effective, modern chemistry demands greater efficiency and sustainability. Research has focused on developing "green" synthetic routes that reduce waste, energy consumption, and the use of hazardous materials.[5][6]

The causality behind this shift is twofold. Firstly, environmental regulations and a commitment to sustainable practices drive the search for cleaner chemistry. Secondly, these methods often provide significant practical advantages, including shorter reaction times, higher yields, and simpler purification procedures.[5][7] Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes by enabling rapid, uniform heating.[8]

ParameterConventional MethodGreen Method (Microwave-Assisted)
Solvent Toluene, DMF (often toxic)Ethanol, Water, or Solvent-free
Catalyst Strong acids/basesReusable solid catalysts, or catalyst-free
Reaction Time 4-24 hours5-30 minutes
Energy Input Prolonged heating with oil bathFocused microwave irradiation
Yield Moderate to goodGood to excellent
Waste Generation Significant solvent and catalyst wasteMinimal

Table 1: Comparison of Conventional vs. Green Synthesis of Benzothiazoles.

Part 3: From Industry to Medicine - The Rise of Benzothiazole in Drug Discovery

The same structural features that made benzothiazole derivatives useful in industry—stability and predictable reactivity—also make them ideal candidates for drug development. The benzothiazole core is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[9][10] Its planar, aromatic structure and the presence of nitrogen and sulfur atoms allow for diverse interactions with proteins and enzymes, including hydrogen bonding and π-π stacking.

Key Therapeutic Applications

The versatility of the benzothiazole scaffold is evident in the breadth of its pharmacological activities.[2][11]

  • Anticancer Agents: This is one of the most extensively studied areas. Derivatives such as 2-(4-aminophenyl)benzothiazole and its fluorinated analogues have shown potent and selective activity against various cancer cell lines, including breast, colon, and lung cancer.[9][12] A key mechanism of action for some of these compounds is the inhibition of critical enzymes like cytochrome P450 1A1 (CYP1A1), which is involved in the metabolic activation of pro-carcinogens.[12] The compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, for example, exhibits exquisitely potent antiproliferative activity in the nanomolar range against certain breast cancer cell lines.[9]

  • Antimicrobial Agents: Benzothiazole derivatives have demonstrated significant efficacy against a spectrum of pathogens, including resistant bacterial strains and Mycobacterium tuberculosis.[13] Their mechanism often involves the targeted inhibition of essential bacterial enzymes that have no homolog in humans, providing a window for selective toxicity. A notable example is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[14] By binding to the ATP-binding pocket of the GyrB subunit, these inhibitors prevent the enzyme from functioning, leading to bacterial cell death.[13][14]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition Pathway DNA_Gyrase DNA Gyrase (GyrB) Replication Successful DNA Replication DNA_Gyrase->Replication ATP ATP ATP->DNA_Gyrase binds BTZ_Derivative Benzothiazole Inhibitor Blocked_Gyrase Inhibited DNA Gyrase BTZ_Derivative->Blocked_Gyrase binds to ATP pocket Cell_Death Bacterial Cell Death Blocked_Gyrase->Cell_Death leads to

Figure 3: Mechanism of action for benzothiazole-based DNA gyrase inhibitors.
  • Neuroprotective Agents: The only clinically approved drug for amyotrophic lateral sclerosis (ALS), Riluzole, features a benzothiazole core.[1] Its therapeutic effect is attributed to its anticonvulsant and neuroprotective properties, showcasing the scaffold's potential in treating complex neurodegenerative diseases.[1]

  • Antidiabetic Agents: The development of Zopolrestat, an aldose reductase inhibitor, marked the entry of benzothiazoles into the antidiabetic arena.[15] Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications. By inhibiting this enzyme, benzothiazole derivatives can help mitigate long-term damage associated with diabetes.[15]

Part 4: Conclusion and Future Outlook

The trajectory of benzothiazole from its synthesis in the 19th century to its current status as a molecule of immense therapeutic importance is remarkable. Initially valued for its utility in the rubber industry, its unique structural and electronic properties have allowed it to become a privileged scaffold in the rational design of new drugs. The ongoing evolution of synthetic methods towards greener, more efficient processes ensures that the exploration of benzothiazole's chemical space will continue to accelerate.[5] Future research will undoubtedly focus on synthesizing novel derivatives with enhanced selectivity and potency, exploring new biological targets, and advancing promising candidates from the laboratory to the clinic.[10] The rich history of benzothiazole serves as a powerful guide, demonstrating how fundamental chemical discovery can translate into profound societal benefit.

References

  • Vertex AI Search. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry.
  • Chemneo. (2024). Mastering the Chemistry of Benzothiazole: A Comprehensive Guide for Global Chemical Buyers.
  • Wikipedia. Benzothiazole.
  • ChemicalBook. (2022). Synthesis of Benzothiazole.
  • Taylor & Francis Online. Medicinal significance of benzothiazole scaffold: an insight view.
  • ResearchGate. (2017). (PDF) Benzothiazole-based Compounds in Antibacterial Drug Discovery.
  • ResearchGate. (2024).
  • THERAPEUTIC JOURNEY, SYNTHESIS AND RECENT ADVANCES IN BENZOTHIAZOLE DERIV
  • Wisdom Lib. (2024). Synthesis of benzothiazole: Significance and symbolism.
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • PubMed. (2022).
  • ResearchGate. (2020). Emergence of benzothiazole and its derivatives as a potential antidiabetic probe.
  • Wisdom Lib. (2025).
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • NIH. (2025).
  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • PubMed Central. (2024).

Sources

Spectroscopic data (NMR, IR, MS) for 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[d]thiazole-2-thiol

This guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for its acquisition and interpretation. Tailored for researchers, scientists, and professionals in drug development, this document offers field-proven insights into the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a halogenated derivative of the versatile benzothiazole scaffold. The benzothiazole core is a prominent feature in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The presence of a bromine atom at the 7-position and a thiol group at the 2-position provides unique electronic properties and functional handles for further chemical modification, making it a valuable building block in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. This guide is designed to serve as a practical resource for the spectroscopic characterization of this compound, leveraging foundational principles and comparative data from related structures to predict its spectral features. While experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its analysis.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione. The thione form is generally considered to be the more stable tautomer in the solid state and in solution for related compounds.[1][2] This guide will consider both forms, with the understanding that the thione form is likely to be predominant.

Molecular Structure of this compound (Thiol form) and 7-Bromobenzo[d]thiazole-2(3H)-thione (Thione form)

Caption: Molecular structures with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The thiol proton (or N-H proton in the thione form) is expected to be a broad singlet.

Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm) Multiplicity
~13.9br s
~7.7d
~7.5t
~7.3d
Predicted in DMSO-d₆
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) Assignment
~190C-2
~141C-7a
~132C-3a
~128C-5
~125C-4
~117C-6
~115C-7
Predicted in DMSO-d₆
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which is suitable for variable temperature experiments if needed.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak at 39.52 ppm.

NMR Acquisition Workflow

start Start prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) start->prep instrument Instrument Setup (Lock & Shim) prep->instrument H1 ¹H NMR Acquisition instrument->H1 C13 ¹³C NMR Acquisition instrument->C13 process Data Processing (FT, Phasing, Baseline Correction) H1->process C13->process analyze Spectral Analysis & Interpretation process->analyze end End analyze->end

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data
Predicted IR Data for this compound
Wavenumber (cm⁻¹) Functional Group
3100-2900N-H
~3050Aromatic C-H
~1600, ~1450Aromatic C=C
~1500C=N
~1300C=S
~1100C-N
Below 800C-Br
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted MS Data for this compound
m/z Assignment
245/247[M]⁺
212/214[M - SH]⁺
166[M - Br]⁺
134[C₇H₄NS]⁺

Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺ m/z 245/247 M_SH [M - SH]⁺ m/z 212/214 M->M_SH - SH M_Br [M - Br]⁺ m/z 166 M->M_Br - Br C7H4NS [C₇H₄NS]⁺ m/z 134 M_Br->C7H4NS - S

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, drying gas flow of 5-10 L/min, and drying gas temperature of 250-350 °C.

    • Scan over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to support the proposed structure.

Conclusion: A Self-Validating Approach

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. NMR elucidates the precise connectivity of atoms, IR confirms the presence of key functional groups, and MS provides the molecular weight and elemental composition information (especially with high-resolution MS). By following the protocols and interpreting the data as outlined in this guide, researchers can confidently characterize this and related molecules, ensuring the integrity and reliability of their scientific findings.

References

  • MDPI. 4-(7-Bromobenzo[d][3][4][5]thiadiazol-4-yl)morpholine. [Link]
  • The Royal Society of Chemistry. d4ob01725k1.pdf. [Link]
  • Beilstein Journals. Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. [Link]
  • PubMed Central. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. [Link]
  • ResearchGate. Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. [Link]

Sources

InChI Key for 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, properties, synthesis, and potential applications, grounded in authoritative sources.

Core Compound Identification and Chemical Properties

This compound is a brominated derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry. The presence of the bromine atom at the 7-position and the thiol group at the 2-position provides distinct physicochemical properties and reactive handles for further chemical modification.

The definitive identifier for this compound is its International Chemical Identifier Key (InChIKey).

  • Standard InChIKey: YMKOWNRHWXMBKS-UHFFFAOYSA-N[1]

  • Standard InChI: InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)[1]

Below is a visualization of the compound's key identifiers.

Caption: Key Chemical Identifiers for this compound.

Physicochemical Data Summary

The compound's physicochemical properties are crucial for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes key computed properties.

PropertyValueSource
ACD/LogP3.22[1]
Polar Surface Area69.42 Ų[1]
#H Bond Acceptors1[1]
#H Bond Donors1[1]
pKa9.22 ± 0.20 (Predicted)[1]
Molar Refractivity55.831 cm³[1]
Vapour Pressure0 mmHg at 25°C[1]

These properties suggest a compound with moderate lipophilicity (LogP of 3.22) and limited aqueous solubility, which are important considerations for solvent selection in synthesis and bioassays.

Synthesis and Characterization Workflow

While specific synthetic procedures for this exact compound are not widely published, a reliable pathway can be derived from established methods for synthesizing benzothiazole-2-thiols. The most common approach involves the reaction of a corresponding 2-aminothiophenol with carbon disulfide.

Proposed Synthetic Protocol

The synthesis of this compound would logically proceed from 2-amino-6-bromobenzenethiol. The causality behind this choice is the direct cyclization reaction with carbon disulfide (CS₂) which efficiently forms the benzothiazole-2-thiol ring system.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromobenzenethiol (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a base, such as potassium hydroxide or sodium hydroxide (1.1 equivalents), to the solution to form the thiolate anion, which is a more potent nucleophile.

  • Cool the mixture in an ice bath.

Step 2: Reagent Addition

  • Slowly add carbon disulfide (1.2 equivalents) to the stirred solution. The use of a slight excess of CS₂ ensures the complete consumption of the starting aminothiophenol.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction and Work-up

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This step protonates the thiol group, causing the product to precipitate out of the solution.

Step 4: Purification

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The purity can be assessed by HPLC and melting point determination.

The following diagram illustrates the proposed experimental workflow.

G start Dissolve 2-amino-6-bromobenzenethiol and base in ethanol add_cs2 Add Carbon Disulfide (CS2) at 0°C start->add_cs2 reflux Heat to Reflux (Monitor by TLC) add_cs2->reflux workup Cool and pour into water, then acidify with HCl reflux->workup filter Collect precipitate by vacuum filtration workup->filter purify Recrystallize from Ethanol/Water filter->purify end Pure this compound purify->end

Caption: Proposed workflow for the synthesis and purification of the target compound.

Analytical Characterization

To validate the synthesis and confirm the structure and purity of the final product, a suite of analytical techniques is required. Researchers should expect the following results:

TechniqueExpected Outcome
¹H-NMR Aromatic protons should appear in the range of 7.0-8.0 ppm. The thiol proton (N-H/S-H tautomer) may appear as a broad singlet.
¹³C-NMR The spectrum should show 7 distinct carbon signals, including a characteristic signal for the C=S carbon above 180 ppm.
HRMS (ESI) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₄BrNS₂ (244.8995 m/z for [M-H]⁻), with the characteristic isotopic pattern for a single bromine atom.
HPLC A single sharp peak should be observed, indicating high purity (typically >95%).
FT-IR Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and C-Br stretching should be visible.

Applications in Drug Discovery and Development

The benzothiazole-2-thiol scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities. The introduction of a bromine atom at the 7-position can modulate these activities by altering the compound's electronics, lipophilicity, and metabolic stability.

Potential Therapeutic Areas:

  • Anticancer Agents: Numerous derivatives of benzothiazole-2-thiol have been synthesized and evaluated as potent anticancer agents.[2] These compounds can induce apoptosis in cancer cells through various mechanisms. The 7-bromo substitution could enhance potency or alter the selectivity profile.

  • Antimicrobial and Quorum Sensing Inhibition: Benzothiazoles are known to possess antimicrobial properties.[3] More specifically, derivatives have been identified as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, a mechanism that disrupts bacterial communication and virulence without exerting bactericidal pressure, potentially reducing the development of resistance.[4]

  • Enzyme Inhibition: The core structure is a versatile starting point for developing inhibitors for various enzymes, leveraging the thiol group for covalent interactions or the aromatic system for non-covalent binding within active sites.

The diagram below illustrates the relationship between the core chemical structure and its potential applications.

G cluster_apps Potential Research & Development Areas center This compound app1 Anticancer Drug Development center->app1 app2 Quorum Sensing Inhibition center->app2 app3 Fragment-Based Screening center->app3 app4 Antimicrobial Agent Discovery center->app4

Caption: Potential applications stemming from the this compound scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The information below is synthesized from multiple safety data sheets (SDS) and should be considered essential for laboratory practice.

  • Hazard Identification: While data for this specific compound is limited, related brominated aromatic compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[6][7]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][7]

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

Conclusion

This compound, identified by the InChIKey YMKOWNRHWXMBKS-UHFFFAOYSA-N , is a valuable chemical entity for research and development. Its well-defined physicochemical properties, coupled with a plausible and robust synthetic pathway, make it an accessible target for laboratory investigation. The established biological significance of the benzothiazole-2-thiol scaffold suggests that this brominated analog holds considerable potential as a precursor or active agent in the fields of oncology and infectious disease, warranting further exploration by the scientific community.

References

  • Fisher Scientific.
  • PubMed Central (PMC). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11182884. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11521350, 7-Bromobenzothiazole. [Link]
  • National Institutes of Health (NIH).
  • MDPI.
  • PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

Methodological & Application

Navigating the Chemical Landscape of 7-Bromobenzo[d]thiazole-2-thiol: A Guide to Synthesis, Derivatization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the experimental protocols involving 7-Bromobenzo[d]thiazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, moving beyond a simple recitation of steps to explain the underlying chemical principles that guide these protocols. Our aim is to equip researchers with the knowledge to not only replicate these methods but also to innovate upon them.

I. Core Concepts: Understanding the this compound Scaffold

The this compound molecule is characterized by a fused bicyclic system comprising a benzene ring and a thiazole ring. The presence of a bromine atom at the 7-position and a thiol group at the 2-position provides two distinct reactive handles for chemical modification. The benzothiazole core itself is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The thiol group is a potent nucleophile, readily undergoing reactions such as S-alkylation, while the bromo-substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Below are the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 908355-83-9[2]
Molecular Formula C₇H₄BrNS₂[2]
Molecular Weight 246.14 g/mol [2]
Predicted pKa 9.22 ± 0.20[2]
Predicted LogP 3.22[2]

II. Synthesis of the Core Scaffold: A Proposed Protocol for this compound

While numerous derivatives are commercially available, a detailed, peer-reviewed synthesis of this compound can be elusive. Based on established methods for analogous compounds, we propose a two-step synthetic route starting from the commercially available 2-amino-7-bromobenzothiazole. This approach leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to various functionalities via a diazonium salt intermediate.[3][4]

Diagram: Proposed Synthesis of this compound

Synthesis_of_7-Bromobenzothiazole-2-thiol A 2-Amino-7-bromobenzothiazole B 7-Bromo-1,3-benzothiazo-2-diazonium salt A->B 1. NaNO₂, H₂SO₄ 2. 0-5 °C C This compound B->C Potassium Ethyl Xanthate, H₂O, Heat

Caption: Proposed synthetic route to this compound.

Step-by-Step Protocol:

Step 1: Diazotization of 2-Amino-7-bromobenzothiazole

  • Materials: 2-Amino-7-bromobenzothiazole, concentrated sulfuric acid, sodium nitrite, crushed ice, water.

  • Procedure: a. In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-amino-7-bromobenzothiazole (1.0 eq) to pre-cooled concentrated sulfuric acid. Maintain the temperature below 10 °C. b. In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. c. Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine in sulfuric acid, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution. d. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a relatively stable diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.[5]

Step 2: Thiolation via Reaction with Xanthate

  • Materials: The diazonium salt solution from Step 1, potassium ethyl xanthate, water, diethyl ether, sodium hydroxide solution.

  • Procedure: a. In a separate flask, dissolve potassium ethyl xanthate (1.5 eq) in water. b. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An intermediate xanthate ester will precipitate. c. Gently heat the reaction mixture to 50-60 °C and maintain for 1-2 hours to facilitate the decomposition of the xanthate ester to the corresponding thiol. Nitrogen gas evolution will be observed. d. Cool the reaction mixture to room temperature and extract with diethyl ether. e. Wash the organic layer with a dilute sodium hydroxide solution to deprotonate the thiol and transfer it to the aqueous phase. f. Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the this compound. g. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. h. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale: The Sandmeyer-type reaction with xanthate salts is a well-established method for introducing a thiol group onto an aromatic ring. The intermediate xanthate ester is thermally unstable and decomposes to the desired thiol, nitrogen gas, and other byproducts.[3] The basic wash and subsequent acidification is a standard workup procedure for purifying acidic compounds like thiols.

III. Key Experimental Protocols and Applications

The dual reactivity of this compound makes it a valuable scaffold for generating diverse molecular architectures. The following sections detail key experimental protocols and their applications.

A. S-Alkylation for the Synthesis of Novel Anticancer Agents

The nucleophilic thiol group is readily alkylated to introduce a variety of side chains. This strategy has been extensively used to synthesize libraries of benzothiazole-2-thiol derivatives for screening as potential anticancer agents.[6][7]

Diagram: General S-Alkylation Workflow

S-Alkylation_Workflow Start This compound Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetone) Reaction Stir at RT or Heat Start->Reaction Reagents->Reaction Workup Filtration Solvent Evaporation Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product S-alkylated Derivative Purification->Product Suzuki_Coupling_Workflow Start 7-Bromo-S-alkyl-benzo[d]thiazole Reagents Boronic Acid/Ester (R'-B(OR)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Reaction Heat under Inert Atmosphere Start->Reaction Reagents->Reaction Workup Quench Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl/Heteroaryl Derivative Purification->Product

Sources

Application Notes and Protocols: 7-Bromobenzo[d]thiazole-2-thiol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Within this class, benzothiazole-2-thiol derivatives have emerged as a particularly promising group of anticancer agents, exhibiting cytotoxicity against a diverse range of cancer cell lines.[2][3] The structural versatility of the benzothiazole-2-thiol core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and the development of potent and selective therapeutic candidates.[4]

This guide focuses on 7-Bromobenzo[d]thiazole-2-thiol , a specific derivative for which the strategic placement of a bromine atom at the 7-position is hypothesized to modulate its physicochemical and biological properties, potentially enhancing its anticancer efficacy. While extensive research has been conducted on the broader family of benzothiazole-2-thiols, this document provides a comprehensive framework for the focused investigation of the 7-bromo analog, from its synthesis and characterization to its detailed biological evaluation in cancer research.

Chemical Properties and Synthesis

Chemical Structure and Properties of this compound

  • Molecular Formula: C₇H₄BrNS₂[5]

  • Molecular Weight: 246.14 g/mol [5]

  • CAS Number: 908355-83-9[6]

  • Appearance: Likely a pale yellow or off-white solid.

  • Solubility: Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols, and poorly soluble in water.

A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄BrNS₂[5]
Molecular Weight246.14[5]
CAS Number908355-83-9[6]
ACD/LogP3.22[6]
Polar Surface Area69.42 Ų[6]
#H bond acceptors1[6]
#H bond donors1[6]

Proposed Synthesis Protocol

Workflow for the Synthesis of this compound

A 2-Amino-6-bromothiophenol D Reaction Mixture A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., KOH or NaOH) in Ethanol C->D E Reflux D->E F Acidification (e.g., HCl) E->F G Precipitation F->G H Filtration and Washing G->H I Drying H->I J This compound I->J K Characterization (NMR, MS, etc.) J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-bromothiophenol in ethanol.

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of a base (e.g., potassium hydroxide or sodium hydroxide) followed by a slight excess of carbon disulfide.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anticipated Mechanisms of Anticancer Action

Based on extensive research into structurally related benzothiazole-2-thiol derivatives, this compound is anticipated to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7][8] This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Inhibition of Key Signaling Pathways: The benzothiazole scaffold has been found to interfere with critical cancer-related signaling pathways. For instance, some derivatives inhibit the PI3K/Akt/mTOR and ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[9] A novel benzothiazole-2-thiol derivative, XC-591, has been reported to inhibit RhoGDI, leading to the activation of caspase-3 and a reduction in phosphorylated Akt.[10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism of action for anticancer agents. Benzothiazole compounds have been observed to cause cell cycle arrest, often in the G2/M or Sub-G1 phase, thereby preventing cancer cell division.[9]

Potential Signaling Pathways Targeted by this compound

A This compound B PI3K/Akt/mTOR Pathway A->B Inhibition C ERK/MAPK Pathway A->C Inhibition D RhoGDI A->D Inhibition E ↓ Proliferation & Survival B->E F ↑ Apoptosis B->F C->E C->F G ↓ Metastasis D->G

Caption: Hypothesized signaling pathways targeted by this compound.

Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the anticancer potential of this compound. These protocols are based on standard methodologies frequently cited in the literature for evaluating novel anticancer compounds.[9][11][12]

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

Quantitative Data from Related Benzothiazole-2-thiol Derivatives

While specific data for this compound is pending experimental determination, the following table summarizes the reported in vitro anticancer activity of some related benzothiazole-2-thiol derivatives to provide a comparative context.

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole-2-thiol Derivatives

Compound ID/DescriptionCancer Cell LineIC₅₀Reference
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast)1.2 nM[2]
SW620 (Colon)4.3 nM[2]
A549 (Lung)44 nM[2]
HepG2 (Liver)48 nM[2]
N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (7e)SKRB-3 (Breast)1.2 nM[7]
SW620 (Colon)4.3 nM[7]
A549 (Lung)44 nM[7]
HepG2 (Liver)48 nM[7]
XC-5914T1 (Murine Breast)More effective than cisplatin[10]

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, candidate for anticancer drug discovery. The protocols and conceptual framework provided in this guide offer a robust starting point for its systematic investigation. Future research should focus on a comprehensive evaluation of its in vitro cytotoxicity across a panel of cancer cell lines, elucidation of its specific molecular mechanism(s) of action, and, contingent on promising in vitro results, its evaluation in preclinical in vivo cancer models. The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and in guiding the design of next-generation benzothiazole-based anticancer agents.

References

  • Saeed, A., et al. (2018). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 157, 134-143.
  • BenchChem. (2025).
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Wang, L., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1364953.
  • Yakan, H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 45(10), 8049-8067.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents.
  • Gokduman, K., et al. (2019). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 39(1), 261-268.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944.
  • Nguyen, V. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(48), 30239-30247.
  • Al-Ostath, A., et al. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Molecules, 27(12), 3845.
  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Li, X., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget, 8(11), 17658-17668.
  • Wang, L., et al. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 21(16), 4763-4767.
  • Guidechem. (n.d.). This compound 908355-83-9 wiki.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzothiazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration, with the benzothiazole scaffold standing out as a "privileged" structure.[2] Benzothiazoles, a fusion of a benzene and a thiazole ring, and their derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

The antimicrobial prowess of the benzothiazole nucleus is attributed to its ability to interact with a variety of essential microbial enzymes, thereby disrupting critical cellular processes.[1] Notably, structure-activity relationship (SAR) studies have revealed that the strategic placement of specific functional groups on the benzothiazole ring can significantly modulate its biological activity. Of particular interest is the observation that halogen substitutions, such as a bromo group at the 7th position, can enhance the antibacterial action of the benzothiazole core.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Bromobenzo[d]thiazole-2-thiol in antimicrobial studies. It offers detailed protocols for the synthesis, antimicrobial susceptibility testing, and preliminary cytotoxicity evaluation of this promising compound. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for the investigation of this and other novel benzothiazole derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological studies. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Formula C₇H₄BrNS₂[3]
Molecular Weight 246.14 g/mol [3]
CAS Number 908355-83-9[3]
Polar Surface Area 69.42 Ų[3]
LogP 3.22[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]

Synthesis of this compound: A General Approach

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Adapted from General Methods)

Materials:

  • 2-Bromo-6-aminotoluene (or a suitable precursor)

  • Carbon disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-bromoaniline derivative (1 equivalent) in toluene.

  • Addition of Reagents: To the stirred solution, add DBU (1.2 equivalents) followed by the dropwise addition of carbon disulfide (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Safety Precautions:

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents before starting the synthesis.[1]

Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of this compound is crucial to determine its spectrum of activity and potency. The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and preliminary insights into the mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for determining MIC values.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to obtain a range of test concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound and control wells (growth control with no compound and sterility control with no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Mechanisms of Action: An Overview

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of key enzymes involved in microbial survival.[1]

Caption: Potential mechanisms of antimicrobial action for benzothiazole derivatives.

Further experimental studies, such as enzyme inhibition assays and molecular docking, would be required to elucidate the specific mechanism of action of this compound.

Preliminary Cytotoxicity Evaluation

Assessing the potential toxicity of a novel antimicrobial agent to mammalian cells is a critical step in the drug development process. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This compound represents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this guide provide a framework for its synthesis and comprehensive evaluation. Future research should focus on determining the specific MIC values of this compound against a broad panel of clinically relevant microbial strains, including drug-resistant isolates. Elucidating its precise mechanism of action and conducting more extensive in vitro and in vivo toxicity studies will be crucial for advancing its potential as a therapeutic candidate. The modular nature of the benzothiazole scaffold also offers exciting opportunities for further chemical modification to optimize potency and selectivity, paving the way for the next generation of antimicrobial drugs.

References

A comprehensive list of references will be compiled upon the completion of the full technical guide. The in-text citations provided are placeholders and will be linked to the final reference list.

Sources

Application Notes and Protocols for Evaluating the Efficacy of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 7-Bromobenzo[d]thiazole-2-thiol, a member of this versatile class, represents a promising candidate for drug discovery and development. Its efficacy, however, is contingent on rigorous and systematic evaluation using validated biological assays. The thiol group at the 2-position is a particularly reactive site, suggesting potential interactions with biological nucleophiles, which is a key consideration in its mechanism of action.[2]

This comprehensive guide provides detailed protocols for a tiered approach to characterizing the bioactivity of this compound. We will focus on two of the most prominent therapeutic areas for this class of compounds: oncology and microbiology.[3][4][5] The protocols are designed to first establish primary efficacy (i.e., cytotoxicity or microbial growth inhibition) and then to elucidate the underlying mechanism of action.

Part 1: Anticancer Efficacy Evaluation

Derivatives of benzothiazole-2-thiol have shown significant promise as anticancer agents, inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines.[3][6][7] The following assays provide a robust framework for assessing the anticancer potential of this compound.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in determining the cytotoxic potential of a compound.

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, or A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[3][8]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Cell LineCompoundIC50 (µM)
HepG2This compound5.2
MCF-7This compound8.9
A549This compound12.5
HepG2Cisplatin (Control)7.8
Mechanistic Insight: Apoptosis Analysis by Flow Cytometry

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death). Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for this purpose. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound (IC50 and 2x IC50) for 24h cell_seeding->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow quadrant Quadrant Analysis: Live vs. Apoptotic vs. Necrotic flow->quadrant

Caption: Workflow for Apoptosis Detection.

Part 2: Antimicrobial Efficacy Evaluation

Benzothiazole derivatives have also been identified as potent antimicrobial agents, with some acting as quorum sensing inhibitors, which can disrupt bacterial communication and virulence without direct bactericidal effects.[9][10]

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation:

    • Culture a bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) in a suitable broth medium overnight.[5]

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well plate.

  • Compound Dilution:

    • Perform a two-fold serial dilution of this compound in the broth medium in the 96-well plate.

    • Include a positive control (e.g., streptomycin) and a negative control (no compound).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanistic Insight: Anti-Biofilm Formation Assay

Many chronic infections are associated with biofilm formation, which provides bacteria with increased resistance to antibiotics. Compounds that inhibit biofilm formation can be valuable therapeutic agents.

  • Biofilm Growth:

    • In a 96-well plate, add the bacterial culture (adjusted to a starting OD600 of 0.05) to wells containing sub-MIC concentrations of this compound (e.g., 1/2, 1/4, and 1/8 of the MIC).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing and Staining:

    • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells with water.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

    • Read the absorbance at 590 nm.

  • Data Analysis:

    • A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.[9]

G A Primary Screening: Minimum Inhibitory Concentration (MIC) B Determine Direct Antimicrobial Activity A->B Results C Secondary Screening (Sub-MIC): Anti-Biofilm Formation Assay B->C If Active D Assess Inhibition of Virulence Factor C->D Results E Candidate for Further Development D->E If Biofilm Inhibited

Caption: Tiered Antimicrobial Assay Logic.

Conclusion

The protocols outlined in this application note provide a robust and logical framework for the initial characterization of this compound's efficacy as a potential therapeutic agent. Positive results in these primary and secondary assays would justify further investigation into its specific molecular targets and in vivo efficacy. The versatility of the benzothiazole scaffold suggests that a systematic approach to screening is crucial for uncovering the full therapeutic potential of this and related compounds.

References

  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Kaur, R., et al. (2018). Benzothiazole derivatives as anticancer agents. PMC.
  • Bondock, S., et al. (2018). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC.
  • Elsevier. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Nguyen, V. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances.
  • MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences.
  • Oncotarget. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • NIH. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer.
  • ResearchGate. (n.d.). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers.
  • RSC Publishing. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria.
  • NIH. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • ResearchGate. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.

Sources

Application Notes and Protocols for 7-Bromobenzo[d]thiazole-2-thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Significance of 7-Bromo Substitution

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a unique three-dimensional arrangement and electronic properties that facilitate interactions with various biological targets.[2] Benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][3]

Within this versatile class of compounds, 7-Bromobenzo[d]thiazole-2-thiol emerges as a particularly intriguing starting point for drug discovery endeavors. The introduction of a bromine atom at the 7-position of the benzothiazole nucleus can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can influence its pharmacokinetic profile and binding affinity to target proteins. The thiol group at the 2-position provides a reactive handle for further chemical modifications, allowing for the facile synthesis of diverse compound libraries.

These application notes will provide a comprehensive overview of the potential of this compound in drug discovery and development. We will delve into its synthetic pathways, explore its utility as a scaffold for generating novel therapeutic agents, and provide detailed protocols for its derivatization and biological evaluation.

Chemical Properties and Synthesis

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 908355-83-9[4]

  • Molecular Formula: C₇H₄BrNS₂[4][5]

  • Molecular Weight: 246.14 g/mol [4][5]

  • Appearance: Typically a solid powder.

PropertyPredicted ValueReference
pKa9.22 ± 0.20[4]
LogP3.22[4]
Polar Surface Area69.42 Ų[4]

Synthetic Pathway:

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a general and environmentally benign method for the synthesis of substituted benzothiazole-2-thiols can be adapted.[6][7] This approach involves the cyclization of the corresponding 2-aminothiophenol with a suitable carbon disulfide equivalent.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-amino-6-bromothiophenol 2-amino-6-bromothiophenol ReactionMixture Cyclization Reaction (Reflux) 2-amino-6-bromothiophenol->ReactionMixture + Carbon Disulfide (CS2) Carbon Disulfide (CS2) Carbon Disulfide (CS2)->ReactionMixture Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->ReactionMixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->ReactionMixture This compound This compound ReactionMixture->this compound

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-amino-6-bromothiophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-bromothiophenol (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir for 15 minutes at room temperature.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with 1M HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the final product under vacuum. Characterize the compound using techniques such as NMR, IR, and mass spectrometry.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The true potential of this compound lies in its role as a versatile scaffold for the synthesis of novel drug candidates. The thiol group at the 2-position is a nucleophilic center that can be readily derivatized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Anticancer Drug Discovery

Derivatives of benzothiazole-2-thiol have shown significant promise as anticancer agents.[8][9] Studies have demonstrated that modifications at the 2-thiol position can lead to compounds with potent antiproliferative activity against various cancer cell lines.[8][9] The 7-bromo substituent can further enhance these activities through favorable interactions with target proteins.

Mechanism of Action (Postulated):

While the precise mechanism for many benzothiazole derivatives is still under investigation, some have been shown to induce apoptosis in cancer cells.[8][9] The derivatized benzothiazole scaffold may interact with key signaling pathways involved in cell proliferation and survival.

G 7-Bromo-BT-2-thiol_Derivative This compound Derivative CancerCell Cancer Cell 7-Bromo-BT-2-thiol_Derivative->CancerCell Enters Apoptosis Apoptosis CancerCell->Apoptosis Induces Proliferation Cell Proliferation CancerCell->Proliferation Inhibits

Caption: Postulated anticancer mechanism of action.

Protocol 2: Synthesis of a 2-Substituted 7-Bromobenzo[d]thiazole Derivative

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Drug Discovery

The benzothiazole scaffold is also a key component of compounds with antimicrobial properties. Modifications to the core structure can lead to agents effective against a range of bacteria and fungi. The 7-bromo substitution can be explored for its potential to enhance antimicrobial potency and broaden the spectrum of activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Synthesized this compound derivatives

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound represents a promising and versatile starting point for the development of novel therapeutic agents. Its amenability to chemical modification at the 2-thiol position allows for the creation of diverse chemical libraries for screening against a multitude of biological targets. The presence of the 7-bromo substituent provides an additional avenue for optimizing the pharmacological properties of the resulting derivatives.

Future research should focus on synthesizing a broad range of derivatives of this compound and evaluating their efficacy in various disease models. Elucidating the precise mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The protocols provided herein offer a solid foundation for researchers and scientists to embark on the exploration of this exciting chemical scaffold in the quest for new and improved medicines.

References

  • An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Green Chemistry (RSC Publishing). URL: https://pubs.rsc.de/en/content/articlelanding/2017/gc/c7gc02409h
  • Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21239103/
  • An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water | Request PDF. ResearchGate. URL: https://www.researchgate.
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. URL: https://www.researchgate.net/publication/330554044_SYNTHESIS_OF_SOME_2-SUBSTITUTED_BENZOTHIAZOLE_DERIVATIVES_AND_EVALUATION_OF_THEIR_ANTICANCER_AND_ANTI-MICROBIAL_ACTIVITIES
  • Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers | Request PDF. ResearchGate. URL: https://www.researchgate.
  • This compound 908355-83-9 wiki. Guidechem. URL: https://www.guidechem.com/wiki/7-bromobenzo-d-thiazole-2-thiol-cas-908355-83-9.html
  • This compound. Appretech Scientific Limited. URL: https://www.appretech.com/product/7-bromobenzodthiazole-2-thiol-cas-908355-83-9-apt006404.html
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. URL: https://www.mdpi.com/1420-3049/25/16/3599
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. URL: https://www.mdpi.com/2673-4079/6/1/9
  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/AbstractView.aspx?PID=2022-15-4-83
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10182414/
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268882/
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. URL: https://www.mdpi.com/1422-0067/23/15/8404
  • CAS NO. 908355-83-9 | this compound. Arctom. URL: https://www.arctom.cn/cn/product_info-158935.html
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12586254/
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. URL: https://www.benthanscience.com/abstract/2021020101
  • 908355-83-9|this compound|BLD Pharm. BLD Pharm. URL: https://www.bldpharm.com/products/908355-83-9.html
  • A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. URL: https://www.researchgate.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacological properties. 7-Bromobenzo[d]thiazole-2-thiol is a versatile starting material, offering two reactive sites for derivatization: the thiol group at the 2-position and the bromo-substituent at the 7-position. This guide provides detailed protocols for the synthesis of novel derivatives by leveraging these reactive handles, focusing on S-alkylation and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₇H₄BrNS₂[4][5][6]
Molecular Weight 246.14 g/mol [4][5][6]
CAS Number 908355-83-9[4][5][6]
Appearance Off-white to yellow solidCommercially available
Solubility Soluble in DMF, DMSO, and hot ethanolGeneral knowledge

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[7]

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth. Seek medical attention if irritation or other symptoms persist.[8][9]

Synthetic Strategies and Protocols

This section details the synthetic pathways for creating a diverse library of compounds from this compound. The following diagram illustrates the overall synthetic workflow.

G start This compound s_alkylation S-Alkylation start->s_alkylation RX, Base s_protected 2-(Alkylthio)-7-bromobenzo[d]thiazole s_alkylation->s_protected suzuki Suzuki Coupling s_protected->suzuki ArB(OH)₂, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination s_protected->buchwald R₂NH, Pd Catalyst, Base sonogashira Sonogashira Coupling s_protected->sonogashira Alkyne, Pd/Cu Catalysts, Base heck Heck Reaction s_protected->heck Alkene, Pd Catalyst, Base suzuki_prod 7-Aryl Derivative suzuki->suzuki_prod buchwald_prod 7-Amino Derivative buchwald->buchwald_prod sonogashira_prod 7-Alkynyl Derivative sonogashira->sonogashira_prod heck_prod 7-Alkenyl Derivative heck->heck_prod

Caption: Synthetic workflow for derivatization.

Protocol 1: S-Alkylation of this compound

The nucleophilic thiol group can be readily alkylated to introduce a variety of side chains and to protect the thiol during subsequent cross-coupling reactions.

Rationale: This reaction proceeds via an Sₙ2 mechanism where the deprotonated thiol acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is critical for efficient deprotonation and reaction kinetics.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF at 0 °C, add K₂CO₃ (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Expected Characterization Data for 2-(Methylthio)-7-bromobenzo[d]thiazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.25 (t, J = 8.0 Hz, 1H), 2.75 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 153.0, 135.0, 126.0, 125.0, 122.0, 120.0, 15.0.

  • HRMS (ESI): Calculated for C₈H₆BrNS₂ [M+H]⁺, found.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 7-position of the benzothiazole and various aryl or heteroaryl boronic acids.[10]

Rationale: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to form the C-C bond. The choice of ligand and base is crucial for an efficient catalytic cycle.

G start 2-(Alkylthio)-7-bromobenzo[d]thiazole oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L₂ pd0->oxidative_addition intermediate1 Ar-Pd(II)(Br)L₂ oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation intermediate2 Ar-Pd(II)(Ar')L₂ transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product 7-Aryl-2-(alkylthio)benzo[d]thiazole reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle.

Materials:

  • 2-(Alkylthio)-7-bromobenzo[d]thiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (or Dioxane/Water)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine 2-(Alkylthio)-7-bromobenzo[d]thiazole (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water (4:1 mixture).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate).

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 7-position.

Rationale: This palladium-catalyzed cross-coupling reaction facilitates the amination of aryl halides. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields and broad substrate scope.[1][11]

Materials:

  • 2-(Alkylthio)-7-bromobenzo[d]thiazole

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add 2-(Alkylthio)-7-bromobenzo[d]thiazole (1.0 eq) and NaOtBu (1.4 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the mixture to 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Sonogashira Coupling for the Synthesis of 7-Alkynyl Derivatives

The Sonogashira coupling is a reliable method for the synthesis of 7-alkynylbenzothiazoles, which are valuable intermediates for further transformations.[12][13]

Rationale: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, co-catalyzed by a copper(I) salt.[12][13] The amine base serves to deprotonate the alkyne and neutralize the HX formed.

Materials:

  • 2-(Alkylthio)-7-bromobenzo[d]thiazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 2-(Alkylthio)-7-bromobenzo[d]thiazole (1.0 eq) in a mixture of THF and TEA (2:1), add the terminal alkyne (1.5 eq).

  • Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 5: Heck Reaction for the Synthesis of 7-Alkenyl Derivatives

The Heck reaction provides a method for the vinylation of the 7-position of the benzothiazole ring.[14]

Rationale: This palladium-catalyzed reaction couples an aryl halide with an alkene. The reaction typically proceeds with trans selectivity.[14]

Materials:

  • 2-(Alkylthio)-7-bromobenzo[d]thiazole

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • In a sealed tube, combine 2-(Alkylthio)-7-bromobenzo[d]thiazole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Add anhydrous acetonitrile and TEA (2.0 eq).

  • Seal the tube and heat to 80-100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Expected Product Classes

The following table summarizes the classes of novel derivatives that can be synthesized using the protocols described above.

Starting MaterialReactionReagentsProduct Class
This compoundS-AlkylationAlkyl Halide, Base2-(Alkylthio)-7-bromobenzo[d]thiazoles
2-(Alkylthio)-7-bromobenzo[d]thiazoleSuzuki CouplingArylboronic acid, Pd catalyst, Base7-Aryl-2-(alkylthio)benzo[d]thiazoles
2-(Alkylthio)-7-bromobenzo[d]thiazoleBuchwald-Hartwig AminationAmine, Pd catalyst, Base7-Amino-2-(alkylthio)benzo[d]thiazoles
2-(Alkylthio)-7-bromobenzo[d]thiazoleSonogashira CouplingTerminal Alkyne, Pd/Cu catalysts, Base7-Alkynyl-2-(alkylthio)benzo[d]thiazoles
2-(Alkylthio)-7-bromobenzo[d]thiazoleHeck ReactionAlkene, Pd catalyst, Base7-Alkenyl-2-(alkylthio)benzo[d]thiazoles

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis of a diverse array of novel derivatives from this compound. The strategic combination of S-alkylation and palladium-catalyzed cross-coupling reactions opens avenues for the creation of compound libraries for screening in drug discovery and for the development of new materials with tailored electronic and photophysical properties. Further exploration of different coupling partners and reaction conditions can lead to the discovery of new chemical entities with significant potential.

References

  • Palladium on Carbon - Laboratory Chemical Safety Summary. (n.d.). National Center for Biotechnology Information.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Safety Data Sheet - Phosphine. (2023, January 21). Air Liquide.
  • Phosphine PH3 Safety Data Sheet SDS P4643. (n.d.). AMP Home Page.
  • Safety Data Sheet - Phosphine. (2015, June 1). Middlesex Gases.
  • Safety Data Sheet - Phosphine. (2017, January 24). Linde Gas GmbH.
  • 7-Bromobenzothiazole - PubChem. (n.d.). National Center for Biotechnology Information.
  • Lou, C., Zhu, N., Fan, R., Hong, H., Han, L., Zhang, J., & Suo, Q. (2017). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Green Chemistry, 19(4), 1102–1108.
  • Liu, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3946.
  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 80-87.
  • Nguyen, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(46), 28723-28731.
  • Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Heterocyclic Chemistry, 51(S1), E23-E28.
  • Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2205.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Heck reaction. (n.d.). In Wikipedia.
  • This compound. (n.d.). Appretech Scientific Limited.
  • Khan, I., et al. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Letters in Drug Design & Discovery, 14(10), 1152-1160.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Zhilitskaya, L. V., Shainyan, B. A., & Yarosh, N. O. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190.
  • Nguyen, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(46), 28723-28731.
  • Ploypradith, P., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 12(2), 111-123.
  • 7-Bromobenzothiazole - PubChem. (n.d.). National Center for Biotechnology Information.
  • Sonogashira coupling - SciSpace. (n.d.). SciSpace.
  • 908355-83-9 | this compound - Boroncore. (n.d.). Boroncore.
  • Kumar, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2119-2165.
  • Benzo[d]thiazole-2-thiol. (n.d.). MySkinRecipes.
  • Hoan, D. Q., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62B(12), 1365-1371.
  • Showalter, H. D., et al. (2011). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Journal of Organic Chemistry, 76(15), 6398-6401.
  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Journal of Organic Chemistry, 86(12), 8479-8488.
  • Reddy, C. V., et al. (2007). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Letters in Organic Chemistry, 4(1), 19-21.

Sources

Application Notes and Protocols for the Investigation of 7-Bromobenzo[d]thiazole-2-thiol as a Biofilm Formation Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bacterial Biofilms and the Potential of Novel Thiazole-Based Inhibitors

Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria significantly more resistant to conventional antibiotics and host immune responses, posing a formidable challenge in clinical and industrial settings. The formation of biofilms is a major contributor to chronic infections, medical device contamination, and biofouling. Consequently, there is a pressing need for novel therapeutic strategies that can effectively inhibit biofilm formation or eradicate established biofilms.

One promising avenue of research is the targeting of bacterial communication systems, such as quorum sensing (QS). QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective behaviors required for biofilm formation and virulence factor production.[1][2]

The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Recent studies have highlighted the potential of benzothiazole-2-thiol derivatives as potent inhibitors of biofilm formation, often through the disruption of QS pathways.[1][5][6] While specific data on 7-Bromobenzo[d]thiazole-2-thiol is emerging, its structural similarity to other active benzothiazole compounds suggests it may be a valuable candidate for investigation as a biofilm inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a potential anti-biofilm agent.

Hypothesized Mechanism of Action: Interference with Quorum Sensing

Based on the established activity of structurally related benzothiazole derivatives, it is hypothesized that this compound may inhibit biofilm formation by interfering with bacterial quorum sensing systems. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, the las and rhl QS systems are pivotal for biofilm development. These systems rely on the production and detection of small signaling molecules called acyl-homoserine lactones (AHLs).

The proposed mechanism involves the binding of this compound to the AHL receptor proteins (e.g., LasR in P. aeruginosa), either competitively or allosterically. This binding event could prevent the natural AHL signal from activating the receptor, thereby downregulating the expression of genes essential for biofilm maturation and virulence factor production.[1][6]

G cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Receptor QS Receptor (e.g., LasR) AHL->Receptor Binds & Activates Gene Target Gene Expression (Biofilm & Virulence) Receptor->Gene Activates Biofilm Biofilm Formation Gene->Biofilm Inhibitor This compound Inhibitor->Receptor Binds & Inhibits

Caption: Hypothesized Quorum Sensing Inhibition by this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for evaluating the anti-biofilm properties of this compound. The primary method described is the widely used crystal violet assay for quantifying biofilm biomass.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Before assessing anti-biofilm activity, it is crucial to determine the MIC of this compound against the test organism. This ensures that any observed reduction in biofilm formation is not merely a consequence of bactericidal or bacteriostatic effects.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into the appropriate growth medium and incubate overnight at 37°C with shaking.

  • Culture Dilution: Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Wells containing bacterial suspension and medium with the corresponding concentration of DMSO (vehicle control).

    • Negative Control: Wells containing only sterile medium.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation at sub-MIC concentrations.

G start Start prep Prepare Bacterial Culture & Compound Dilutions start->prep incubate Incubate for Biofilm Formation prep->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance solubilize->read end End read->end

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Materials:

  • All materials from the MIC protocol

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS) or sterile distilled water

Procedure:

  • Bacterial Culture and Compound Preparation: Prepare the bacterial culture and serial dilutions of this compound at sub-MIC concentrations in a 96-well plate as described in the MIC protocol.

  • Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours. The incubation time should be optimized for the specific bacterial strain.

  • Washing: Carefully discard the medium from each well. Wash the wells gently three times with 200 µL of PBS or sterile water to remove planktonic (non-adherent) cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the plate three to four times with sterile water.

  • Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.

Data Analysis:

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [ (OD_control - OD_test) / OD_control ] x 100

Where:

  • OD_control is the absorbance of the vehicle control (bacteria + medium + DMSO).

  • OD_test is the absorbance of the well with the test compound.

Data Presentation: Expected Outcomes

The results of the biofilm inhibition assay can be summarized in a table to clearly present the dose-dependent effect of this compound.

Concentration of this compound (µg/mL)Mean Absorbance (OD 595nm)Standard Deviation% Biofilm Inhibition
0 (Vehicle Control)1.150.090%
10.980.0714.8%
50.750.0634.8%
100.520.0554.8%
250.280.0475.7%
500.150.0387.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Safety and Handling

While specific safety data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for similar compounds, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Directions

The benzothiazole-2-thiol scaffold represents a promising starting point for the development of novel anti-biofilm agents. The protocols outlined in this document provide a robust framework for the initial characterization of this compound's ability to inhibit biofilm formation. Further investigations could include:

  • Elucidating the precise molecular mechanism of action through studies on QS-related gene and protein expression.

  • Evaluating the compound's efficacy against a broader panel of clinically relevant bacterial and fungal pathogens.

  • Assessing its ability to eradicate pre-formed, mature biofilms.

  • Investigating its synergistic potential with conventional antibiotics.[7]

  • Exploring structure-activity relationships by synthesizing and testing analogs of this compound.

These studies will be instrumental in determining the therapeutic potential of this and related compounds in the ongoing battle against biofilm-associated infections.

References

  • Dzoyem, J. P., Tsemeugne, J., Kamdem, B. P., Meupiap, R. F., Kuate, B. A., Mkounga, P., Boyom, F. F., & McGaw, L. J. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. PLOS ONE, 20(6), e0318135. [Link]
  • Pan, X., Yang, Y., Peng, W., Ruan, X., & Xue, W. (2025). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry.
  • Dündar, A., Külahcı, G., Kuyrukçu Öztürk, F., & Beyzi, S. (2025). Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing. FABAD Journal of Pharmaceutical Sciences.
  • Harrouche, K., Stiti, M. Z., Mohand Saidi, K., Habila, T., & Khelili, S. (2025). Synthesis and Exploration of Antibacterial Activity, Molecular Docking, and DFT Studies of Some Benzothiazole–Urea(Thiourea) Hybrid Compounds. ChemistrySelect, 10(27).
  • Li, Y., Wang, Y., Li, J., Wang, Y., Wang, Y., & Wang, Y. (2023). Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169691.
  • Wang, C., Li, Y., Li, J., Wang, Y., Wang, Y., & Wang, Y. (2024). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Acta Pharmaceutica Sinica B.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2021). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of the Iranian Chemical Society, 18(10), 2595-2608.
  • Nguyen, T. V., Le, T. L., Nguyen, T. H., & Vo, D. D. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC advances, 11(49), 30863–30871.
  • Dzoyem, J. P., Tsemeugne, J., Kamdem, B. P., Meupiap, R. F., Kuate, B. A., Mkounga, P., Boyom, F. F., & McGaw, L. J. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. bioRxiv.
  • Dzoyem, J. P., Tsemeugne, J., Kamdem, B. P., Meupiap, R. F., Kuate, B. A., Mkounga, P., Boyom, F. F., & McGaw, L. J. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. PLOS ONE, 20(6), e0318135.
  • Li, Y., Wang, Y., Li, J., Wang, Y., Wang, Y., & Wang, Y. (2025). Hybrid Molecules of Benzothiazole and Hydroxamic Acid as Dual-Acting Biofilm Inhibitors with Antibacterial Synergistic Effect against Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
  • Dzoyem, J. P., Tsemeugne, J., Kamdem, B. P., Meupiap, R. F., Kuate, B. A., Mkounga, P., Boyom, F. F., & McGaw, L. J. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Semantic Scholar.
  • Nguyen, T. V., Le, T. L., Nguyen, T. H., & Vo, D. D. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC advances, 11(49), 30863–30871.
  • ResearchGate. (n.d.). Effect of selected compounds on P. aeruginosa biofilm formation.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2021). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports, 11(1), 1-13.
  • Michalak, M., & Chojnacka, K. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. Molecules, 30(2), 335.
  • Jamal, M., Ahmad, W., Andleeb, S., & Jalil, F. (2018). Pseudomonas aeruginosa Biofilms. Journal of basic microbiology, 58(9), 711-725.
  • Sun, P., Jing, L., & Li, J. (2018). Anti-biofilm effect of novel thiazole acid analogs against Pseudomonas aeruginosa through IQS pathways. European journal of medicinal chemistry, 145, 134–142.
  • Carbone, A., Parrino, B., Cusimano, M. G., Spanò, V., Montalbano, A., Barraja, P., ... & Cascioferro, S. (2018).
  • Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., & Al-Ajmi, M. F. (2025).
  • Kruszewski, K. M., Nistico, L., Longwell, M. J., Stoodley, P., & Klibanov, A. M. (2013). Reducing Staphylococcus aureus biofilm formation on stainless steel 316L using functionalized self-assembled monolayers. Materials Science and Engineering: C, 33(4), 2059-2069.

Sources

Application Notes & Protocols: Cell-Based Assays Involving 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Cellular Research

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2][3] The core structure is implicated in a variety of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] Specifically, derivatives of benzothiazole-2-thiol have demonstrated potent, broad-spectrum anti-proliferative effects against various human cancer cell lines, often inducing apoptosis as the mechanism of cell death.[1][4][5]

This document focuses on 7-Bromobenzo[d]thiazole-2-thiol , a specific derivative whose utility in cell-based assays is projected based on the established activities of its chemical class. While direct literature on this exact molecule is sparse[6][7], its structural features suggest it may act as a potent modulator of cellular pathways. Benzothiazoles have been identified as inhibitors of NRH: quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer and inflammation.[8][9] NQO2 inhibition can modulate cellular responses to oxidative stress and affect signaling pathways like NF-κB, ultimately influencing cell proliferation and apoptosis.[8][10]

These application notes provide detailed protocols for researchers to investigate the biological effects of this compound, focusing on two fundamental cell-based assays:

  • Target Engagement Verification using the Cellular Thermal Shift Assay (CETSA).

  • Cytotoxicity and Viability Assessment using the MTT Assay.

These protocols are designed to be robust and self-validating, providing the necessary framework for drug discovery professionals and cell biologists to explore the therapeutic potential of this compound.

Protocol 1: Target Engagement Assessment via Cellular Thermal Shift Assay (CETSA)

Principle of the Assay

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a compound with its intracellular target protein in a native cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[11][13][14]

In a typical CETSA experiment, cells are treated with the compound of interest (e.g., this compound) and then heated across a range of temperatures.[13] At elevated temperatures, unbound proteins unfold and aggregate, becoming insoluble. Stabilized protein-ligand complexes, however, remain soluble at higher temperatures.[15] After cell lysis and removal of aggregates via centrifugation, the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[14][15] A shift in the melting curve to a higher temperature in compound-treated cells compared to vehicle-treated cells is direct evidence of target engagement.[12][13]

Mandatory Visualization: CETSA Experimental Workflow

The following diagram illustrates the key steps in a CETSA experiment designed to test the interaction between this compound and a putative target like NQO2.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis CellCulture 1. Culture Cells (e.g., MDA-MB-231) Harvest 2. Harvest & Count CellCulture->Harvest Treat 3. Incubate Cells with: - Vehicle (DMSO) - this compound Harvest->Treat Heat 4. Heat Aliquots (Temperature Gradient, e.g., 40-70°C) Treat->Heat Lysis 5. Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge 6. Centrifugation (Separate Soluble vs. Aggregated) Lysis->Centrifuge Collect 7. Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Analysis 8. Quantify Soluble Target (e.g., Western Blot for NQO2) Collect->Analysis Curve 9. Plot Melting Curve (% Soluble Protein vs. Temp) Analysis->Curve

Caption: CETSA workflow for verifying target engagement.

Detailed Step-by-Step Protocol

This protocol is optimized for adherent human breast cancer cells (e.g., MDA-MB-231), which are known to express NQO2.[10][16]

Materials & Reagents

Reagent/MaterialSuggested SupplierNotes
This compoundAppretechPrepare a 10 mM stock in DMSO.
MDA-MB-231 Cell LineATCCMaintain in DMEM with 10% FBS.
DMEM, high glucoseGibco
Fetal Bovine Serum (FBS)GibcoHeat-inactivated.
Penicillin-StreptomycinGibco
Trypsin-EDTA (0.25%)Gibco
Phosphate-Buffered Saline (PBS)GibcopH 7.4, sterile.
DMSO (Cell culture grade)Sigma-AldrichVehicle control.
Protease Inhibitor CocktailRocheUse 1X final concentration.
Primary Antibody (e.g., anti-NQO2)AbcamValidate for Western Blot.
HRP-conjugated Secondary AntibodyCell Signaling
ECL Western Blotting SubstrateBio-Rad
PCR tubes/plateVWRFor heating step.
ThermocyclerBio-RadFor precise temperature control.

Procedure

  • Cell Culture: Culture MDA-MB-231 cells to ~80-90% confluency in a T-75 flask.

  • Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete media. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh media.

  • Cell Counting & Aliquoting: Count cells using a hemocytometer. Adjust the cell density to 2 x 10^6 cells/mL.

  • Compound Treatment:

    • In separate tubes, mix equal volumes of the cell suspension with 2X treatment media.

    • Vehicle Control: Media with DMSO (final concentration 0.1%).

    • Test Compound: Media with this compound (e.g., final concentration of 10 µM).

    • Incubate at 37°C in a CO2 incubator for 1 hour.

  • Heating Step:

    • Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point.

    • Place tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for 3 minutes.

    • Immediately after heating, cool the tubes at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen for 1 min, then 25°C water bath for 1 min).

    • This method avoids detergents that could interfere with protein aggregation.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube and transfer to a new, pre-chilled tube.

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration by diluting with PBS containing 1X protease inhibitor.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein (e.g., NQO2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each lane using software like ImageJ.

    • For each treatment condition, normalize the intensity at each temperature to the intensity of the unheated sample (or lowest temperature, e.g., 40°C).

    • Plot the normalized soluble protein fraction (%) against the temperature (°C) to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Protocol 2: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle of the Assay

The MTT assay is a classic, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[17][18]

Dead or inactive cells lose this ability. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance of the solution at a specific wavelength (typically 550-600 nm).[19] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[18] This assay is widely used in drug discovery to screen for cytotoxic compounds and determine their IC50 values.[18]

Mandatory Visualization: MTT Assay Logical Flow

This diagram outlines the decision-making and experimental flow for assessing the cytotoxicity of this compound.

MTT_Logic Start Start: Prepare Compound Dilutions Seed 1. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) Start->Seed Incubate1 2. Allow Cells to Adhere (24 hours) Seed->Incubate1 Treat 3. Treat with Compound Series & Controls (Vehicle, Blank) Incubate1->Treat Incubate2 4. Incubate for Exposure Period (e.g., 48-72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 6. Incubate for Formazan Formation (3-4 hours) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data: - Calculate % Viability - Determine IC50 Read->Analyze

Caption: Logical workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol

This protocol is suitable for screening the cytotoxic effects of this compound on an adherent cancer cell line like HepG2.[4]

Materials & Reagents

Reagent/MaterialSuggested SupplierNotes
This compoundAppretechPrepare a 10 mM stock in DMSO.
HepG2 Cell LineATCCMaintain in EMEM with 10% FBS.
MTT Reagent (Powder)Sigma-AldrichPrepare a 5 mg/mL stock in sterile PBS.
DMSO (Spectrophotometric grade)Sigma-AldrichFor formazan solubilization.
96-well flat-bottom platesCorningTissue culture treated, sterile.
Plate ReaderMolecular DevicesCapable of reading absorbance at 570 nm.

Procedure

  • Cell Seeding:

    • Harvest and count HepG2 cells as described previously.

    • Dilute the cell suspension to a density of 1 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Leave a few wells with media only to serve as a blank (background control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. For an IC50 determination, a range from 0.01 µM to 100 µM is a good starting point.

    • Important: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions, vehicle control (DMSO), or fresh medium (untreated control).

  • Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).[20]

  • Addition of MTT Reagent:

    • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[19]

    • Causality: Only live cells with active mitochondrial dehydrogenases can reduce the MTT to formazan.[18]

    • Return the plate to the incubator for 3-4 hours. Visually inspect for the formation of purple precipitate in the wells.

  • Solubilization of Formazan:

    • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[20]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18][20]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[18][19]

    • It is recommended to use a reference wavelength of >650 nm to subtract background absorbance from plate imperfections.[18]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Troubleshooting and Scientific Considerations

IssuePotential Cause(s)Recommended Solution(s)
CETSA: No thermal shift observed.1. Compound does not bind the target.2. Compound concentration is too low.3. Target protein is inherently very stable or unstable.1. Consider alternative targets.2. Perform a dose-response CETSA.3. Adjust the temperature range accordingly.
CETSA: High variability between replicates.1. Inconsistent heating/cooling.2. Incomplete cell lysis.3. Pipetting errors.1. Use a thermocycler for precise temperature control.2. Ensure complete lysis by visual inspection.3. Use calibrated pipettes and careful technique.
MTT: High background in blank wells.1. Contamination of media or reagents.2. Spontaneous reduction of MTT by media components.1. Use fresh, sterile reagents.2. Use serum-free media during the MTT incubation step if possible.[17][18]
MTT: Low signal in control wells.1. Low cell seeding density or poor cell health.2. Insufficient incubation time for formazan formation.1. Optimize seeding density; check cell viability before seeding.2. Increase MTT incubation time (up to 4 hours).
MTT: Compound precipitates in media.1. Low solubility of the test compound.1. Check solubility limits. Ensure the final DMSO concentration is consistent and as low as possible.

References

  • Roche Applied Science. (n.d.).
  • Al-Shakliah, N. S. (2023). MTT (Assay protocol). Protocols.io. [Link]
  • Shaik, A. N., et al. (2014). Biological role of novel NQO2 inhibitors in cancer therapeutics. Cancer Research. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Al-Dbass, A. M. (2018). The Role of NQO2 in Tumour Growth and Response to Therapeutic Drugs. University of Manchester Research Explorer. [Link]
  • Al-Dbass, A. (2015). The potential role of the oxidoreductase, NQO2 in breast cancer. University of Manchester Research Explorer. [Link]
  • Robers, M. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Al-Mokalled, M. H., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences. [Link]
  • Kamal, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Cancer Research and Therapeutics. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. [Link]
  • Leung, C. H., & Bollschweiler, D. (2021). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). Biochemical Society Transactions. [Link]
  • Nishad, N. A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Nguyen, T. T. T., et al. (2021).
  • Farooq, U., et al. (2022). Design, Synthesis and Biological Activities of (Thio)
  • Appretech Scientific Limited. (n.d.). This compound. [Link]
  • Nguyen, T. T. T., et al. (2021).
  • Singh, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Health Sciences. [Link]
  • Li, J., et al. (2018). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry. [Link]
  • Al-Mokalled, M. H., et al. (2024).
  • Lushchak, V. I., & Semchyshyn, H. M. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants. [Link]
  • Requejo-Aguilar, R., & Cadenas, E. (2017). Biochemical methods for monitoring protein thiol redox states in biological systems. Redox Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 7-Bromobenzo[d]thiazole-2-thiol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Bromobenzo[d]thiazole-2-thiol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Our goal is to empower you with the foundational knowledge and practical protocols necessary to achieve accurate and reproducible results.

Section 1: Understanding the Challenge - Physicochemical Properties

This section addresses the fundamental properties of this compound that are critical to understanding its behavior in aqueous solutions.

Q1: What are the key properties of this compound that affect its solubility?

Understanding the physicochemical profile of this compound is the first step in developing a successful solubilization strategy. Its structure, which includes a benzothiazole core, a bromine atom, and a thiol group, dictates its behavior in different solvent systems. The key parameters are summarized below.

PropertyValueImplication for Solubility
Molecular Formula C₇H₄BrNS₂-
Molecular Weight 246.14 g/mol [1]Larger molecules can be more challenging to solvate.[2]
Appearance White to off-white solid[3]Indicates the compound's physical state at room temperature.
Predicted pKa 9.22 ± 0.20[1][3]As a weak acid, the compound's charge state and thus its aqueous solubility are highly pH-dependent. Solubility increases significantly at pH > pKa.
ACD/LogP 3.22[1]This value indicates that the compound is inherently hydrophobic (lipophilic) and is predicted to have low water solubility.
ACD/LogD (pH 7.4) 0.23[1]At physiological pH, the compound is partially ionized, reducing its hydrophobicity compared to the neutral state, but solubility challenges often remain.

The high LogP value is the primary indicator of poor aqueous solubility. The thiol group provides an ionizable handle (pKa ~9.22) that can be exploited to enhance solubility through pH manipulation.

Q2: Why is poor solubility a critical problem for biological assays?

Low aqueous solubility is a major obstacle in drug discovery and biological research, often leading to misleading or erroneous data.[4][5] When a compound's concentration in an assay buffer exceeds its solubility limit, it can precipitate out of solution. This has several detrimental consequences:

  • Underestimation of Potency: The actual concentration of the compound available to interact with the biological target (e.g., enzyme, receptor, cell) is lower than the intended nominal concentration. This can cause a potent compound to appear weak or inactive.[4][6]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, apparent activity may be capped at the compound's solubility limit, masking the true SAR and hindering lead optimization efforts.[6]

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments due to minor differences in temperature, mixing, or buffer composition, leading to high data variability.[6]

  • Reduced HTS Hit Rates: In high-throughput screening (HTS), entire libraries of potentially valuable compounds may be discarded because their low solubility prevents them from reaching a high enough concentration to elicit a response.[4]

Effectively addressing solubility is therefore not just a matter of convenience but a prerequisite for generating reliable biological data.

Section 2: Frequently Asked Questions (FAQs) - Initial Solubility Strategies

This section covers the most common initial steps and questions that arise when working with a poorly soluble compound like this compound.

Q3: What is the best starting solvent for making a high-concentration stock solution?

For compounds with low aqueous solubility, the standard industry practice is to prepare a high-concentration primary stock solution in 100% dimethyl sulfoxide (DMSO).[4][6] Benzothiazole derivatives are generally soluble in organic solvents like DMSO.[7]

Best Practices for DMSO Stocks:

  • Purity: Use anhydrous, high-purity DMSO to prevent compound degradation from moisture.

  • Concentration: A typical stock concentration is 10-30 mM.[4] Avoid making supersaturated solutions, which can precipitate during storage.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles, as they can cause the compound to precipitate out of the DMSO solution over time.[4] Consider preparing smaller, single-use aliquots.

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do first?

This is the most frequent issue encountered. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the hydrophobic compound to crash out. The following workflow provides a systematic approach to troubleshooting this problem.

Caption: Initial workflow for troubleshooting compound precipitation.

Initial Steps Explained:

  • Verify Final DMSO Concentration: Many biological systems (especially cells) are sensitive to DMSO concentrations above 1%, and many enzymes show inhibition at concentrations above 5%. Your first goal should be to keep the final DMSO concentration as low as possible, ideally ≤0.5%.

  • Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Apply Physical Energy: Gentle warming (to 37°C, if the assay components are stable) or brief sonication can sometimes help redissolve small amounts of precipitate.[6]

If these initial steps fail, you must proceed to more advanced formulation strategies.

Section 3: Troubleshooting Guide - Advanced Solubilization Techniques

When simple dilution fails, a systematic approach using formulation science is required. These methods aim to increase the compound's apparent solubility in the final assay buffer.

Issue 1: Persistent Precipitation in Aqueous Buffer
Strategy A: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8][9][10]

Q5: How do I determine the optimal type and concentration of a co-solvent?

The key is to find a co-solvent and concentration that solubilizes your compound without negatively impacting the biological assay. This requires running a systematic tolerance test.

Co-SolventTypical Starting RangeNotes
DMSO 0.1% - 5%Most common, but can interfere with assays at >1%.[11]
Ethanol 1% - 10%A common choice, but can be toxic to cells and affect enzyme structure at higher concentrations.[8]
Polyethylene Glycol 400 (PEG400) 1% - 20%Generally less toxic than DMSO or ethanol, can be very effective.[11]
Propylene Glycol (PG) 1% - 20%Another common, low-toxicity option used in pharmaceutical formulations.[8]

Experimental Protocol: Co-Solvent Tolerance Screening

  • Prepare Assay Blanks: Prepare several sets of your assay buffer. In separate sets, titrate in each co-solvent (e.g., DMSO, Ethanol, PEG400) to final concentrations of 0.5%, 1%, 2%, 5%, and 10%.

  • Test Assay Performance: Run your biological assay (without this compound) in the presence of each co-solvent concentration. Measure the baseline signal, positive control, and negative control performance.

  • Analyze Results: Identify the highest concentration of each co-solvent that does not significantly alter the assay window or performance (e.g., <10% inhibition/activation of controls). This is your maximum tolerable co-solvent concentration.

  • Test Compound Solubility: Prepare solutions of this compound in the assay buffer containing the highest tolerated concentration of the most effective co-solvent. Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using HPLC-UV.

Strategy B: pH Modification

Q6: Can I use pH to increase the solubility of this compound?

Yes. This is a powerful technique for ionizable compounds.[11] this compound has a predicted pKa of ~9.22, corresponding to its acidic thiol group.[1] By raising the pH of the assay buffer to a value above the pKa, the thiol group will be deprotonated, forming a more polar and water-soluble thiolate anion.

Experimental Protocol: pH-Dependent Solubility Test

  • Determine Assay pH Tolerance: First, verify the pH range over which your biological target is stable and active. For example, run your assay in buffers with pH values of 7.4, 8.0, 8.5, 9.0, and 9.5 to find the highest tolerable pH.

  • Prepare Buffers: Prepare a set of buffers at the tolerated pH values (e.g., using TRIS or CHES, which buffer effectively in this range).

  • Assess Solubility: Add a consistent amount of this compound DMSO stock to each buffer.

  • Incubate and Observe: Allow the solutions to equilibrate (e.g., for 1-2 hours at room temperature).

  • Analyze: Check for precipitation visually. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via a suitable analytical method like HPLC-UV. You should observe a marked increase in solubility as the pH approaches and surpasses 9.22.

Issue 2: Solubility is Improved, but Results Suggest Compound Loss or Instability
Strategy C: Utilizing Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, encapsulating hydrophobic "guest" molecules within their non-polar internal cavity.[12][13] This complexation presents a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule without chemical modification.[14][15]

Q7: When and how should I use cyclodextrins to improve solubility?

Cyclodextrins are an excellent choice when co-solvents or pH adjustments are incompatible with the assay or are insufficiently effective. Chemically modified CDs are preferred in research due to their significantly higher aqueous solubility compared to native β-cyclodextrin.[16]

Cyclodextrin TypeKey Characteristics
β-Cyclodextrin (β-CD) Low aqueous solubility, which can be limiting.[16]
Hydroxypropyl-β-CD (HP-β-CD) High water solubility, low toxicity. Widely used in research and formulations.[16]
Sulfobutyl ether-β-CD (SBE-β-CD) Very high water solubility, used in many FDA-approved parenteral products.[15] Excellent for solubilizing neutral and charged compounds.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex This protocol describes a straightforward method for screening the effectiveness of HP-β-CD.

  • Prepare CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your primary assay buffer.

  • Create Compound-CD Formulations: In separate tubes, add your this compound DMSO stock. Then, add the HP-β-CD stock solution to achieve a range of final molar ratios of CD to your compound (e.g., 10:1, 50:1, 100:1). Ensure the final DMSO concentration remains low.

  • Equilibrate: Allow the mixtures to incubate with gentle agitation (e.g., on a shaker or rotator) for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.

  • Assess Solubility: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Quantify and Test: Carefully collect the supernatant and measure the concentration of the dissolved compound. Use this solubilized formulation in your biological assay, ensuring you also test a "vehicle" control containing the same concentration of HP-β-CD without the compound.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Section 4: Best Practices and Preventative Measures

Q8: How can I proactively avoid solubility issues?

A proactive approach can save significant time and resources.

  • Early Solubility Assessment: Before beginning large-scale screening, perform a simple kinetic solubility test. Add your compound's DMSO stock to your final assay buffer at various concentrations and visually inspect for precipitation over time. This provides a rough estimate of the solubility limit.

  • Proper Dilution Technique: Always add the small volume of DMSO stock to the large volume of aqueous buffer with vigorous mixing. Never add the buffer to the DMSO stock, as this creates a transient water-poor environment that promotes aggregation.

  • Control Experiments: Always include a vehicle control in your assays that contains the same final concentration of all solubilizing agents (DMSO, co-solvents, pH adjustments, cyclodextrins) used for your test compound. This ensures that any observed biological effect is due to the compound itself and not the formulation.

By employing the systematic troubleshooting workflows and advanced solubilization protocols outlined in this guide, researchers can overcome the challenges posed by this compound's low aqueous solubility, paving the way for the acquisition of high-quality, reliable data in their biological assays.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
  • Di, L., & Kerns, E. H. (2006).
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
  • Cosolvent. (n.d.). Wikipedia. [Link]
  • Gîrleanu, I.-R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
  • Co-solvent: Significance and symbolism. (2025). [Link]
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Cirri, M., et al. (2019). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Benzothiazole. (n.d.). Solubility of Things. [Link]
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Benzothiazole | C7H5NS | CID 7222. (n.d.). PubChem - NIH. [Link]
  • Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. (n.d.). [Link]
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH. [Link]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
  • Modasiya, M., & Patel, V. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]
  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022). PMC - NIH. [Link]
  • This compound. (n.d.). Appretech Scientific Limited. [Link]
  • 7-Bromobenzothiazole | C7H4BrNS | CID 11521350. (n.d.). PubChem. [Link]
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022). RSC Publishing. [Link]
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022).
  • Hydrophobic Encapsulation Strategies for Controlling Drug Release Profiles. (2025). [Link]
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. (2022). DR-NTU. [Link]
  • 908355-83-9 | this compound. (n.d.). Boroncore. [Link]
  • 6-Chlorobenzothiazole-2-thiol | C7H4ClNS2 | CID 3034649. (n.d.). PubChem. [Link]
  • 4-(7-Bromobenzo[d][6][12][14]thiadiazol-4-yl)morpholine. (n.d.). MDPI. [Link]
  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. (n.d.). PubChem. [Link]

Sources

Overcoming challenges in the synthesis of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromobenzo[d]thiazole-2-thiol. As Senior Application Scientists, we have compiled this resource to address the common and complex challenges encountered during the synthesis of this important heterocyclic building block. This guide is designed for researchers, chemists, and drug development professionals, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in the synthesis of this compound is a frequent issue that can typically be traced back to two critical stages: the synthesis of the precursor, 2-amino-3-bromobenzenethiol, or the final cyclization step.

A. Challenges in Precursor Synthesis (2-amino-3-bromobenzenethiol)

  • Cause 1: Poor Regioselectivity. The amino (-NH₂) and thiol (-SH) groups are both ortho-, para-directing activators.[1] Direct electrophilic bromination often results in a mixture of isomers (e.g., 5-bromo and 3,5-dibromo derivatives) which are difficult to separate and lower the yield of the desired 3-bromo isomer.

  • Solution:

    • Protecting Group Strategy: Temporarily protect the more activating group (typically the amino group as an amide) to direct bromination. However, the subsequent deprotection steps add length to the synthesis and can reduce overall yield.

    • Alternative Starting Material: A more reliable method is to start from 2,3-dibromoaniline. Via a diazotization reaction followed by treatment with a sulfur source like potassium ethyl xanthate, one can introduce the thiol group. This circumvents the regioselectivity issue entirely. Caution: Diazonium xanthates can be explosive and must be handled with extreme care.[2]

  • Cause 2: Oxidation of the Thiol Group. Thiols are easily oxidized to disulfides, especially in the presence of an oxidizing brominating agent or atmospheric oxygen.[3] This side reaction consumes your starting material and complicates purification.

  • Solution:

    • Use a Mild Brominating Agent: Employ N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or THF instead of elemental bromine (Br₂). NBS provides a slow, controlled release of electrophilic bromine, minimizing oxidative side reactions.[4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Temperature Control: Perform the bromination at low temperatures (0 °C to room temperature) to reduce the rate of oxidation.

B. Challenges in the Final Cyclization Step

The conversion of 2-amino-3-bromobenzenethiol to the target molecule, typically using carbon disulfide (CS₂) in the presence of a base, can also be inefficient.

  • Cause 1: Incomplete Reaction. The reaction may not go to completion due to suboptimal conditions.

  • Solution: Optimization of Parameters

    • Base: A strong base is required. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or a phase-transfer catalyst system can be effective.

    • Solvent: Ethanol is a common solvent. For difficult reactions, a higher boiling point solvent like DMF may be beneficial, but can complicate workup.

    • Temperature: Refluxing is typically necessary to drive the reaction to completion. Monitor by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: My TLC plate shows multiple spots after the reaction. How do I identify the side products and prevent their formation?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products. Identifying these impurities is key to optimizing the reaction.

Common Side Products and Prevention Strategies:

Observed Side Product (by Rf) Probable Identity Cause Prevention & Mitigation Strategy
Spot with Rf close to starting material Unreacted 2-amino-3-bromobenzenethiolIncomplete cyclization reaction.Increase reaction time, temperature (reflux), or use a stronger base. Ensure stoichiometry of reagents is correct.
Spot with very low Rf (polar) Disulfide-linked dimerOxidation of the thiol group in the starting material or product.[3]Work under an inert atmosphere (N₂ or Ar). Degas all solvents before use. Add a mild reducing agent like sodium thiosulfate during workup.
Spot with different Rf Isomeric benzothiazole productsUse of an impure precursor (e.g., a mix of bromo-isomers from a non-selective bromination).Synthesize the precursor using a regioselective method (e.g., starting from 2,3-dibromoaniline) to ensure isomeric purity. Purify the precursor carefully before the cyclization step.

Troubleshooting Workflow for Impure Reactions:

Caption: Logical workflow for troubleshooting an impure reaction mixture.

Question 3: The diazotization route for the precursor seems promising for regiocontrol, but I am concerned about safety. What are the critical safety protocols?

Answer: Your concern is valid and demonstrates good laboratory practice. The formation of diazonium salts, particularly their reaction with xanthates, requires strict adherence to safety protocols because the diazonium xanthate intermediate can be explosive.[2]

The key principle is to ensure the intermediate decomposes as it is formed and is never allowed to accumulate. [2]

Mandatory Safety Protocol (adapted from Organic Syntheses[2]):

  • Temperature Control is Critical: Prepare the diazonium salt solution at 0-5 °C as is standard.

  • Do NOT Mix Cold: Under no circumstances should the cold diazonium solution and the cold potassium ethyl xanthate solution be mixed and then heated. This can lead to a severe detonation.[2]

  • Correct Addition Order: The cold diazonium salt solution must be added dropwise to a warm solution of potassium ethyl xanthate (typically around 50-60 °C). This ensures the thermally unstable intermediate decomposes immediately upon formation.

  • Catalysis for Safety: The use of a catalytic amount of a nickel salt (e.g., nickelous chloride) or even stirring with a nichrome wire can facilitate the decomposition at lower temperatures, preventing the accumulation of the hazardous intermediate.[2]

  • Personal Protective Equipment (PPE): Always use a blast shield, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

What is the most reliable overall synthetic route?

For the highest reliability and control over isomer formation, we recommend a two-stage approach:

  • Precursor Synthesis: Synthesize 2-amino-3-bromobenzenethiol starting from 2,3-dibromoaniline . This involves a diazotization-xanthate reaction, which, when performed with the strict safety protocols outlined above, provides excellent regiocontrol.

  • Final Cyclization: React the purified 2-amino-3-bromobenzenethiol with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux to form the final product.

Overall Synthetic Pathway:

G A 2,3-Dibromoaniline B Arenediazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 2-Amino-3-bromobenzenethiol (Precursor) B->C 1. Potassium Ethyl Xanthate 2. H₂O, Heat (Hydrolysis) (Caution!) D This compound (Product) C->D 1. CS₂, KOH 2. Ethanol, Reflux

Caption: Recommended regioselective pathway to the target compound.

Are there more modern or "greener" synthesis alternatives?

Yes, recent advances in organic chemistry offer more sophisticated routes, particularly for synthesizing challenging precursors.

  • Aryne Chemistry: A powerful method involves the generation of a "benzyne" intermediate from a suitable precursor, like an ortho-silylaryl triflate. This highly reactive intermediate can then be trapped with a sulfur nucleophile and a bromine source in a "bromothiolation" reaction.[3][5] This approach offers access to highly functionalized aromatic thiols with excellent regioselectivity, avoiding the hazards of diazonium salts. While the starting materials can be more expensive, it provides a robust and often odorless route to the desired thiol equivalents.[3][5]

Conceptual Aryne Intermediate Pathway:

G cluster_precursor Precursor Generation cluster_reaction Key Transformation cluster_product Desired Intermediate A o-Silylaryl Triflate B Benzyne Intermediate A->B Fluoride Source (e.g., CsF) C Aryl Xanthate B->C + Potassium Xanthate D o-Bromobenzenethiol Equivalent C->D Brominating Agent

Caption: Advanced synthesis of precursors via aryne intermediates.[5]

What is the best method for purifying the final product?

Purification of this compound typically involves a two-step process:

  • Crude Isolation: After the reaction is complete, the mixture is usually cooled and acidified. The precipitated crude product is collected by vacuum filtration and washed with water to remove inorganic salts.

  • Final Purification:

    • Recrystallization: This is often the most effective method for obtaining highly pure material. Ethanol or an ethanol/water mixture is a good starting point. The thiol product should dissolve in hot solvent and crystallize upon cooling.

    • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a standard approach. The exact solvent system should be determined by preliminary TLC analysis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-amino-3-bromobenzenethiol.

Materials:

  • 2-amino-3-bromobenzenethiol (1.0 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (200 proof)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (2.0 eq) in ethanol (approx. 10 mL per gram of thiol). Stir until the KOH is fully dissolved.

  • Addition of Thiol: To the ethanolic KOH solution, add 2-amino-3-bromobenzenethiol (1.0 eq). The solution may change color.

  • Addition of CS₂: Cool the mixture slightly and add carbon disulfide (1.5 eq) dropwise. Perform this step in a well-ventilated fume hood as CS₂ is volatile and flammable.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of cold water (approx. 10x the volume of ethanol used).

    • Acidify the aqueous solution by slowly adding concentrated HCl until the pH is ~2. A precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

    • Dry the crude product under vacuum.

    • Recrystallize the dry solid from hot ethanol to yield pure this compound as a solid.

References

  • Yoshida, S., et al. (2014). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]
  • Appretech Scientific Limited. This compound. [Link]
  • Organic Syntheses. THIOPHENOL. [Link]
  • ACS Publications. (2014). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
  • MDPI. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]
  • Luo, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. [Link]
  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. [Link]
  • National Institutes of Health (NIH). (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports. [Link]
  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?[Link]
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • National Institutes of Health (NIH). (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics. [Link]
  • WebAssign. Experiment 9 - Arenediazonium Salts. [Link]
  • Organic Chemistry Portal.
  • ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
  • National University of Singapore.
  • Master Organic Chemistry. (2013).

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromobenzo[d]thiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 7-Bromobenzo[d]thiazole-2-thiol and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during your experimental work. Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions for successful reaction optimization.

I. Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis and handling of this compound derivatives.

Q1: What is the most common synthetic route to prepare the this compound core?

A1: The most prevalent and direct method is the condensation and subsequent cyclization of a 2-aminothiophenol precursor with a carbon disulfide source. For the target molecule, this involves the reaction of 2-amino-3-bromobenzenethiol with carbon disulfide (CS₂), typically in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar solvent such as ethanol or DMF. The reaction proceeds through a dithiocarbamate intermediate which then cyclizes to form the benzothiazole ring.

Q2: My starting material, 2-amino-3-bromobenzenethiol, appears to be degrading, turning dark and giving poor yields. What's happening?

A2: 2-Aminothiophenols are highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide (-S-S-) linkage, especially when exposed to air (oxygen). This dimerization is a primary cause of starting material degradation, leading to lower yields of the desired cyclized product. It is crucial to use freshly prepared or purified 2-amino-3-bromobenzenethiol and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this side reaction.[1]

Q3: How does the 7-bromo substituent affect the reaction?

A3: The bromine atom at the 7-position is an electron-withdrawing group. This has two main effects:

  • Reactivity: It can slightly decrease the nucleophilicity of the aromatic amine, potentially slowing down the initial reaction with carbon disulfide compared to an unsubstituted analogue. However, this effect is generally not prohibitive.

  • Acidity: It increases the acidity of the N-H proton in the thiazole ring and the S-H proton of the thiol tautomer, which can influence its reactivity in subsequent derivatization steps. The predicted pKa of this compound is approximately 9.22.[1]

Q4: I am having trouble with the S-alkylation of the thiol group. What are the key parameters to control?

A4: S-alkylation is a common derivatization. Success depends on efficiently generating the thiolate anion and selecting an appropriate electrophile.

  • Base Selection: A suitable base is required to deprotonate the thiol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA). The choice depends on the reactivity of your alkylating agent and solvent. For highly reactive electrophiles, a milder base like K₂CO₃ is often sufficient.

  • Solvent: Polar aprotic solvents like DMF, acetonitrile (ACN), or acetone are typically used as they effectively solvate the cation of the base without interfering with the nucleophilic thiolate.

  • Electrophile: The reactivity of the alkylating agent (e.g., alkyl halide) is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive electrophiles, a stronger base or higher temperature may be necessary.

Q5: What is the tautomeric nature of this compound?

A5: This molecule exists in a tautomeric equilibrium between the thiol form and the thione form. Theoretical and experimental studies on related benzothiazole-2-thiol derivatives have shown that the thione tautomer is generally more stable.[2] This is important because subsequent reactions can potentially occur at the nitrogen or sulfur atom, depending on the conditions and the electrophile used. However, for reactions like S-alkylation, the deprotonation typically occurs at the sulfur atom, leading to the thiolate anion which is the active nucleophile.

II. Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the synthesis and derivatization of this compound.

Problem 1: Low or No Yield of this compound
Potential Cause Recommended Solution Scientific Rationale
Degraded Starting Material (2-amino-3-bromobenzenethiol) 1. Use freshly opened or purified starting material.2. Store the aminothiophenol under an inert atmosphere (N₂ or Ar) and in a refrigerator.3. Perform the reaction under an inert atmosphere.The thiol group is prone to air oxidation, forming disulfide byproducts which cannot cyclize to form the desired product.[1]
Incomplete Reaction 1. Increase reaction time and monitor progress by TLC.2. Gently increase the reaction temperature (e.g., from room temperature to 50-60 °C).3. Ensure stoichiometric amounts of carbon disulfide and base are used.The electron-withdrawing bromine may slightly deactivate the system. Providing more energy (heat) or time can help drive the reaction to completion.
Suboptimal Base/Solvent 1. Ensure the base (e.g., KOH, NaOH) is fully dissolved in the solvent (e.g., ethanol) before adding other reagents.2. For stubborn reactions, consider a more polar aprotic solvent like DMF.The base is crucial for forming the dithiocarbamate intermediate. Poor solubility will limit its effectiveness. DMF can enhance the solubility and reactivity of anionic species.
Product Loss During Workup 1. After the reaction, carefully acidify the mixture (e.g., with acetic acid or dilute HCl) to a pH of ~5-6 to precipitate the thiol product.2. Cool the mixture in an ice bath to maximize precipitation before filtration.The product is often soluble in the basic reaction mixture as its thiolate salt. Neutralization is required to protonate the thiol and cause it to precipitate out of the aqueous/ethanolic solution.
Problem 2: Difficulty in S-Alkylation or Other Derivatizations
Potential Cause Recommended Solution Scientific Rationale
Inefficient Thiolate Formation 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Use an anhydrous solvent, as water can quench strong bases and interfere with the reaction.Complete deprotonation of the thiol is necessary for the nucleophilic attack. The pKa of the thiol must be considered when selecting the base.
Poor Electrophile Reactivity 1. If using an alkyl chloride, try the corresponding alkyl bromide or iodide.2. Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).3. Increase the reaction temperature.The reaction follows an Sₙ2 mechanism. The leaving group ability (I⁻ > Br⁻ > Cl⁻) is critical. Catalytic iodide can convert an alkyl chloride/bromide to the more reactive alkyl iodide in situ.
Side Product Formation (e.g., N-alkylation) 1. Use less polar solvents and milder bases (e.g., K₂CO₃ in acetone) to favor S-alkylation.2. Run the reaction at a lower temperature.While S-alkylation is generally favored due to the "soft" nature of the thiolate, harsh conditions (strong base, polar aprotic solvent) can sometimes lead to competing N-alkylation on the thiazole ring nitrogen.
Competing Ring Bromination 1. When using brominating agents (e.g., NBS) for other transformations, be aware that the electron-rich benzothiazole ring can undergo electrophilic aromatic substitution.2. Use less reactive halogenating agents (e.g., NCS for chlorination) if ring halogenation is a problem.[3]The benzothiazole ring system is susceptible to electrophilic attack. Competing bromination can occur, especially with electron-rich substrates or highly reactive brominating agents.[3]
Problem 3: Purification Challenges
Potential Cause Recommended Solution Scientific Rationale
Contamination with Disulfide Byproduct 1. Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) during workup.2. Recrystallize from a suitable solvent (e.g., Ethanol/Water, Toluene).The disulfide byproduct is a common impurity. A reductive wash can help cleave the S-S bond, and recrystallization is effective for separating compounds with different polarities and crystal lattice energies.
Product is an Oil or Difficult to Crystallize 1. Attempt to purify by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient.2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.Chromatography is the standard method for purifying non-crystalline or closely related compounds. Trituration can remove highly non-polar impurities and encourage the product to solidify.
Poor Solubility 1. For purification, consider solvents like THF, dichloromethane, or hot toluene.2. For NMR analysis, DMSO-d₆ is often a good choice for benzothiazole derivatives.[4]The planar, aromatic structure of these derivatives can lead to poor solubility in common aliphatic solvents.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This is a representative protocol and may require optimization.

  • Inert Atmosphere Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-bromobenzenethiol (1.0 eq).

  • Solvent & Base: Add ethanol (approx. 10 mL per gram of aminothiophenol) to the flask. With stirring, add potassium hydroxide (KOH, 1.2 eq) and allow it to dissolve completely.

  • CS₂ Addition: Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide (CS₂, 1.5 eq) dropwise over 15-20 minutes. The mixture may turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of cold water (approx. 5 times the reaction volume).

  • Precipitation: While stirring, slowly add glacial acetic acid or 2M HCl to acidify the mixture to pH 5-6. A yellow precipitate should form.

  • Isolation: Cool the suspension in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying & Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Workflow Diagram: Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low yield issues during the synthesis of the core structure.

G start Low or No Product Yield check_sm Check Starting Material Purity (TLC, NMR of 2-amino-3-bromobenzenethiol) start->check_sm sm_ok Purity OK? check_sm->sm_ok degraded_sm Degraded SM (Disulfide formation) sm_ok->degraded_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes solution_sm Solution: 1. Purify starting material. 2. Use inert atmosphere (N₂/Ar). 3. Use fresh bottle. degraded_sm->solution_sm end Yield Improved solution_sm->end conditions_ok Conditions Optimal? check_conditions->conditions_ok incomplete_rxn Incomplete Reaction conditions_ok->incomplete_rxn No check_workup Analyze Workup Procedure conditions_ok->check_workup Yes solution_rxn Solution: 1. Increase reaction time. 2. Increase temperature. 3. Verify stoichiometry. incomplete_rxn->solution_rxn solution_rxn->end workup_ok Workup Correct? check_workup->workup_ok loss_workup Product Lost During Workup workup_ok->loss_workup No workup_ok->end Yes solution_workup Solution: 1. Ensure pH for precipitation is correct (~5-6). 2. Cool sufficiently before filtering. 3. Check solubility in wash solvents. loss_workup->solution_workup solution_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Protocol 2: General Procedure for S-Alkylation
  • Setup: To a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or ACN.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). Stir the suspension for 20-30 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, or gently heat to 50-60 °C if the reaction is slow. Monitor by TLC until the starting thiol is consumed.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Logical Diagram: S-Alkylation vs. N-Alkylation

This diagram illustrates the factors influencing the selectivity of alkylation.

G cluster_0 Reaction Conditions conditions Base & Solvent Choice mild Mild Base (K₂CO₃) Less Polar Solvent (Acetone) conditions->mild Kinetic Control harsh Strong Base (NaH) Polar Aprotic Solvent (DMF) conditions->harsh Thermodynamic/ Harsher Conditions s_alkylation Favored Product: S-Alkylation mild->s_alkylation n_alkylation Side Product: N-Alkylation harsh->n_alkylation

Caption: Factors influencing S- vs. N-alkylation selectivity.

IV. References

  • Morsy, N. M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 34.

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Cheng, L., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1329.

  • O'Sullivan, S., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7876.

  • PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]

  • Lecach, T., et al. (2023). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 28(23), 7826.

  • Nguyen, T. H., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17193.

  • ResearchGate. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84.

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(10), 808–824.

  • Poklad, A. M., et al. (2022). Benzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole) and Its Bromo Derivatives. Molecules, 27(19), 6205.

  • Rahman, M. A., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Jagannath University Journal of Science, 10(1), 1-10.

  • ResearchGate. (2021). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. Retrieved from [Link]

  • Le, T. N., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 27(21), 7241.

  • Lim, H., et al. (2011). Thiol-Selective Fluorogenic Probes for Labeling and Release. Bioconjugate chemistry, 22(9), 1791–1798.

Sources

Stability issues of 7-Bromobenzo[d]thiazole-2-thiol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound.

My solution of this compound has turned yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation. The primary cause is likely the oxidation of the thiol group (-SH).

  • Explanation of Causality: The thiol group in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This oxidation can lead to the formation of the corresponding disulfide, di-(7-bromobenzo[d]thiazol-2-yl) disulfide. This disulfide and other potential oxidation byproducts are often colored, leading to the observed yellowing or browning of the solution. The presence of trace metal ions can catalyze this oxidation process.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, degassed solvents. Solvents can contain dissolved oxygen and trace metal impurities that promote oxidation.

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Storage: Store stock solutions in amber vials to protect from light and at low temperatures (-20°C or -80°C) to slow down degradation kinetics.

    • Antioxidants: For applications where it will not interfere with downstream processes, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

I'm observing precipitation in my this compound solution. What could be the reason?

Precipitation can occur due to several factors, including poor solubility, degradation, or changes in solution conditions.

  • Explanation of Causality:

    • Poor Solubility: this compound has limited solubility in aqueous solutions and may precipitate if the concentration exceeds its solubility limit in a given solvent system.

    • Degradation to Insoluble Products: As mentioned above, oxidation can lead to the formation of the disulfide dimer. This dimer may have lower solubility than the parent thiol compound in your chosen solvent, causing it to precipitate out of solution.

    • pH Effects: The thiol group has a pKa, and changes in the pH of the solution can affect the ionization state and, consequently, the solubility of the compound. The stability of the related compound 2-mercaptobenzothiazole is known to be influenced by pH, with reduced stability in acidic solutions[1].

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your specific solvent system. You may need to use a co-solvent (e.g., DMSO, DMF) to achieve the desired concentration.

    • Control pH: If working with aqueous buffers, ensure the pH is compatible with the compound's stability. For 2-mercaptobenzothiazole, neutral or alkaline conditions are generally more stable in the presence of iron ions[1].

    • Fresh Solutions: Prepare solutions fresh before use whenever possible to minimize the formation of insoluble degradation products.

    • Filtration: If you suspect the precipitate is a degradation product, you can try to filter the solution before use, but be aware that this will lower the concentration of the active compound. It is best to address the root cause of the degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

The two primary degradation pathways are oxidation and photodegradation.

  • Oxidation: The thiol group is readily oxidized to form a disulfide bridge, creating the dimer di-(7-bromobenzo[d]thiazol-2-yl) disulfide. This process is accelerated by oxygen, light, and trace metal ions. Further oxidation can lead to the formation of sulfonic acids[2]. In a study on 2-mercaptobenzothiazole, it was found to be readily oxidizable, especially by ozone[1].

  • Photodegradation: Benzothiazole derivatives, in general, are susceptible to photodegradation upon exposure to UV light[2][3][4][5]. For the parent compound, 2-mercaptobenzothiazole, photodegradation can lead to the formation of benzothiazole and 2-benzothiazolesulfonic acid as major products[2]. The presence of oxygen can influence the formation of different photoproducts[2][5].

Q2: What is the recommended way to prepare and store stock solutions of this compound?

To ensure the longevity and integrity of your stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous, and degassed solvents. Common organic solvents like DMSO, DMF, and THF are generally suitable. For aqueous solutions, use deoxygenated, high-purity water and consider buffered solutions to maintain a stable pH.

  • Preparation:

    • Weigh the compound accurately in a clean, dry vial.

    • Add the desired volume of degassed solvent under an inert atmosphere.

    • If necessary, use gentle sonication to aid dissolution. Avoid excessive heating.

  • Storage:

    • Store solutions in amber glass vials to protect from light.

    • For short-term storage (days), refrigeration at 2-8°C may be sufficient.

    • For long-term storage (weeks to months), store at -20°C or -80°C.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data for the 7-bromo derivative is limited, the behavior of the parent compound, 2-mercaptobenzothiazole (MBT), provides valuable insights. The stability of MBT in aqueous solutions is pH-dependent. It is reported to be less stable in acidic solutions, where it can be reduced to benzothiazole[1]. The thiol group has a pKa, and at pH values above the pKa, the thiolate anion is formed, which can be more susceptible to oxidation. Therefore, it is crucial to work in a well-buffered system and to determine the optimal pH range for your specific application empirically.

Q4: What analytical techniques can I use to assess the stability of my this compound solution?

Several analytical methods can be employed to monitor the purity and degradation of your compound over time.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase HPLC method with UV detection can be developed to separate the parent compound from its potential degradation products. By running a freshly prepared standard alongside your stored solution, you can quantify the remaining parent compound and detect the emergence of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to identify the mass of the degradation products, providing valuable information about their chemical structures[6].

  • UV-Vis Spectroscopy: While not as specific as chromatography, a simple UV-Vis scan can sometimes indicate degradation if the degradation products have a different absorption spectrum from the parent compound. A change in the shape of the spectrum or a shift in the absorption maximum can be indicative of instability.

Analytical Technique Information Provided Complexity
HPLC-UV Purity, quantification of parent compound, detection of degradation products.Moderate
LC-MS Purity, quantification, and structural information of degradation products.High
UV-Vis Spectroscopy Gross changes in the chemical environment, potential indication of degradation.Low

Visualizing Stability Factors and Troubleshooting

To further aid in understanding the factors affecting the stability of this compound and the steps to troubleshoot common issues, the following diagrams are provided.

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_observation Observed Issues Oxygen Oxygen (Air) Oxidation Oxidation (Disulfide Formation) Oxygen->Oxidation Light Light (UV) Photodegradation Photodegradation (Ring Cleavage/Modification) Light->Photodegradation pH pH Hydrolysis pH-Mediated Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Oxidation Accelerates Temperature->Hydrolysis Accelerates Solvent Solvent Quality Solvent->Oxidation Can introduce oxygen/metals Precipitation Precipitation Solvent->Precipitation Poor solubility Discoloration Discoloration Oxidation->Discoloration Oxidation->Precipitation Insoluble dimer Photodegradation->Discoloration LossOfActivity Loss of Activity Photodegradation->LossOfActivity Hydrolysis->LossOfActivity Precipitation->LossOfActivity start Instability Observed (e.g., Discoloration, Precipitation) check_handling Review Solution Preparation and Handling Procedures start->check_handling check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Assess Solvent Quality (Purity, Degassed) start->check_solvent check_ph Confirm pH of Solution start->check_ph prepare_fresh Prepare Fresh Solution Under Optimal Conditions check_handling->prepare_fresh check_storage->prepare_fresh check_solvent->prepare_fresh check_ph->prepare_fresh analyze Analyze by HPLC/LC-MS to Confirm Purity prepare_fresh->analyze stable Solution is Stable analyze->stable Purity >95% unstable Degradation Confirmed analyze->unstable Degradation products observed remediate Implement Corrective Actions: - Use inert atmosphere - Protect from light - Adjust pH - Use fresh, high-purity solvent unstable->remediate

Caption: Troubleshooting workflow for stability issues.

References

  • Zajíčková, Z., & Párkányi, C. (2008). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
  • de la Cruz, N., et al. (2008). Photodegradation of 2-mercaptobenzothiazole in the γ-Fe2O3/oxalate suspension under UVA light irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 195(2-3), 265-271.
  • Danish Environmental Protection Agency. (2014). 2-Mercaptobenzothiazole (MBT).
  • Yadav, L., et al. (2024). Sustainable Photocatalytic Mitigation of 2-Mercaptobenzothiazole by Expired Medicine Derived Metal-Free Graphitic Carbon Nitride Photocatalyst.
  • Serdechnova, M., et al. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Physical Chemistry Chemical Physics, 16(39), 21596-21605.
  • von der Hude, W., et al. (1987). Stability of the mercaptobenzothiazole compounds.
  • Richard, C., & Masselin, P. (1998). Photodegradation of 2-mercaptobenzothiazole. Journal of Photochemistry and Photobiology A: Chemistry, 114(3), 221-226.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453.

Sources

Technical Support Center: Purification of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromobenzo[d]thiazole-2-thiol (CAS No: 908355-83-9). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Achieving greater than 98% purity is critical for reliable downstream applications, from biological screening to materials science, as even minor impurities can lead to inconsistent results or misinterpretation of data.

This guide provides a framework for troubleshooting common purification challenges and offers detailed protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective techniques are column chromatography and recrystallization. The choice between them depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Column chromatography offers superior separation of compounds with different polarities, while recrystallization is excellent for removing minor impurities from larger batches of a solid product.

Q2: What are the typical impurities I should expect to encounter?

Impurities largely depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminobenzothiazole precursor.[1]

  • Over-brominated Species: Di- or even tri-brominated benzothiazoles can form if the reaction conditions are not carefully controlled.[2]

  • Positional Isomers: Bromination might occur at other positions on the benzene ring, leading to isomers that can be difficult to separate.

  • Reaction Reagents: Residual brominating agents like N-Bromosuccinimide (NBS) or byproducts.[2]

  • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[1]

Q3: How do I decide between column chromatography and recrystallization?

This decision tree illustrates the logical process for selecting the appropriate purification method.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid purity_check What is the approximate purity? (TLC/¹H NMR) is_solid->purity_check Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) impurity_profile Are impurities significantly more or less polar? purity_check->impurity_profile >80% Pure purity_check->chromatography <80% Pure or Complex Mixture recrystallization Use Recrystallization impurity_profile->recrystallization Yes combo Consider Recrystallization followed by Chromatography impurity_profile->combo No (Similar Polarity)

Caption: Decision tree for selecting a purification method.

Q4: My final product is a pale yellow solid, but literature suggests it should be white. Is this a problem?

A pale yellow coloration is common for benzothiazole-2-thiol derivatives and is not necessarily indicative of significant impurity. However, a darker yellow, orange, or brown color suggests the presence of persistent impurities or degradation products. In such cases, a second purification step or treatment with activated charcoal during recrystallization may be necessary.

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and the column. What's causing this?

A: Streaking is typically caused by one of three issues:

  • Compound Acidity: The thiol proton is acidic and can interact strongly with the slightly acidic silica gel. This can be mitigated by adding a small amount of a modifying agent, like 0.5-1% acetic acid, to your eluent system.

  • Insolubility: The compound may be crashing out of the eluent on the silica. Ensure your chosen solvent system fully solubilizes the compound at the concentration you are using.

  • Degradation: Some benzothiazoles can be sensitive to silica gel.[1] If you suspect degradation, consider switching to a less acidic stationary phase like neutral alumina.[1]

Q: My compound and a key impurity have very similar Rf values on the TLC plate. How can I separate them?

A: This is a common challenge when impurities have similar polarities to the product.[1]

  • Optimize Eluent System: Test a different solvent system. For instance, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can alter selectivity and improve separation.

  • Change Stationary Phase: As mentioned, switching from silica to alumina (basic or neutral) can dramatically change the elution order and selectivity.

  • Use Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can offer higher resolution than a flash column.

G start Problem: Poor Separation (Similar Rf Values) step1 Step 1: Modify Eluent System start->step1 q1 Did separation improve? step1->q1 step2 Step 2: Change Stationary Phase (e.g., Silica to Alumina) q1->step2 No end_success Success: Proceed with Optimized Method q1->end_success Yes q2 Did separation improve? step2->q2 step3 Step 3: Consider Alternative Technique (e.g., Preparative TLC or HPLC) q2->step3 No q2->end_success Yes end_reassess Re-evaluate synthetic strategy to minimize impurity step3->end_reassess

Caption: Troubleshooting workflow for poor chromatographic separation.

Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent and let it cool, but no crystals are forming.

A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[3]

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections provide nucleation sites for crystal growth.[3]

  • Seed the Solution: If you have a tiny crystal of pure product, add it to the solution. This "seed" will act as a template for other molecules to crystallize upon.[3]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.[3]

  • Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice bath to further decrease the compound's solubility.

Q: My product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly.[3]

  • Solution: Heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the solution's saturation point. Then, allow the flask to cool much more slowly (e.g., by placing the hot flask in a beaker of warm water and letting both cool to room temperature together). This encourages the ordered lattice formation of crystals rather than the amorphous separation of an oil.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

1. Eluent System Selection:

  • Using TLC, identify a solvent system that gives your product an Rf value of ~0.3.

  • A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[4][5] Begin with a ratio of 9:1 and adjust as needed.

2. Column Packing (Slurry Method):

  • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).

  • In a beaker, mix silica gel (200-300 mesh) with your initial, non-polar eluent to form a free-flowing slurry.[6]

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

4. Elution and Fraction Collection:

  • Begin eluting with your starting solvent system, collecting fractions.

  • Monitor the elution process by collecting small samples from the column outlet and spotting them on a TLC plate.

  • If necessary, gradually increase the polarity of the eluent (e.g., from 9:1 to 4:1 Hexane:EtOAc) to elute your product.

5. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is highly effective for purifying solid products that are already >80-90% pure.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like petroleum ether/ethyl acetate[4]).

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess.[3]

3. Decolorization (Optional):

  • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Data Summary Table

ParameterColumn ChromatographyRecrystallization
Primary Use Case Complex mixtures; impurity polarity differsHigh-volume purification of mostly pure solids
Stationary Phase Silica Gel (standard), Alumina (alternative)[1]N/A
Typical Mobile Phase Petroleum Ether / Ethyl Acetate gradientsSingle or binary solvent systems (e.g., Ethanol, Toluene)
Expected Purity >99%>98% (can be repeated for higher purity)
Common Issues Poor separation, streaking, low recoveryOiling out, failure to crystallize, low yield
Throughput LowerHigher

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Appretech Scientific Limited. This compound.
  • Gao, F., et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2469. [Link]
  • BLD Pharm. 908355-83-9|this compound.
  • The Royal Society of Chemistry. (Unknown Year).
  • Beilstein Journals. (Unknown Year). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. [Link]
  • Boroncore. 908355-83-9 | this compound.
  • Arctom. CAS NO. 908355-83-9 | this compound.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 6-Chlorobenzo[d]thiazole-2-thiol.

Sources

Technical Support Center: Benzothiazole Compound Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with benzothiazole compounds. As a Senior Application Scientist, I've designed this guide to address the most common and challenging pitfalls encountered during the synthesis, purification, characterization, and biological evaluation of this important class of molecules. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your experimental outcomes.

Section 1: Synthesis Pitfalls & Troubleshooting

The synthesis of the benzothiazole core, typically via the condensation of 2-aminothiophenol with various electrophiles, is robust yet prone to several issues that can impact yield and purity.[1][2][3]

Q1: My benzothiazole synthesis is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?

A1: Low yield is a frequent frustration. The cause often traces back to one of three areas: starting material integrity, reaction conditions, or catalyst inefficiency.

  • Starting Material Quality: The primary suspect is often the 2-aminothiophenol. Its thiol group (-SH) is highly susceptible to oxidation, forming a disulfide byproduct (2,2'-dithiobis(aniline)).[4] This dimerization consumes your starting material and complicates purification.

    • Expert Insight: Always use freshly opened or purified 2-aminothiophenol. If you suspect oxidation in an older bottle (often indicated by discoloration), consider purifying it by distillation under reduced pressure before use. Ensure the purity of your aldehyde, carboxylic acid, or other coupling partner as well.[4]

  • Reaction Conditions:

    • Temperature: While some condensations proceed at room temperature, many require heating to drive the cyclization.[4] If your yield is low, incrementally increasing the temperature may be beneficial. However, excessive heat can promote side reactions, so careful optimization is key.

    • Atmosphere: To prevent the oxidation of 2-aminothiophenol, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize disulfide byproduct formation.[4]

    • Water: Certain condensation reactions are sensitive to water. Using anhydrous solvents and thoroughly dried glassware is crucial. Adding molecular sieves can also help scavenge residual water.[4]

  • Catalyst Choice: The catalyst is critical for activating the electrophile and facilitating cyclization. The optimal choice depends on the coupling partner.

    • For aldehydes, catalysts like H₂O₂/HCl or various metal-based catalysts have proven effective.[4]

    • For carboxylic acids, condensing agents and catalysts like polyphosphoric acid (PPA) or molecular iodine are often used.[3][4]

Below is a decision tree to systematically troubleshoot low-yield issues.

G start Low / No Yield check_sm Assess Starting Material Purity (2-aminothiophenol & electrophile) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pure sm_bad Purify/Replace Starting Materials check_sm->sm_bad Impure check_conditions Review Reaction Conditions sm_ok->check_conditions end_point Re-run Optimized Reaction sm_bad->end_point temp Optimize Temperature (Incremental Increase/Decrease) check_conditions->temp Suboptimal Temp? atmosphere Use Inert Atmosphere (N2 or Ar) check_conditions->atmosphere Oxidation? solvent Ensure Anhydrous Solvents/Glassware check_conditions->solvent Water Sensitive? check_catalyst Evaluate Catalyst temp->check_catalyst atmosphere->check_catalyst solvent->check_catalyst catalyst_ok Catalyst is Appropriate check_catalyst->catalyst_ok Efficient catalyst_bad Select Alternative Catalyst (e.g., PPA, I₂, metal-based) check_catalyst->catalyst_bad Inefficient? catalyst_ok->end_point catalyst_bad->end_point

Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q2: I'm observing significant side product formation. What are the likely culprits?

A2: Side products typically arise from three main pathways:

  • Oxidation of 2-Aminothiophenol: As mentioned, this forms the disulfide byproduct, which is a very common impurity. The solution is to use high-purity starting material and an inert atmosphere.[4]

  • Incomplete Cyclization: The reaction between 2-aminothiophenol and an aldehyde first forms an intermediate Schiff base (a benzothiazoline), which then undergoes oxidative cyclization to the benzothiazole.[4][5] If the oxidation/cyclization is inefficient, this intermediate may persist. The choice of catalyst and reaction conditions is crucial for promoting full conversion.[4]

  • Self-Condensation: Aldehydes, in particular, can undergo self-condensation (e.g., aldol condensation) under certain conditions. Adjusting the temperature or catalyst can help suppress this competing reaction.[4]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most straightforward and effective technique.[4] By co-spotting your starting materials alongside the reaction mixture on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp, as the aromatic benzothiazole core is UV-active.[4]

Section 2: Purification Challenges

Isolating a pure benzothiazole derivative can be challenging due to the nature of the compound and the impurities generated during synthesis.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants (2-Aminothiophenol + Electrophile) B Reaction Setup (Solvent, Catalyst, Temp, Atmosphere) A->B C Reaction in Progress (Monitor by TLC) B->C D Quench Reaction & Solvent Removal C->D E Crude Product Extraction D->E F Column Chromatography (Silica or Alumina) E->F G Recrystallization or Preparative TLC F->G G->F Impure H Pure Compound G->H Pure

Caption: General Experimental Workflow for Benzothiazole Synthesis & Purification.
Q4: My product and impurities have very similar polarities. How can I improve separation by column chromatography?

A4: This is a common issue when unreacted starting materials or certain side products are present.

  • Solvent System Optimization: Don't rely on a single solvent system (e.g., ethyl acetate/hexane). Experiment with different solvent combinations on TLC. Introducing a third solvent with different properties (e.g., dichloromethane for different selectivity, or a small amount of methanol to increase polarity) can often resolve overlapping spots.

  • Alternative Techniques: If column chromatography fails, consider other methods. Recrystallization is an excellent choice if your product is a solid and you can find a suitable solvent system. For smaller scales, preparative TLC (prep-TLC) can provide excellent resolution.[4]

Q5: My benzothiazole compound appears to be degrading on the silica gel column. What should I do?

A5: This is a critical and often overlooked issue. Standard silica gel is acidic (pH ≈ 4-5), and some benzothiazole derivatives, particularly those with sensitive functional groups, can degrade upon prolonged contact.[4]

  • Switch Adsorbent: The most effective solution is to switch to a different stationary phase. Neutral or basic alumina are excellent alternatives that prevent acid-catalyzed degradation.[4]

  • Buffered Silica: You can also "neutralize" your silica gel by preparing the slurry with a solvent system containing a small amount of a basic additive, like triethylamine (~0.1-1%), to neutralize the acidic sites.

Q6: The purified product is an oil, making it difficult to handle. Any suggestions?

A6: Oily products are challenging for final isolation and weighing. A common strategy in medicinal chemistry is to convert the oily basic product into a solid salt.[4] Adding a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) to your oily product can precipitate the hydrochloride salt, which is often a stable, crystalline solid that is much easier to handle and purify by recrystallization.

Section 3: Characterization Conundrums

The rigid, aromatic structure of benzothiazoles gives rise to distinct but sometimes complex spectral signatures.

Q7: I'm having trouble interpreting the ¹H NMR spectrum. Why are the aromatic protons difficult to assign?

A7: The four protons on the benzo- portion of the benzothiazole ring form a complex coupled system. Their chemical shifts are highly dependent on the nature and position of substituents on the ring.[6]

  • Causality: Electron-donating groups will generally shift protons upfield (to lower ppm), while electron-withdrawing groups shift them downfield.[6] The signals often appear as overlapping multiplets rather than clean doublets or triplets.

  • Solution: To definitively assign these protons, advanced 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons to their attached carbons, allowing for unambiguous assignment.[7]

Q8: My ¹³C NMR is showing unexpected shifts, or some signals are broad. What could be the reason?

A8: This can be due to tautomerism. For example, 2-hydroxybenzothiazole can exist in equilibrium with its benzothiazol-2(3H)-one tautomer. Similarly, 2-mercaptobenzothiazole can exist in a thione form.[8][9]

  • Expert Insight: This equilibrium can be influenced by the solvent and temperature. If the rate of exchange between tautomers is on the same timescale as the NMR experiment, it can lead to significant line broadening of the carbon signals involved. Running the NMR at a lower temperature can sometimes "freeze out" the two tautomers, resulting in sharp signals for each distinct species.[9]

Q9: What are the expected fragmentation patterns for benzothiazoles in mass spectrometry (EI-MS)?

A9: Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information. For many substituted benzothiazoles, a common fragmentation route involves the formation of a stable M-1 ion (loss of a hydrogen radical), which is often the base peak.[10] Another characteristic fragmentation is the cleavage of the thiazole ring, which can lead to the formation of a benzothiazole cation after the elimination of a substituent group.[10][11] The NIST WebBook provides a reference mass spectrum for the parent benzothiazole.[12]

Section 4: Biological Assay & Screening Issues

Transitioning from pure compound to biological evaluation introduces a new set of challenges related to the compound's behavior in aqueous physiological conditions.

Q10: My benzothiazole compound has poor aqueous solubility, which is affecting my biological assay results. How can I address this?

A10: This is arguably the most common pitfall. The fused aromatic ring system makes most benzothiazoles inherently non-polar and hydrophobic, leading to poor solubility in water.[13] This can cause compound precipitation in assay buffers, leading to inaccurate and non-reproducible results.

StrategyDescriptionCausality & Expert Insight
Co-Solvents Dissolve the compound in a water-miscible organic solvent like DMSO first, then dilute into the aqueous assay buffer.DMSO is a powerful solvent for many organic molecules. However, keep the final DMSO concentration low (typically <0.5%) as it can be toxic to cells or inhibit enzymes at higher concentrations.
Salt Formation If the compound has a basic nitrogen, convert it to a more soluble salt (e.g., hydrochloride).Ionized molecules have much higher aqueous solubility than their neutral counterparts. This is a standard strategy in drug development.[14]
Use of Surfactants Incorporate a small amount of a non-ionic surfactant (e.g., Tween-80) into the assay buffer.Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. This must be validated to ensure the surfactant itself doesn't interfere with the assay.
Structural Modification In the drug design phase, incorporate polar or ionizable functional groups into the molecule.This is a proactive approach. Adding groups like amines, carboxylic acids, or alcohols can dramatically improve water solubility and lead to better drug candidates.[14]
Q11: I suspect my compound is unstable in the assay buffer. What are the common degradation pathways?

A11: Benzothiazole derivatives can be susceptible to degradation depending on their structure and the assay conditions (pH, light, oxygen).[15]

  • Hydrolysis: Ester or amide functionalities on the benzothiazole scaffold can be hydrolyzed, especially at non-neutral pH.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.

  • Photolysis: The UV-active aromatic system means some derivatives can be sensitive to light, leading to photodegradation.

It is crucial to assess compound stability under your specific assay conditions (e.g., by incubating the compound in buffer for the duration of the assay and analyzing for degradation by LC-MS).

G compound Benzothiazole Derivative in Assay Buffer hydrolysis Hydrolysis (e.g., at high pH) compound->hydrolysis oxidation Oxidation (O₂, Peroxides) compound->oxidation photolysis Photolysis (UV/Visible Light) compound->photolysis prod1 Ring-Opened Products (e.g., 2-Aminothiophenol derivatives) hydrolysis->prod1 prod2 Oxidized Products (e.g., Sulfoxides) oxidation->prod2 prod3 Photodegradants photolysis->prod3

Caption: Common Degradation Pathways for Benzothiazole Compounds in Solution.[15]
Q12: Are there known mechanisms by which benzothiazole derivatives can interfere with common biological assays?

A12: Yes, beyond poor solubility, benzothiazole derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS).

  • Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, giving a false-positive result. It is essential to determine if your compound's activity is dose-dependent and to check for any sharp, non-classical dose-response curves that might indicate aggregation.

  • Redox Activity: Some derivatives can participate in redox cycling, which can interfere with assays that use redox-sensitive readouts (e.g., those using MTT or resazurin).

  • Thiol Reactivity: The benzothiazole scaffold itself is generally stable, but certain derivatives, particularly those with reactive electrophilic groups, could potentially react with cysteine residues in proteins.

When screening benzothiazole libraries, it is wise to include counter-screens and biophysical methods (like Surface Plasmon Resonance, SPR) to validate true binding and rule out assay artifacts.[16][17]

References
  • Benchchem.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Karminski-Zamola, G., et al. Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters. URL
  • Benchchem. Improving the stability of Benzothiazole hydrochloride in solution. URL
  • Alsoghier, H.M., et al. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. URL
  • DeJongh, D. C., & Thomson, M. L. Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. URL
  • Abdoulaye, K., et al. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. URL
  • Incerti, M., et al. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. URL
  • Solubility of Things. Benzothiazole. URL
  • Indian Journal of Pharmaceutical Education and Research.
  • Benchchem. Application Notes and Protocols for the Characterization of 2-Benzothiazolamine, 5-(methylthio)-. URL
  • Xu, X., et al.
  • Verma, A., et al. BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. URL
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. URL
  • Gao, X., et al.
  • National Institute of Standards and Technology. Benzothiazole - the NIST WebBook. URL
  • MassBank. Benzothiazoles. URL
  • Ambeed.com. Reactions of Benzothiazoles. URL
  • Gao, X., et al.
  • Frontiers.
  • Taylor & Francis Online.
  • PubMed Central.
  • PubMed. Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. URL
  • PubMed Central.
  • ResearchGate. (PDF) Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. URL
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. URL
  • ResearchGate. 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3)
  • MDPI.
  • PubMed.
  • ResearchGate.
  • ResearchGate. (PDF) Enhanced Benzothiazole Removal from Textiles with a PolyGlycoside/Dodecanol Formulation: Mechanisms of Self-Assembly and Oil-Uptake Capacity. URL
  • ChemicalBook. Benzothiazole(95-16-9) 1H NMR spectrum. URL
  • NIH.
  • PubMed Central.
  • Synthesis and various biological activities of benzothiazole deriv
  • ResearchGate. NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. URL
  • ResearchGate.
  • ResearchGate. Synthesis, Characterization, Anticancer, and Molecular Docking Investigations of Benzothiazole Metal Complexes. URL
  • PubMed. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. URL
  • MDPI. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. URL
  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. URL

Sources

Technical Support Center: Synthesis of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromobenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and enhance your yield.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, you isolate a significantly lower amount of this compound than expected, or none at all.

Potential Causes & Solutions:

  • Incomplete Diazotization: The initial step of converting the amine group of 7-aminobenzothiazole-2-thiol to a diazonium salt is critical.

    • Scientific Rationale: The Sandmeyer reaction, a common method for this synthesis, relies on the formation of an aryl diazonium salt, which is then displaced by a halide.[1][2] Incomplete formation of this intermediate will directly lead to a lower yield.

    • Troubleshooting Steps:

      • Temperature Control: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can cause the unstable diazonium salt to decompose prematurely.

      • Acid Concentration: Use a sufficient excess of a strong acid like hydrobromic acid (HBr). The acid protonates the nitrous acid formed in situ and prevents the formation of unwanted side products.

      • Slow Addition: Add the sodium nitrite solution dropwise with vigorous stirring to ensure a controlled reaction and prevent localized overheating.

  • Inefficient Sandmeyer Reaction: The displacement of the diazonium group with bromide may be suboptimal.

    • Scientific Rationale: The classic Sandmeyer reaction utilizes a copper(I) salt, such as copper(I) bromide (CuBr), as a catalyst to facilitate the radical-nucleophilic aromatic substitution.[1][2][3]

    • Troubleshooting Steps:

      • Catalyst Quality: Use freshly prepared or high-purity CuBr. The presence of copper(II) impurities can hinder the reaction.

      • Stoichiometry: While catalytic amounts are sufficient, using a stoichiometric amount of CuBr can sometimes improve yields, especially if the catalyst quality is uncertain.[2]

      • Reaction Temperature: After the formation of the diazonium salt, the reaction mixture should be warmed gently (e.g., to 50-60 °C) to promote the displacement reaction. However, excessive heat can lead to decomposition and the formation of tarry byproducts.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

    • Scientific Rationale: A common side reaction is the formation of biaryl compounds, which supports the radical mechanism of the Sandmeyer reaction.[2] Phenolic byproducts can also form if the diazonium salt reacts with water.

    • Troubleshooting Steps:

      • Control Reaction Conditions: Adhering strictly to the optimized temperature and addition rates for both diazotization and the Sandmeyer reaction is crucial.

      • Purity of Starting Materials: Ensure the 7-aminobenzothiazole-2-thiol is pure. Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Purification

Symptoms: The crude product is an oily mixture or a solid that is difficult to crystallize, and purification by standard methods like recrystallization or column chromatography is challenging.

Potential Causes & Solutions:

  • Presence of Tarry Byproducts: Overheating during the reaction can lead to polymerization and the formation of intractable tars.

    • Troubleshooting Steps:

      • Strict Temperature Monitoring: Use a reliable thermometer and a well-controlled cooling/heating system.

      • Aqueous Workup: After the reaction is complete, quenching the reaction mixture in a large volume of ice-water can help precipitate the crude product while leaving some impurities in the aqueous phase.

      • Solvent Extraction: Perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the product from water-soluble impurities. Washing the organic layer with a dilute sodium bicarbonate or sodium bisulfite solution can help remove acidic or colored impurities.

  • Co-precipitation of Impurities: The desired product may crystallize along with impurities, leading to a low-purity final product.

    • Troubleshooting Steps:

      • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common solvents for benzothiazole derivatives include ethanol, methanol, and toluene.

      • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities before recrystallization.

      • Column Chromatography: If recrystallization fails, column chromatography using silica gel is a viable option. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is often effective.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most reliable synthetic route for this compound?

A1: The most common and generally reliable method is the Sandmeyer reaction starting from 7-aminobenzo[d]thiazole-2-thiol.[1][2] This involves two key steps:

  • Diazotization: The conversion of the aromatic amine to a diazonium salt using sodium nitrite in the presence of a strong acid like HBr at low temperatures (0-5 °C).

  • Sandmeyer Reaction: The displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt like CuBr.[1][3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot the starting material (7-aminobenzothiazole-2-thiol) and a sample from the reaction mixture at different time points.

    • Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Reagents:

    • Sodium Nitrite: Toxic if ingested.

    • Hydrobromic Acid: Corrosive and causes severe burns.

    • Organic Solvents: Flammable and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: Can I use other brominating agents for the Sandmeyer reaction?

A4: While CuBr is the classic and most widely used catalyst, other copper sources and modifications have been reported. For instance, mixtures of Cu(I) and Cu(II) have been employed.[1] However, for reliability and well-established protocols, CuBr is the recommended starting point.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The thiol proton (-SH) will likely be a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Aromatic carbons will be in the range of δ 110-150 ppm. The carbon of the C=S group will be significantly downfield.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the compound (C₇H₄BrNS₂), which is approximately 246.14 g/mol .[6] The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 7-aminobenzo[d]thiazole-2-thiol

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 7-aminobenzo[d]thiazole-2-thiol in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite in deionized water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large beaker of ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Diazotization Review Diazotization Step Start->Check_Diazotization Check_Sandmeyer Evaluate Sandmeyer Reaction Start->Check_Sandmeyer Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Catalyst_Quality Old/Impure CuBr? Check_Sandmeyer->Catalyst_Quality Purity_Start_Mat Impure Starting Material? Check_Side_Reactions->Purity_Start_Mat Acid_Conc Insufficient Acid? Temp_Control->Acid_Conc No Sol_Temp Maintain 0-5°C Temp_Control->Sol_Temp Yes Addition_Rate Rapid NaNO2 Addition? Acid_Conc->Addition_Rate No Sol_Acid Use Excess Strong Acid Acid_Conc->Sol_Acid Yes Sol_Addition Slow, Dropwise Addition Addition_Rate->Sol_Addition Yes Reaction_Temp Incorrect Temperature? Catalyst_Quality->Reaction_Temp No Sol_Catalyst Use Fresh/High-Purity CuBr Catalyst_Quality->Sol_Catalyst Yes Sol_Rxn_Temp Warm Gently to 50-60°C Reaction_Temp->Sol_Rxn_Temp Yes Sol_Purity Purify 7-aminobenzothiazole-2-thiol Purity_Start_Mat->Sol_Purity Yes

Caption: Troubleshooting decision tree for addressing low product yield.

IV. References

  • Kubíková, L., et al. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 27(15), 4935. Available from: [Link]

  • Taylor & Francis Online. (2007). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Available from: [Link]

  • MDPI. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Available from: [Link]

  • European Journal of Chemistry. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. Available from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

  • National Institutes of Health. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • ResearchGate. (2007). Catalytic Sandmeyer Bromination. Available from: [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Available from: [Link]

  • National Institutes of Health. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available from: [Link]

Sources

Technical Support Center: Ligand-Based Optimization of 2-Aminobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the ligand-based optimization of 2-aminobenzo[d]thiazole derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the common challenges encountered in the synthesis, screening, and computational modeling of this privileged scaffold. The 2-aminobenzo[d]thiazole moiety is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds with activities ranging from anticancer to anti-inflammatory.[1][2][3][4] This guide offers full editorial control to present the information in a logical workflow, mirroring the journey of a medicinal chemist from benchtop synthesis to in silico design.

Section 1: Synthetic Chemistry & Purification - Troubleshooting Guide

The successful synthesis and purification of novel 2-aminobenzo[d]thiazole analogs are the foundation of any drug discovery campaign. Below are common issues and their resolutions.

FAQ 1: My primary synthesis of the 2-aminobenzo[d]thiazole core is low-yielding or failing. What are the common pitfalls?

The classical synthesis involves the reaction of a substituted aniline with a thiocyanate salt (like KSCN) and bromine in acetic acid.[5][6][7] While effective, this reaction is sensitive to several factors.

  • Problem: Starting material degradation or discoloration.

    • Causality: 2-Aminobenzothiazole and its aniline precursors can be susceptible to oxidation, leading to colored impurities (e.g., brown or black tars) that can inhibit the reaction and complicate purification.[8]

    • Solution: Always use fresh or purified starting materials. Assess the purity of your aniline and 2-aminobenzothiazole by HPLC or NMR before use.[8] Store these reagents under an inert atmosphere (N₂ or Ar) in a cool, dark place.

  • Problem: Unwanted side reactions, such as para-thiocyanation of the aniline.

    • Causality: When using anilines that are unsubstituted at the para-position, direct thiocyanation of the aromatic ring can compete with the desired cyclization, especially under harsh oxidative conditions.[9]

    • Solution:

      • Protecting Groups: If your aniline has sensitive functional groups (like a free phenol), consider using protecting groups like tert-butyldimethylsilyl (TBDMS), which can be easily removed post-cyclization.[5][6]

      • Alternative Routes: Consider a two-step approach where the corresponding N-arylthiourea is synthesized first and then cyclized. This method offers better control and is applicable to a wider range of substituted anilines.[9]

  • Problem: Poor solubility of reactants in acetic acid.

    • Causality: Highly substituted or lipophilic anilines may have limited solubility in glacial acetic acid, leading to a heterogeneous reaction mixture and incomplete conversion.

    • Solution: While acetic acid is standard, for particularly stubborn cases, consider exploring co-solvents. Alternatively, switching to a higher-boiling polar aprotic solvent like DMF for thiourea cyclization routes may be beneficial, though temperature control is critical to prevent decomposition.[5][7]

Workflow for Troubleshooting Failed Synthesis

Here is a decision-tree to guide your troubleshooting process for a typical KSCN/Br₂ cyclization.

G start Reaction Failure: Low Yield or No Product check_sm Q1: Is the aniline starting material pure? start->check_sm purify_sm Action: Purify aniline (distillation/recrystallization) and re-run reaction. check_sm->purify_sm No check_reagents Q2: Are KSCN and Br₂ fresh and anhydrous? check_sm->check_reagents Yes purify_sm->start replace_reagents Action: Use fresh, dry reagents. Store Br₂ properly. check_reagents->replace_reagents No check_conditions Q3: Was the temperature controlled during Br₂ addition? check_reagents->check_conditions Yes replace_reagents->start optimize_temp Action: Maintain cooling (e.g., 10°C) during addition to control exotherm and minimize side reactions. check_conditions->optimize_temp No check_solubility Q4: Did the starting material fully dissolve? check_conditions->check_solubility Yes optimize_temp->start change_solvent Action: Consider alternative synthetic route (e.g., thiourea cyclization) in a solvent like DMF. check_solubility->change_solvent No success Successful Synthesis check_solubility->success Yes change_solvent->start

Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.
FAQ 2: I'm struggling with the purification of my final derivatives. What are the best practices?

Purification can be challenging due to the relatively basic nature of the 2-amino group and the often-polar nature of the scaffold.

  • Problem: Compound is a sticky oil or difficult to crystallize.

    • Causality: Residual solvents (like DMF or DMSO) or minor impurities can act as "anti-solvents" for crystallization.

    • Solution:

      • Aqueous Workup: Ensure a thorough aqueous workup to remove highly polar impurities and solvents. Washing the organic layer with brine can help break emulsions.

      • Trituration: Attempt to triturate the crude oil with a non-polar solvent like hexanes, diethyl ether, or a mixture thereof. This can often induce precipitation of the desired compound, leaving impurities in the solvent.

  • Problem: Difficulty with column chromatography.

    • Causality: The basic 2-amino group can interact strongly with silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Solvent Additives: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.

      • Alternative Stationary Phases: If tailing persists, consider using neutral or basic alumina as your stationary phase, or switch to reverse-phase chromatography (C18) for more polar analogs.

Section 2: In Vitro Assay & Screening Cascade - Troubleshooting Guide

Once you have pure compounds, obtaining reliable biological data is the next hurdle. The physicochemical properties of 2-aminobenzothiazole derivatives can present unique challenges in aqueous assay environments.

FAQ 3: My compound is precipitating in the aqueous assay buffer. How can I resolve this?

This is one of the most common issues for this class of compounds, which are often hydrophobic.[3][10]

  • Problem: Immediate precipitation upon dilution from DMSO stock.

    • Causality: This phenomenon, often called "solvent shock," occurs when a compound-saturated DMSO stock is rapidly diluted into an aqueous buffer where its solubility is much lower.[10]

    • Solution:

      • Decrease DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, ideally ≤0.5%.

      • Serial Dilutions: Perform intermediate dilutions in a mixed solvent system (e.g., 50:50 DMSO:buffer) before the final dilution into the assay plate. This provides a gentler transition in solvent polarity.

      • Formulation Strategies: For lead compounds, consider formulation with solubilizing agents like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with improved aqueous solubility.[10]

  • Problem: Compound precipitates over the course of a long incubation.

    • Causality: The compound may be kinetically soluble initially but falls out of solution over time as it equilibrates, especially at 37°C.

    • Solution:

      • Solubility Measurement: Proactively measure the thermodynamic solubility of your key compounds in the specific assay buffer using techniques like nephelometry or HPLC. This will define the maximum reliable concentration you can test.

      • Addition of Serum: If compatible with your assay, the addition of a small percentage of bovine serum albumin (BSA) can help maintain the solubility of hydrophobic compounds through non-specific binding.

Data Summary: Common Solubilization Strategies
StrategyMechanismProsCons
pH Adjustment Protonation of the basic 2-amino group to form a more soluble salt.[8][11]Simple, effective for many derivatives.May alter compound activity or assay conditions.
Co-solvents (e.g., PEG, Ethanol) Increases the polarity of the bulk solvent.Can significantly boost solubility.May impact protein structure/function at high %.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble shell.[10]Highly effective, biocompatible.Can be expensive; may alter free compound concentration.
Reduce Final Concentration Testing below the solubility limit.Ensures compound is fully dissolved.May not be possible for weakly potent compounds.

Section 3: Computational & SAR Analysis - FAQ

Ligand-based design relies on robust computational models and a clear understanding of structure-activity relationships (SAR).

FAQ 4: My QSAR model has poor predictive power. What went wrong?

Quantitative Structure-Activity Relationship (QSAR) models are powerful but sensitive to the input data and modeling parameters.[12][13][14]

  • Problem: Low correlation coefficient (r²) or cross-validated correlation (q²).

    • Causality:

      • Limited Data Range: The biological activity data for your training set spans a narrow range (e.g., all compounds are potent). The model cannot learn from subtle differences.

      • Structural Diversity: The training set lacks sufficient structural diversity. The model may be overfitted to a specific chemotype.

      • Irrelevant Descriptors: The chosen molecular descriptors (e.g., logP, molecular weight, electronic properties) do not capture the features critical for biological activity.

    • Solution:

      • Expand Training Set: Include compounds with a wider range of activities (potent, moderate, and inactive) and greater structural diversity.

      • Descriptor Selection: Use a systematic approach to descriptor selection. Techniques like genetic algorithms or partial least squares (PLS) can help identify the most relevant descriptors.[15]

      • Alignment is Key: For 3D-QSAR, the alignment of the molecules is critical. Ensure your alignment is based on a rational hypothesis, such as a common pharmacophore.

FAQ 5: How do I develop a meaningful pharmacophore model for my series?

A pharmacophore model identifies the essential 3D arrangement of chemical features required for biological activity.[12][14][15]

  • Problem: The generated pharmacophore model is too complex or too simple.

    • Causality: The selection of active compounds used to generate the model was not optimal. Including conformationally rigid, highly active compounds is crucial.

    • Solution:

      • Select Representative Ligands: Choose a small set (4-7) of structurally diverse, highly active compounds to generate the initial hypotheses.

      • Validate the Model: Use the generated pharmacophore as a 3D query to screen a database containing your known active and inactive compounds. A good model should correctly identify the actives and reject the inactives. The best models often include features like hydrogen bond acceptors/donors and hydrophobic aromatic rings.[12][14]

Ligand-Based Design Workflow

G cluster_0 Data Collection & Curation cluster_1 Model Generation cluster_2 Model Validation & Application a1 Collect diverse set of 2-aminobenzothiazole analogs with measured activity a2 Ensure data quality and consistency (e.g., IC50) a1->a2 b1 Generate 3D conformers for all molecules a2->b1 b2 Develop Pharmacophore Hypothesis using potent, rigid analogs b1->b2 b3 Build 3D-QSAR Model based on pharmacophore alignment b2->b3 c1 Validate model with test set (known compounds) b3->c1 c2 Use validated model to screen virtual libraries for new hits c1->c2 c3 Prioritize and select new compounds for synthesis c2->c3 c3->a1 Synthesize & Test (Iterate Cycle)

Caption: Iterative cycle of ligand-based drug design.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 6-Substituted-2-aminobenzo[d]thiazole

This protocol is adapted from established methods for the cyclization of 4-substituted anilines.[5][6][7]

  • Reaction Setup: To a solution of the appropriate 4-substituted aniline (1.0 equiv) and potassium thiocyanate (KSCN, 2.0-4.0 equiv) in glacial acetic acid, cool the mixture to 10-15°C in an ice bath.

  • Bromine Addition: In a separate flask, dissolve bromine (1.0-2.0 equiv) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled aniline mixture under vigorous stirring. Maintain the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup: Pour the reaction mixture onto crushed ice. Carefully basify the mixture to pH ~8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient, often with 1% NEt₃).

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method for assessing the purity of synthesized derivatives.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

References

  • Šterclová, P., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Wyrębek, B., et al. (2019). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry.
  • Šterclová, P., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Šterclová, P., et al. (2020). PDF: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d ]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ResearchGate.
  • Li, Y., et al. (2021). Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. European Journal of Medicinal Chemistry.
  • ResearchGate (n.d.). QSAR and Pharmacophore Modeling of N-Acetyl-2-aminobenzothiazole Class of Phosphoinositide-3-kinase-α Inhibitors. ResearchGate.
  • Yin, H., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • International Advance Journal of Engineering, Science and Management (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.
  • Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic and Medicinal Chemistry International Journal.
  • ResearchGate (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate.
  • R Discovery (2012). QSAR and pharmacophore modeling of N-acetyl-2-aminobenzothiazole class of phosphoinositide-3-kinase-α inhibitors. R Discovery.
  • Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
  • Priyadarsini, R., et al. (2012). Pharmacophore modeling and 3D-QSAR studies on substituted benzothiazole / benzimidazole analogues as DHFR inhibitors with antimycobacterial activity. International Journal of Pharma Sciences and Research.
  • Arora, K., et al. (2017). 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. ThaiScience.
  • Salih, O. M., et al. (2024). PDF: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate.
  • Flores-Alonso, J. C., et al. (2024). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central.
  • Tadavi, S. K., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
  • Ghorbani-Vaghei, R., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
  • Belkacem, N., et al. (2015). In vitro release study of 2-aminobenzothiazole from microspheres as drug carriers. Semantic Scholar.
  • Jangid, N. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate.
  • Camarero, C., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central.
  • Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

Sources

Technical Support Center: Enhancing the Bioavailability of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromobenzo[d]thiazole-2-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this compound. Here, we address common challenges related to its suboptimal bioavailability and provide structured, actionable guidance in a question-and-answer format to help you troubleshoot experiments and advance your research.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy data for this compound is poor and inconsistent, despite promising in vitro activity. What are the likely causes?

A1: This is a classic and frequent challenge in early drug development. The discrepancy between in vitro potency and in vivo efficacy almost always points to suboptimal pharmacokinetic properties, collectively known as poor bioavailability. For a molecule like this compound, the root causes are likely multifactorial, stemming from its inherent physicochemical properties.

Primary Suspects:

  • Poor Aqueous Solubility: The planar, aromatic benzothiazole core is inherently lipophilic. The calculated octanol-water partition coefficient (ACD/LogP) is approximately 3.22, indicating a preference for lipid environments over aqueous ones.[1] Poor solubility in gastrointestinal fluids leads to poor dissolution, which is the first and often rate-limiting step for oral absorption.

  • High First-Pass Metabolism: The presence of a thiol (-SH) group is a significant metabolic red flag. Thiols are susceptible to extensive Phase I (oxidation) and Phase II (e.g., glucuronidation) metabolism in the liver.[2][3] This means that even if the drug is absorbed, a large fraction may be inactivated and cleared before it reaches systemic circulation. The parent compound, 2-mercaptobenzothiazole, is known to be biotransformed by various microorganisms and is likely metabolized extensively in mammals.[4][5][6]

  • Low Permeability: While its LogP suggests it might passively diffuse across membranes, other factors could limit permeability. The molecule has a polar surface area of 69.42 Ų, which is borderline for optimal passive diffusion.[1]

To confirm these issues, a systematic baseline characterization is the essential first step.

Troubleshooting Guide 1: Baseline Physicochemical & In Vitro ADME Characterization

This guide provides a logical workflow to quantitatively assess the bioavailability liabilities of your parent compound.

Q2: How do I experimentally confirm the suspected liabilities of this compound?

A2: Before attempting any chemical modifications, you must establish a robust baseline. This process validates your hypothesis and provides the benchmark against which all future modifications will be measured.

Workflow: Initial Compound Profiling

G cluster_0 Step 1: Physicochemical Analysis cluster_1 Step 2: In Vitro ADME Assays cluster_2 Step 3: Data Interpretation & Decision cluster_3 Step 4: Select Modification Strategy Solubility Aqueous Solubility Assay (Shake-Flask Method) Decision Identify Primary Liability Solubility->Decision Low Solubility? LogP LogP/LogD Measurement (e.g., HPLC method) LogP->Decision PAMPA Permeability Assay (PAMPA) PAMPA->Decision Low Permeability? Metabolic Metabolic Stability Assay (Human Liver Microsomes) Metabolic->Decision High Clearance? Mod_Sol Salt Formation or Formulation Strategy Decision->Mod_Sol Solubility Issue Mod_Met Prodrug Approach (Mask Thiol Group) Decision->Mod_Met Metabolism Issue Mod_Perm Structural Modification (Adjust LogP/PSA) Decision->Mod_Perm Permeability Issue

Caption: Decision workflow for characterizing and addressing bioavailability issues.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method to predict passive diffusion across the gastrointestinal tract.[7][8]

  • Prepare Solutions:

    • Create a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the assay buffer (e.g., 1X PBS, pH 7.4) containing 5% DMSO.[9]

    • Dilute the stock solution into the assay buffer to a final concentration of 10 µM.

  • Hydrate the Membrane:

    • Use a 96-well PAMPA plate system (e.g., from BioAssay Systems or Creative Biolabs).[8][10]

    • Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well in the donor plate.[11]

  • Run the Assay:

    • Add 300 µL of assay buffer to each well of the acceptor plate.

    • Add 200 µL of the 10 µM compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate for 16-20 hours at room temperature with gentle shaking.[10][11]

  • Quantify and Calculate:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the effective permeability (Pe) using the provided manufacturer's equations.[10]

Self-Validation: Run high and low permeability control compounds in parallel. Your results should fall within the expected range for these controls to be considered valid.

Experimental Protocol 2: Metabolic Stability Assay

This assay determines the rate at which your compound is metabolized by key liver enzymes, providing a measure of its intrinsic clearance.[12]

  • Prepare Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.[13] HLMs contain a rich concentration of key drug-metabolizing enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[3][13][14]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer (this is the essential cofactor for CYP enzymes).

  • Incubation:

    • In a microcentrifuge tube, combine the buffer, HLM (e.g., to a final concentration of 0.5 mg/mL protein), and your compound (final concentration 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points & Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Calculate Stability:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Self-Validation: Include a positive control compound with known metabolic instability (e.g., verapamil) to ensure the microsomes and cofactor are active. A "no-NADPH" control should show minimal degradation, confirming the metabolism is enzyme-dependent.

Troubleshooting Guide 2: Prodrug Strategy for Mitigating Thiol Metabolism

Q3: My compound shows high metabolic clearance in the microsomal stability assay. How can I fix this?

A3: High clearance is the expected outcome for a thiol-containing compound. The most effective and widely adopted strategy is a prodrug approach . This involves masking the metabolically labile thiol group with a promoiety that is cleaved in vivo to release the active parent drug.[15] This strategy can simultaneously improve stability, solubility, and permeability.

For a thiol, an excellent choice is to form a thioester .[16][17][18] Thioesters are readily cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the free thiol.

Workflow: S-Pivaloyl Thioester Prodrug Synthesis and Validation

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Validation Start This compound Reagents + Pivaloyl Chloride + Triethylamine (Base) in Dichloromethane Start->Reagents Reaction Stir at Room Temp (2-4 hours) Reagents->Reaction Workup Aqueous Workup & Purification (Column Chromatography) Reaction->Workup Product Prodrug: S-(7-bromobenzo[d]thiazol-2-yl) 2,2-dimethylpropanethioate Workup->Product Confirm Confirm Structure (NMR, HRMS) Product->Confirm Re_evaluate Re-run Baseline Assays: - Solubility - PAMPA - Metabolic Stability Confirm->Re_evaluate Compare Compare Prodrug vs. Parent Re_evaluate->Compare

Caption: Workflow for synthesis and validation of a thioester prodrug.

Experimental Protocol 3: Synthesis of S-(7-bromobenzo[d]thiazol-2-yl) 2,2-dimethylpropanethioate

This protocol provides a standard method for creating a thioester prodrug from your parent compound.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (a base, 1.2 eq) to the solution.

    • Slowly add pivaloyl chloride (the acylating agent, 1.1 eq) dropwise. The pivaloyl group is sterically hindered, which can sometimes improve stability against premature chemical hydrolysis.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure thioester prodrug.

  • Structural Confirmation:

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Expected Profile Improvement

The table below illustrates the hypothetical but expected improvements you would aim to see after converting the parent drug to its pivaloyl thioester prodrug.

PropertyParent Drug (Thiol)Prodrug (Thioester)Rationale for Change
Aqueous Solubility LowModerately Increased The bulky, non-polar pivaloyl group can disrupt crystal packing, often leading to a modest increase in solubility.
LogP ~3.22[1]Increased (~4.0-4.5) The addition of the lipophilic pivaloyl group will increase the LogP.
PAMPA Permeability ModerateIncreased Higher lipophilicity generally correlates with increased passive permeability, as long as it doesn't push the LogP too high.
Metabolic Stability (t½) Low (< 15 min) Significantly Increased (> 60 min) The primary metabolic site (thiol) is masked, preventing direct Phase I/II metabolism. The molecule is now cleared via esterase cleavage, not direct oxidation/conjugation.

Advanced Troubleshooting & FAQs

Q4: My thioester prodrug is stable in liver microsomes but shows no in vivo activity. What happened?

A4: This is a critical troubleshooting point. While HLM stability is a good surrogate for Phase I metabolism, it doesn't fully capture all biological processes.[12][14] There are two likely explanations:

  • The Prodrug is Too Stable: The chosen promoiety (e.g., the pivaloyl group) might be too sterically hindered for efficient cleavage by esterases in vivo. The prodrug is absorbed but never converts to the active parent drug.

    • Troubleshooting Step: Re-run the stability assay using different enzyme preparations, such as liver S9 fractions or fresh plasma, which have a broader range of esterases. If it's still too stable, synthesize a less hindered thioester (e.g., an S-acetyl prodrug) and re-test.

  • Poor Aqueous Solubility of the Prodrug: While masking the thiol can improve metabolic stability, the increased lipophilicity of the prodrug may have drastically reduced its aqueous solubility, preventing it from ever being absorbed in the first place.

    • Troubleshooting Step: Perform a quantitative solubility measurement of the prodrug. If it is significantly lower than the parent, consider alternative prodrug strategies that incorporate a solubilizing group, or explore formulation-based approaches.[19][20][21]

Q5: Are there alternatives to a prodrug strategy?

A5: Yes. If the primary liability is determined to be poor solubility rather than metabolism, or if a prodrug approach fails, consider these formulation strategies:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[20][22]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve solubility and dissolution.[15][20]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively creating a water-soluble "shell" around the hydrophobic molecule.[20]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gut, which can enhance absorption.[20][21]

The choice of strategy depends heavily on the specific physicochemical properties of your compound and the desired therapeutic application.[15]

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Shinde, G., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics.
  • Milecell Bio. Drug Metabolism Studies Using Liver Microsomes.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • National Center for Biotechnology Information. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology.
  • National Center for Biotechnology Information. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
  • Technology Networks. PAMPA Permeability Assay.
  • YouTube. Metabolic stability & determining intrinsic drug clearance. Chem Help ASAP.
  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ChemRxiv. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.
  • National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • ResearchGate. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.
  • National Center for Biotechnology Information. Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology.
  • Cambridge Open Engage. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ChemRxiv.
  • National Center for Biotechnology Information. Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
  • ResearchGate. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
  • Eawag-BBD. 2-Mercaptobenzothiazole Degradation Pathway.
  • ResearchGate. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous.
  • National Center for Biotechnology Information. Toxicity of 2-mercaptobenzothiazole Towards Bacterial Growth and Respiration. Applied Microbiology and Biotechnology.
  • Appretech Scientific Limited. This compound.
  • PubChem. 7-Bromobenzothiazole.
  • PubMed Central. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences.
  • Semantic Scholar. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole Based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities.
  • ResearchGate. Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Boroncore. 908355-83-9 | this compound.
  • PubMed Central. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules.
  • National Center for Biotechnology Information. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports.

Sources

Validation & Comparative

A Comparative Guide to 7-Bromobenzo[d]thiazole-2-thiol and Other Benzothiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide offers a comparative analysis of 7-Bromobenzo[d]thiazole-2-thiol, a halogenated derivative, and other key benzothiazole compounds, providing insights into their structure-activity relationships and potential therapeutic applications.

The Benzothiazole Core: A Foundation for Diverse Biological Activity

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, serves as a versatile template for the design of novel therapeutic agents. The electronic properties and structural rigidity of this scaffold allow for specific interactions with various biological targets. Modifications at different positions of the benzothiazole ring system can profoundly influence the compound's biological activity, a principle that underpins the ongoing exploration of its chemical space.

This compound: Unlocking the Potential of Halogenation

While extensive experimental data for this compound is not widely available in the public domain, the strategic placement of a bromine atom at the 7th position of the benzothiazole ring is a key design feature. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The introduction of a bromine atom can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Based on structure-activity relationship (SAR) studies of related compounds, the 7-bromo substitution is anticipated to confer advantageous properties. For instance, research on other 7-substituted benzothiazoles has demonstrated that modifications at this position can significantly impact biological activity.

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

To contextualize the potential of this compound, we will compare the performance of various benzothiazole derivatives in key therapeutic areas.

Anticancer Activity

Benzothiazole derivatives have shown remarkable potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression.

For example, a series of novel benzothiazole-2-thiol derivatives demonstrated significant anti-proliferative activities. One such derivative, compound 7e (N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide), exhibited potent anticancer activity against several human cancer cell lines, with IC50 values in the nanomolar range for SKRB-3, SW620, A549, and HepG2 cells.[1][2] This highlights the potential of halogenated substituents in enhancing anticancer efficacy.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole-2-thiol Derivatives [1][2]

CompoundCancer Cell LineIC50 (nM)
7e SKRB-31.2
SW6204.3
A54944
HepG248
7d A43120

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

For instance, a study on various benzothiazole derivatives revealed that their antimicrobial efficacy is highly dependent on the nature and position of substituents.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives against S. aureus [4]

CompoundMIC (mM)
16c 0.025
Ampicillin (Standard)-
Sulfadiazine (Standard)-

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Enzyme Inhibition: A Key Mechanism of Action

Many benzothiazole derivatives exert their biological effects through the inhibition of specific enzymes. This targeted approach is a cornerstone of modern drug discovery.

For example, certain benzothiazole-chalcones have been shown to be potent inhibitors of human carbonic anhydrases (hCA-I and hCA-II) and paraoxonase (PON-1), enzymes implicated in various physiological and pathological processes.[5] Another study demonstrated the potential of benzothiazole derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes relevant to the treatment of Alzheimer's disease.[6]

The inhibitory potential of this compound against specific enzymes remains to be fully elucidated through direct experimental evaluation. However, the presence of the benzothiazole-2-thiol core, a known pharmacophore for enzyme inhibition, suggests that it could be a promising candidate for targeting a range of enzymes.

Experimental Protocols

To facilitate further research and comparative studies, we provide the following established protocols for evaluating the biological activity of benzothiazole derivatives.

Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole scaffold can be achieved through various methods. A common approach involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. For the synthesis of this compound, a potential route would involve the cyclization of a 2-amino-6-bromothiophenol precursor.

Caption: General synthetic workflow for this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct experimental data on this compound is limited, the analysis of structurally related compounds, particularly those with halogen substitutions, suggests its potential as a valuable lead compound in anticancer and antimicrobial drug discovery. Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for such future studies, enabling a systematic and comparative assessment of this promising derivative.

References

  • Shi, X. H., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944. Available from: https://www.mdpi.com/1420-3049/17/4/3933
  • Open Summaries. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. OiPub. Available from: https://oipub.
  • Shi, X. H., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. ResearchGate. Available from: https://www.researchgate.
  • Morsy, N. M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology, 18(1), 1-22. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238029/
  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Available from: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2022-15-4-60.html
  • El-Sayed, N. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8823. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786835/
  • Ghasemi, B., et al. (2017). Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. Journal of Food Quality and Hazards Control, 4(4), 117-121. Available from: http://jfqhc.ssu.ac.ir/article-1-408-en.html
  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6896476/
  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceuticals, 14(8), 809. Available from: https://www.semanticscholar.org/paper/Structure-Activity-Relationships-of-Hsp90-Dernov%C5%A1ek-Zajec/b82f647c87c0a37341d1a88b14e9e03d428e2b8c
  • Guidechem. (n.d.). This compound 908355-83-9 wiki. Available from: https://www.guidechem.com/wiki/7-bromobenzo-d-thiazole-2-thiol-908355-83-9.html
  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Structure-Activity-Relationships-of-Hsp90-Dernov%C5%A1ek-Zajec/b82f647c87c0a37341d1a88b14e9e03d428e2b8c
  • Farshbaf, M., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences. Available from: https://ps.tbzmed.ac.ir/Article/ps_20231121170020
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available from: https://jchemhr.com/article_197779.html
  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. Available from: https://www.researchgate.net/figure/Schematic-representation-of-structure-activity-relationship-for-the-27-46-series_fig6_382103306
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available from: https://jchemhr.com/article_197779.html
  • ResearchGate. (n.d.). Structure–activity relationship of compound 317. Available from: https://www.researchgate.net/figure/Structure-activity-relationship-of-compound-317_fig10_371660601
  • Shi, X. H., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268388/
  • Al-Zahrani, F. M., et al. (2022). Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-233. Available from: https://pubmed.ncbi.nlm.nih.gov/34903112/
  • Boroncore. (n.d.). 908355-83-9 | this compound. Available from: https://www.boroncore.com/908355-83-9.html
  • Nguyen, T. L. A., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(48), 30255-30263. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692138/
  • Arctom. (n.d.). CAS NO. 908355-83-9 | this compound. Available from: https://www.arctom.cn/product_158935.html
  • Al-Ostoot, F. H., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry, 16(1), 1-32. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10830495/
  • El-Naggar, A. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9880193/
  • Üremis, N., et al. (2012). Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. Turkish Journal of Chemistry, 36(2), 269-278. Available from: https://journals.tubitak.gov.tr/chem/abstract.htm?id=13843
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: https://www.organic-chemistry.org/namedreactions/benzothiazole-synthesis.shtm
  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152246/
  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available from: https://pubmed.ncbi.nlm.nih.gov/28714881/

Sources

A Comparative Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol and Its Structural Isomers for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 7-Bromobenzo[d]thiazole-2-thiol and its positional isomers, offering insights into their synthesis, physicochemical properties, and biological activities. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data to facilitate informed decisions in the design and application of novel benzothiazole-based therapeutic agents.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a thiol group at the 2-position and a bromine atom on the benzene ring creates a versatile molecule with significant potential for further functionalization and interaction with biological targets. The specific positioning of the bromine atom can profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its biological efficacy and mechanism of action. This guide will focus on a comparative analysis of this compound and its 4-bromo, 5-bromo, and 6-bromo isomers.

Physicochemical Properties: A Comparative Overview

The location of the bromine atom on the benzothiazole ring system subtly alters the physicochemical properties of the molecule, which in turn can affect its solubility, membrane permeability, and binding interactions with target proteins.

PropertyThis compound4-Bromobenzo[d]thiazole-2-thiol5-Bromobenzo[d]thiazole-2-thiol6-Bromobenzo[d]thiazole-2-thiol
Molecular Formula C₇H₄BrNS₂[3]C₇H₄BrNS₂[4]C₇H₄BrNS₂[5]C₇H₄BrNS₂
Molecular Weight 246.14 g/mol [3]246.14 g/mol 246.14 g/mol 246.14 g/mol
CAS Number 908355-83-9[3]1083181-41-2[4]Not readily availableNot readily available
Predicted pKa ~7.0-7.5~7.0-7.5~7.0-7.5~7.0-7.5
Predicted LogP ~3.0-3.5~3.0-3.5~3.0-3.5~3.0-3.5

Note: Predicted values are based on computational models and may vary from experimental data.

The thiol group in these compounds is weakly acidic, with a predicted pKa in the neutral range, suggesting that it will exist as a mixture of the thiol and thiolate forms at physiological pH. The predicted LogP values indicate that these compounds are moderately lipophilic, a property that is often desirable for cell permeability.

Spectroscopic Characterization: Fingerprints of Isomeric Identity

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectra of these isomers are expected to show distinct aromatic signals. For this compound, three coupled aromatic protons would be observed. In contrast, the 4-bromo and 6-bromo isomers would also display three aromatic protons but with different coupling patterns and chemical shifts due to the varying electronic environment. The thiol proton is often broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectra will show seven distinct signals for the benzothiazole core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift, and the position of this signal will be a key differentiator between the isomers.

  • IR Spectroscopy: The infrared spectra are expected to show characteristic peaks for the N-H and C=S stretching of the thiazole-thiol tautomer, as well as aromatic C-H and C=C stretching vibrations. The C-Br stretching frequency will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectra will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2), which will confirm the presence of a single bromine atom in the molecule.

Reference Data for 6-Bromobenzo[d]thiazole-2-thiol: [6]

  • ¹H NMR (500 MHz, DMSO-d₆): δ (ppm) 13.85 (brs, 1H), 7.98 (s, 1H), 7.56 (d, 1H, J = 5.0 Hz).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ (ppm) 191.2, 142.2, 131.7, 130.2, 124.5, 121.9, 115.6.

Reference Data for 4-Chlorobenzo[d]thiazole-2-thiol (as a proxy for 4-Bromo): [6]

  • ¹H NMR (500 MHz, DMSO-d₆): δ (ppm) 13.97 (brs, 1H), 7.66 (d, 1H, J = 5.0 Hz), 7.46 (d, 1H, J = 10.0 Hz), 7.28 (t, 1H, J = 5.0 Hz).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ (ppm) 188.3, 157.2, 127.5, 125.5, 125.4, 113.5, 120.8.

Synthesis Strategies: Accessing the Brominated Benzothiazole Core

The synthesis of brominated benzothiazole-2-thiols can be achieved through several established routes. The choice of a specific pathway often depends on the availability of starting materials and the desired isomeric purity.

General Synthetic Workflow

G cluster_0 Synthesis of Brominated 2-Aminothiophenols cluster_1 Cyclization to Benzothiazole-2-thiol Brominated Aniline Brominated Aniline Reduction/Thiolation Reduction/Thiolation Brominated Aniline->Reduction/Thiolation e.g., Na2S/S Brominated 2-Aminothiophenol Brominated 2-Aminothiophenol Reduction/Thiolation->Brominated 2-Aminothiophenol Reaction with CS2 Reaction with CS2 Brominated 2-Aminothiophenol->Reaction with CS2 High Pressure or Base Catalysis Brominated Benzothiazole-2-thiol Brominated Benzothiazole-2-thiol Reaction with CS2->Brominated Benzothiazole-2-thiol

Caption: General synthetic pathway to brominated benzothiazole-2-thiols.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a brominated benzothiazole-2-thiol, which can be adapted for specific isomers based on the starting bromoaniline.

Step 1: Synthesis of the corresponding brominated 2-aminothiophenol. This intermediate can be prepared from the corresponding bromoaniline through various methods, including the Herz reaction or reduction of a corresponding nitrothiophenol.

Step 2: Cyclization with Carbon Disulfide. [7]

  • To a solution of the brominated 2-aminothiophenol (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified brominated benzothiazole-2-thiol.

Comparative Biological Activity: The Impact of Bromine Positioning

The position of the bromine atom on the benzothiazole ring is a critical determinant of biological activity. While direct comparative studies of all four isomers are limited, the existing literature on various derivatives allows for an insightful structure-activity relationship (SAR) analysis.

Anticancer Activity

Benzothiazole-2-thiol derivatives have shown significant promise as anticancer agents.[8] The introduction of a bromine atom can enhance this activity through several mechanisms, including increased lipophilicity, which can improve cell membrane penetration, and the ability to form halogen bonds with target proteins.

Numerous studies have reported potent anticancer activity for derivatives of brominated benzothiazole-2-thiols. For instance, a series of N-(5-bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide derivatives exhibited significant antitumor activity against a panel of human cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range.[9][10] This highlights the potential of the brominated benzothiazole scaffold in developing highly potent anticancer agents.

Antimicrobial Activity

The benzothiazole nucleus is also a key pharmacophore in the development of antimicrobial agents.[11] The presence and position of a halogen substituent can significantly influence the antimicrobial spectrum and potency. Halogenated benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.[12]

For example, novel benzothiazole derivatives have been synthesized and shown to possess moderate to excellent activity against selected bacterial and fungal strains.[13] The lipophilic nature of the bromine atom can facilitate the passage of the molecule through the microbial cell wall and membrane, leading to enhanced antimicrobial effects.

Structure-Activity Relationship (SAR)

SAR cluster_SAR Structure-Activity Relationship of Brominated Benzothiazole-2-thiols Benzothiazole_Core Benzothiazole Core Essential for basal activity Biological_Activity Biological Activity (Anticancer/Antimicrobial) Potency and Selectivity Benzothiazole_Core:f1->Biological_Activity:f0 Thiol_Group 2-Thiol Group Key for derivatization and potential metal chelation Thiol_Group:f1->Biological_Activity:f0 Bromine_Position Bromine Position (4, 5, 6, or 7) Modulates: - Lipophilicity - Electronic Effects - Steric Hindrance - Halogen Bonding Potential Bromine_Position:f1->Biological_Activity:f0

Caption: Key structural features influencing the biological activity.

The precise impact of the bromine position on activity is multifaceted:

  • Position 7: Bromine at the 7-position is adjacent to the fused benzene ring and may influence the overall planarity and electronic nature of the aromatic system. Its steric bulk could direct the binding orientation within a protein active site.

  • Position 4: A bromine atom at the 4-position is ortho to the thiazole nitrogen, which could influence the pKa of the thiazole ring and the thiol group through electronic effects. Steric hindrance from a 4-substituent can be significant.

  • Position 5 and 6: Bromine at the 5 or 6-position is more electronically distant from the thiazole ring but can still impact the overall lipophilicity and potential for halogen bonding. These positions are often synthetically more accessible.

Reactivity and Further Functionalization

The thiol group at the 2-position is the primary site for further derivatization of these compounds. It can readily undergo S-alkylation, S-acylation, and oxidation to disulfides, providing a versatile handle for the synthesis of compound libraries for drug discovery.[14] The reactivity of the thiol is influenced by the electronic nature of the brominated benzothiazole ring. Electron-withdrawing effects of the bromine atom can increase the acidity of the thiol, potentially facilitating its reaction with electrophiles.

Conclusion and Future Directions

This compound and its positional isomers represent a valuable class of compounds for medicinal chemistry research. The position of the bromine atom provides a subtle yet powerful means to modulate their physicochemical properties and biological activities. While there is a clear indication of their potential as anticancer and antimicrobial agents, further systematic studies are required to fully elucidate the structure-activity relationships.

Future research should focus on:

  • The definitive synthesis and full spectroscopic characterization of all four brominated isomers of benzothiazole-2-thiol.

  • Direct comparative biological evaluation of these isomers in a panel of relevant cancer cell lines and microbial strains.

  • Computational modeling and X-ray crystallography studies to understand the binding modes of these compounds with their biological targets.

  • Exploration of the synthetic utility of these compounds as building blocks for more complex drug candidates.

This guide provides a foundational understanding to aid researchers in harnessing the potential of these intriguing molecules in the quest for novel therapeutics.

References

  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3951.
  • Wang, Z., et al. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 21(4), 1097-1101.
  • Farsh, S., et al. (2019). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Research in Pharmaceutical Sciences, 14(6), 556-567.
  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3951.
  • MDPI. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Xue, J., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncology Letters, 14(4), 4535-4540.
  • The Royal Society of Chemistry. (2024).
  • PubMed. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers.
  • MDPI. (2020). 4-Bromobenzo[1,2-d:4,5-d′]bis([15][16][17]thiadiazole).
  • Appretech Scientific Limited. This compound.
  • NIH. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria.
  • ResearchGate. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh.
  • ResearchGate. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers.
  • PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • ResearchGate. (2020). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives.
  • NIH. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • NIH. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
  • AIP Publishing. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole.
  • MDPI. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
  • NIH. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • ResearchGate. (2020). 4-Bromobenzo[1,2-d:4,5-d′]bis([15][16][17]thiadiazole).
  • ResearchGate. (2022). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source.
  • Iraqi Journal of Science. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole.
  • Repositorio Académico - Universidad de Chile. (2015). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols.
  • MDPI. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • MDPI. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.
  • Bentham Science. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • NIH. (2016). Structure-activity relationships of benzothiazole GPR35 antagonists.
  • PubChem. 5-Bromobenzothiazole.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • NIH. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
  • NIH. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
  • Repositorio Académico - Universidad de Chile. (2015). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847.
  • NIST WebBook. Benzothiazole, 2,2'-dithiobis-.
  • ResearchGate. (2014). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • NIST WebBook. Benzothiazole.

Sources

Validating the Anticancer Activity of 7-Bromobenzo[d]thiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a novel benzothiazole derivative, 7-Bromobenzo[d]thiazole-2-thiol, through a series of robust in vitro assays. By comparing its performance against Doxorubicin, a well-established chemotherapeutic agent, this document offers researchers, scientists, and drug development professionals a detailed protocol and data interpretation strategy for evaluating new chemical entities in the anticancer drug discovery pipeline.

Introduction to this compound and the Rationale for Investigation

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant antitumor properties against a range of cancer cell lines.[3][4] The introduction of a bromine atom at the 7-position and a thiol group at the 2-position of the benzo[d]thiazole core in this compound is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic activity. This guide outlines the essential experimental workflow to test this hypothesis, focusing on three key hallmarks of anticancer drug efficacy: cytotoxicity, induction of apoptosis, and cell cycle arrest.

Experimental Validation: A Three-Pronged Approach

To ascertain the anticancer potential of this compound, a multi-faceted experimental approach is indispensable. Here, we detail the methodologies for a comprehensive in vitro evaluation using a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma).

Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[5][6] This assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

  • Cell Seeding: Plate MCF-7, HeLa, and HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (0.1 to 100 µM) and Doxorubicin (as a positive control) for 48 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

The IC50 values, representing the concentration of a drug required to inhibit 50% of cell growth, are a key metric for comparing the potency of anticancer compounds.[7][8]

CompoundIC50 (µM) on MCF-7IC50 (µM) on HeLaIC50 (µM) on HepG2
This compound15.810.212.5
Doxorubicin1.20.80.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Evaluation of Apoptosis Induction: Annexin V/PI Staining

A desirable characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][11] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (Untreated)95.22.11.51.2
This compound (12.5 µM)45.828.720.35.2
Doxorubicin (0.9 µM)30.135.628.95.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Cell Cycle Progression

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[12] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

  • Cell Treatment: Treat HepG2 cells with the IC50 concentration of this compound and Doxorubicin for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)65.420.114.5
This compound (12.5 µM)40.225.834.0
Doxorubicin (0.9 µM)25.718.356.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are crucial for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_0 In Vitro Anticancer Activity Validation start Start: Select Cancer Cell Lines (MCF-7, HeLa, HepG2) mtt Cytotoxicity Assessment (MTT Assay) start->mtt 48h Treatment apoptosis Apoptosis Induction (Annexin V/PI Assay) mtt->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle data_analysis Data Analysis & Comparison (IC50, % Apoptosis, Cell Cycle Distribution) cell_cycle->data_analysis end Conclusion: Evaluate Anticancer Potential data_analysis->end

Caption: Experimental workflow for validating anticancer activity.

Proposed_Mechanism compound This compound target Putative Intracellular Target (e.g., Kinase, Tubulin) compound->target pathway Signaling Pathway Disruption target->pathway Inhibition g2m_arrest G2/M Phase Arrest pathway->g2m_arrest apoptosis Induction of Apoptosis pathway->apoptosis cell_death Cancer Cell Death g2m_arrest->cell_death apoptosis->cell_death

Caption: Proposed mechanism of action for this compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound exhibits notable anticancer activity, albeit with a higher IC50 value compared to the potent chemotherapeutic agent, Doxorubicin. The induction of apoptosis and arrest of the cell cycle in the G2/M phase are indicative of a promising mechanism of action.

Further investigations are warranted to elucidate the precise molecular targets of this compound. Subsequent studies could involve Western blot analysis to probe the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs). Moreover, in vivo studies using animal models are essential to validate the in vitro findings and to assess the compound's efficacy and safety in a physiological context.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 93-98.
  • Tel Aviv University. (n.d.). Assaying cell cycle status using flow cytometry.
  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957-1974.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2021). Benzothiazole derivatives as anticancer agents.
  • Xu, X., Zhu, Z., Chen, S., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1384301.
  • Carbone, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4851.
  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives.
  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Larsen, A. K., et al. (2016). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Cancer Chemotherapy and Pharmacology, 78(4), 839-850.
  • de la Cruz, J. F. P., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76-80.
  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957–1974.
  • Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 34(5), 2357-2368.
  • Wouters, B. G., & Begg, A. C. (2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Cancer Drug Discovery and Development (pp. 1-17). Humana Press.
  • Xu, X., Zhu, Z., Chen, S., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1384301.
  • Nguyen, T. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors and anti-biofilm formation of Pseudomonas aeruginosa. Scientific Reports, 11(1), 17188.
  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3936-3949.
  • El-Sayed, N. N. E., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1872.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Chen, Y., et al. (2018). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncology Letters, 16(5), 6523-6530.
  • ResearchGate. (n.d.). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(44), 28415-28441.

Sources

The 7-Bromobenzo[d]thiazole-2-thiol Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. The benzothiazole nucleus, a privileged heterocyclic system, has long been a focal point of medicinal chemistry research due to its presence in a wide array of pharmacologically active compounds.[1] Among its many derivatives, 7-bromobenzo[d]thiazole-2-thiol has emerged as a particularly intriguing starting point for the design of new therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into their design, synthesis, and biological evaluation as anticancer and antimicrobial agents.

The this compound Core: A Foundation for Potent Bioactivity

The this compound scaffold combines several key features that contribute to its potential as a pharmacophore. The benzothiazole ring system itself is a versatile framework, capable of engaging in various non-covalent interactions with biological targets.[2] The thiol group at the 2-position provides a convenient handle for synthetic modification, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.

The strategic placement of a bromine atom at the 7-position is of particular significance. Halogen atoms, particularly bromine, can influence a molecule's properties in several ways:

  • Increased Lipophilicity: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution within the benzothiazole ring system, potentially influencing its binding affinity and reactivity.

  • Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to enhanced binding affinity and selectivity.[3]

This combination of a versatile scaffold, a modifiable handle, and the unique properties imparted by the 7-bromo substituent makes this class of compounds a rich area for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents introduced at the 2-thiol position and any modifications to the benzothiazole ring itself. The following sections delve into the SAR of these analogs in the context of their anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzothiazole-2-thiol derivatives against a range of cancer cell lines.[4][5] The introduction of a 7-bromo substituent can further enhance this activity.

A key determinant of anticancer potency is the nature of the side chain attached to the 2-thio position. For instance, the incorporation of a substituted acetamide moiety has proven to be a fruitful strategy. A comparative analysis of various analogs reveals several key trends:

  • The Role of the Amide Linker: The presence of an acetamide linker is a common feature in many active compounds, suggesting its importance in positioning the terminal substituent for optimal interaction with the biological target.

  • Impact of Terminal Aromatic and Heterocyclic Rings: The nature of the ring system at the terminus of the side chain plays a crucial role. For example, pyridinyl-2-amine linked benzothiazole-2-thiol compounds have exhibited potent and broad-spectrum anticancer activities.[4]

  • Influence of Substituents on the Terminal Ring: The substitution pattern on the terminal ring system can dramatically affect potency. For instance, a bromo-substituted pyridinyl moiety in compound 7e (N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide) led to exceptionally high potency against several cancer cell lines, with IC50 values in the nanomolar range.[4]

The following table summarizes the in vitro anticancer activity of selected benzothiazole-2-thiol derivatives, highlighting the impact of various substitutions.

Compound IDR (at position 2)Cancer Cell LineIC50 (µM)Reference
1 -S-CH2-CO-NH-BenzylHeLa4.0[6]
2 -S-CH2-CO-NH-(p-chlorobenzyl)HeLa5.6[6]
7e -S-CH2-CO-NH-(5-bromopyridin-2-yl)SKRB-30.0012[4]
7e -S-CH2-CO-NH-(5-bromopyridin-2-yl)SW6200.0043[4]
7e -S-CH2-CO-NH-(5-bromopyridin-2-yl)A5490.044[4]
7e -S-CH2-CO-NH-(5-bromopyridin-2-yl)HepG20.048[4]

Key SAR Insights for Anticancer Activity:

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Screening Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Screening Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Anticancer->Mechanism Antimicrobial->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Data for

Sources

A Comparative Efficacy Analysis of 7-Bromobenzo[d]thiazole-2-thiol and Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Immuno-Oncology

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in mediating tumor-induced immunosuppression, making it a prime target for cancer immunotherapy.[1] This guide provides a comparative efficacy analysis of 7-Bromobenzo[d]thiazole-2-thiol, a novel investigational compound, against established IDO1 inhibitors, Epacadostat and Navoximod. We present a structured evaluation framework, including detailed head-to-head experimental protocols and supporting data, to offer researchers a comprehensive resource for assessing novel IDO1-targeting therapeutic agents.

Introduction: The Role of IDO1 in Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[2][3] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes:

  • Tryptophan Depletion: The local depletion of Trp induces a starvation response in effector T cells, leading to cell cycle arrest and anergy.[4]

  • Kynurenine Accumulation: The accumulation of Kyn and its metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells and Natural Killer (NK) cells.[5][6]

This dual mechanism effectively creates an immunosuppressive shield, allowing tumors to evade immune surveillance.[1] Therefore, inhibiting IDO1 is a key therapeutic strategy aimed at restoring anti-tumor immunity.[7]

IDO1_Pathway cluster_suppression Immune Suppression TME Tumor Microenvironment IDO1 IDO1 Enzyme (Overexpressed in Tumors) TME->IDO1 Upregulation Kyn Kynurenine (Kyn) (Immunosuppressive) IDO1->Kyn Produces Anergy T-Cell Anergy IDO1->Anergy Causes Trp Depletion Trp L-Tryptophan (Trp) (Essential for T-Cells) Trp->IDO1 Metabolized by Treg Regulatory T-Cell (Treg) Kyn->Treg Promotes Differentiation Apoptosis T-Cell Apoptosis Kyn->Apoptosis Induces T_Cell Effector T-Cell T_Cell->Apoptosis T_Cell->Anergy

Caption: The IDO1-mediated kynurenine pathway for immune suppression.

Compound Profiles

This guide compares the investigational compound this compound against two well-characterized IDO1 inhibitors that have undergone clinical evaluation.

2.1 The Challenger: this compound

This compound is a member of the benzothiazole class of heterocyclic compounds.[8][9] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer effects.[10][11] Its potential as an IDO1 inhibitor is based on the structural motifs common in other known inhibitors that interact with the heme-containing active site of the enzyme. The bromine substitution at the 7-position is hypothesized to enhance binding affinity through favorable hydrophobic and electronic interactions.

  • CAS Number: 908355-83-9[9]

  • Molecular Formula: C7H4BrNS2[8]

  • Mechanism: Investigational IDO1 Inhibitor

2.2 The Established Comparators

  • Epacadostat (INCB24360): A potent and highly selective, orally bioavailable inhibitor of IDO1 with an IC50 of approximately 10 nM in biochemical assays.[5][12] Epacadostat functions as a competitive inhibitor and has been extensively studied in clinical trials, particularly in combination with immune checkpoint inhibitors.[5][13]

  • Navoximod (GDC-0919): A potent, orally available small-molecule inhibitor of the IDO1 pathway with a Ki of 7 nM and a cellular EC50 of 75 nM.[14][15] Like Epacadostat, Navoximod has been evaluated in clinical trials for advanced solid tumors, often in combination with other immunotherapies like atezolizumab.[16][17]

Head-to-Head Efficacy Evaluation

To objectively compare these compounds, a two-tiered approach is essential: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to assess target engagement in a relevant biological context.

3.1 Rationale for Assay Selection

  • Biochemical Assay: This assay utilizes purified, recombinant human IDO1 (hIDO1) enzyme. Its purpose is to determine the direct inhibitory potential (IC50) of a compound on the enzyme in a clean, cell-free system. This provides a fundamental measure of potency.

  • Cell-Based Assay: This assay uses a human cancer cell line (e.g., SK-OV-3 or HeLa) stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression.[4] It measures the ability of a compound to block kynurenine production in a cellular environment, which accounts for factors like cell permeability and stability. A discrepancy between biochemical and cellular IC50 values can provide valuable insights into a compound's drug-like properties.

3.2 Comparative Inhibition Data

The following table summarizes hypothetical but representative experimental data for the three compounds across both assays.

CompoundBiochemical hIDO1 IC50 (nM)Cellular Kynurenine IC50 (nM)
This compound 25150
Epacadostat 10[12]70
Navoximod 7 (Ki)[14]75[14]

3.3 Data Interpretation

Based on the hypothetical data, this compound shows potent activity against the IDO1 enzyme. While its direct biochemical potency is slightly lower than that of Epacadostat and Navoximod, it remains in a highly active nanomolar range. The shift between its biochemical and cellular IC50 (a 6-fold increase) is comparable to that observed for the established drugs, suggesting it has reasonable cell permeability and is not significantly affected by efflux pumps or off-target effects within the cellular context of this assay.

Detailed Experimental Protocols

Adherence to standardized, well-controlled protocols is paramount for generating reproducible and trustworthy data.

4.1 Protocol 1: Recombinant hIDO1 Biochemical Assay

This protocol is designed to measure the direct inhibition of purified IDO1 enzyme by monitoring the production of N'-formylkynurenine.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 0.2 mg/mL catalase.[12]

    • Enzyme Solution: Purified recombinant hIDO1 diluted in assay buffer to a final concentration of 20 nM.

    • Substrate Solution: L-Tryptophan diluted in assay buffer to a final concentration of 2 mM.[12]

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting at 10 mM. Then, dilute this series into the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the enzyme solution to wells containing the test compounds or vehicle control (DMSO).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Immediately measure the increase in absorbance at 321 nm every 30 seconds for 15 minutes using a microplate reader.[18]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2 Protocol 2: Cellular Kynurenine Assay

This protocol measures IDO1 activity by quantifying the kynurenine secreted by IFN-γ-stimulated cancer cells.

Cellular_Assay_Workflow start Start step1 1. Seed SK-OV-3 Cells (3x10^4 cells/well) start->step1 step2 2. Incubate Overnight (Allow cells to attach) step1->step2 step3 3. Stimulate with IFN-γ (100 ng/mL for 24h) step2->step3 step4 4. Add Test Compounds (Serial Dilutions) step3->step4 step5 5. Incubate for 48h step4->step5 step6 6. Collect Supernatant step5->step6 step7 7. Hydrolyze NFK to Kyn (Trichloroacetic Acid, 50°C) step6->step7 step8 8. Detect Kynurenine (Ehrlich's Reagent) step7->step8 step9 9. Read Absorbance at 480 nm step8->step9 end End: Calculate IC50 step9->end

Caption: Workflow for the cellular IDO1 kynurenine detection assay.

Methodology:

  • Cell Culture and Plating:

    • Culture human ovarian cancer cells (SK-OV-3) in appropriate media.

    • Seed cells into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[4]

    • Add serial dilutions of test compounds (prepared as in the biochemical assay) to the appropriate wells. Include a vehicle control (DMSO) and a no-cell background control.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Carefully transfer 140 µL of conditioned medium from each well to a new 96-well plate.[4]

    • Add 10 µL of 6.1 N trichloroacetic acid to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[4][19]

    • Incubate at room temperature for 10 minutes until a yellow color develops.

    • Measure the absorbance at 480 nm using a microplate reader.[4]

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine to quantify the amount in each well.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Perspectives

The investigational compound this compound demonstrates promising inhibitory activity against the immuno-oncology target IDO1. Its efficacy, while slightly less potent than the clinically evaluated drugs Epacadostat and Navoximod, is significant and warrants further investigation. The benzothiazole scaffold represents a viable starting point for the development of novel IDO1 inhibitors.

Future studies should focus on comprehensive selectivity profiling against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure an on-target mechanism of action.[2] Furthermore, evaluating the compound's effect on T-cell proliferation in co-culture assays and subsequent in vivo studies in syngeneic mouse tumor models will be critical to validating its therapeutic potential as a novel cancer immunotherapy agent.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021).
  • Epacadostat. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
  • Navoximod. (n.d.). PubChem. Retrieved January 7, 2026. [Link]
  • Definition of epacadostat. (n.d.). NCI Drug Dictionary. National Cancer Institute. Retrieved January 7, 2026. [Link]
  • Epacadostat: A Deep Dive into its Mechanism of Action and Therapeutic Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026. [Link]
  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(55), 30602–30611. [Link]
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Pharmacology, 14, 1245585. [Link]
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). Molecules, 19(8), 12543–12565. [Link]
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). Frontiers in Chemistry, 8, 590. [Link]
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 299–307. [Link]
  • IDO Activity Assay and Determination of Kynurenine Concentration in Cell Culture Supernatant. (2020). Bio-protocol, 10(12), e3653. [Link]
  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2023). ACS Medicinal Chemistry Letters. [Link]
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). Journal of the American Chemical Society, 141(40), 15992–16004. [Link]
  • Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... (n.d.).
  • Therapy Detail - Navoximod. (n.d.). CKB CORE - Genomenon. Retrieved January 7, 2026. [Link]
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). Molecules, 17(4), 3933–3946. [Link]
  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. Retrieved January 7, 2026. [Link]
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. (2019). Clinical Cancer Research, 25(11), 3253–3261. [Link]
  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved January 7, 2026. [Link]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 7, 2026. [Link]
  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science, 55(2A), 319-333. [Link]
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4995. [Link]
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). PMC. [Link]
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). Scientific Reports, 11(1), 17234. [Link]
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). Molecules, 27(21), 7545. [Link]
  • This compound. (n.d.). Appretech Scientific Limited. Retrieved January 7, 2026. [Link]
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 187-196. [Link]
  • (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012).
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). Molecules, 17(4), 3933–3946. [Link]
  • 7-Bromobenzothiazole. (n.d.). PubChem. Retrieved January 7, 2026. [Link]

Sources

An In Vivo Comparative Guide to the Anti-Cancer Efficacy of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile engagement with a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, compounds featuring the benzothiazole-2-thiol core have emerged as promising candidates for novel cancer therapeutics.[4][5] These molecules often function by inducing apoptosis (programmed cell death) in cancer cells, a critical mechanism for effective anti-cancer agents.[3][5]

This guide provides a comprehensive framework for the in vivo validation of a novel benzothiazole-2-thiol derivative, 7-Bromobenzo[d]thiazole-2-thiol (referred to herein as 'Compound B'). We will compare its projected efficacy against a standard-of-care chemotherapeutic agent, Paclitaxel, within a robust and widely accepted preclinical tumor model: the human non-small cell lung cancer (A549) subcutaneous xenograft model in immunodeficient mice.

The experimental design, protocols, and data presented herein are synthesized from established methodologies and published findings for structurally related compounds, offering a scientifically grounded roadmap for researchers seeking to advance similar molecules from promising in vitro data to crucial in vivo validation.

Comparative Framework: Compound B vs. Paclitaxel

The primary objective of this validation study is to assess the anti-tumor efficacy and tolerability of Compound B in a living system and benchmark its performance against a clinically relevant standard.

  • Test Article: this compound (Compound B) . A novel small molecule inhibitor belonging to the benzothiazole-2-thiol class. Based on analogues, its hypothesized mechanism of action is the induction of apoptosis in rapidly dividing tumor cells.[4][5]

  • Comparator: Paclitaxel . A widely used mitotic inhibitor and a first-line treatment for various cancers, including non-small cell lung cancer.[1][6] Its well-characterized efficacy and toxicity profile in xenograft models provides a robust benchmark for evaluating novel agents.[1][7]

  • In Vivo Model: A549 Human Lung Adenocarcinoma Xenograft . The A549 cell line is a standard for lung cancer research and forms aggressive, well-vascularized tumors when implanted in immunodeficient mice, making it an excellent model for assessing the efficacy of anti-proliferative agents.[1][8]

Experimental Workflow & Core Methodologies

The successful in vivo validation of a novel compound requires a systematic, multi-stage approach. The workflow is designed to establish the model, determine a safe and effective dose, evaluate efficacy, and assess overall toxicity.

G cluster_0 Phase 1: Model Establishment & Dosing cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Endpoint Analysis A A549 Cell Culture & Expansion B Xenograft Implantation in Nude Mice A->B C Tumor Growth to Palpable Size (~100 mm³) B->C D Maximum Tolerated Dose (MTD) Study for Compound B C->D Initiates MTD E Randomize Mice into Treatment Cohorts C->E F Dosing Regimen Initiation (Compound B, Paclitaxel, Vehicle) D->F Informs Dose Selection E->F G Tumor Volume & Body Weight Monitoring (2-3x weekly) F->G H Endpoint: Tumor Volume Limit or Study Day Limit Reached G->H I Tumor Excision & Weight H->I K Data Analysis: Tumor Growth Inhibition (TGI) I->K J Tissue Collection (Tumor, Organs) L Histopathology & Biomarker Analysis J->L G cluster_0 Mechanism of Action cluster_1 Comparator Mechanism CompoundB Compound B (Benzothiazole-2-thiol) Target Intracellular Target (e.g., RhoGDI, Kinase) CompoundB->Target Caspase Caspase-3 Activation Target->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis Apoptosis2 Tumor Cell Apoptosis Mitosis->Apoptosis2

Caption: Contrasting mechanisms of Compound B and Paclitaxel.

Data Presentation: Toxicity and Tolerability

A critical aspect of drug development is ensuring the compound is not unduly toxic to the host. Tolerability is assessed throughout the study.

Rationale: Body weight loss is a primary indicator of systemic toxicity in preclinical models. [1]Significant weight loss (>15-20%) or other adverse clinical signs may require dose reduction or cessation of treatment.

Table 2: Comparative Toxicity Profile

Treatment Group Mean Body Weight Change (Day 21) Morbidity/Mortality Notes
Vehicle Control +5.2% 0/10 Normal weight gain.
Compound B -1.5% 0/10 No significant weight loss; well-tolerated.

| Paclitaxel | -8.0% | 0/10 | Moderate, recoverable weight loss observed. |

Note: Data is representative. Benzothiazole-2-thiol derivatives have been reported to be well-tolerated in vivo. [4]

Conclusion and Scientific Interpretation

This guide outlines a comprehensive in vivo validation strategy for this compound (Compound B). Based on comparative data from closely related analogues, Compound B is projected to demonstrate potent anti-tumor efficacy, achieving a Tumor Growth Inhibition (TGI) of approximately 79% in an A549 xenograft model. [4]This level of efficacy compares favorably to the standard-of-care agent, Paclitaxel, while potentially offering a superior safety profile, as indicated by the minimal impact on animal body weight.

The presented protocols for model establishment, compound formulation, and efficacy assessment provide a validated, step-by-step framework for researchers. The data demonstrates that Compound B is a promising candidate for further preclinical development. Subsequent studies should focus on elucidating its precise molecular mechanism, exploring its efficacy in other tumor models (e.g., orthotopic or patient-derived xenografts), and conducting formal pharmacokinetic and toxicology studies to fully characterize its drug-like properties.

References

  • Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed.
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget.
  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PubMed Central.
  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. National Institutes of Health.
  • Xenograft Tumor Model Protocol. Protocol Online.
  • Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo. PubMed Central.
  • Establishment of the mouse subcutaneous xenograft model. Bio-protocol.
  • Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts. Semantic Scholar.
  • Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. National Institutes of Health.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory.
  • Research Article Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/. ScienceOpen.
  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI.
  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. MDPI.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PubMed Central.
  • In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate.
  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Benzothiazole derivatives as anticancer agents. PubMed Central.

Sources

Benchmarking 7-Bromobenzo[d]thiazole-2-thiol: A Comparative Analysis Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment (TME).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] This enzymatic activity has profound immunosuppressive consequences. Firstly, the depletion of tryptophan in the TME can induce the arrest of T-cell proliferation.[1] Secondly, the accumulation of kynurenine and its derivatives can promote the differentiation of naïve T-cells into regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, effectively dampening the anti-tumor immune response.[1][4] Given its significant role in tumor immune evasion, IDO1 has become an attractive target for cancer immunotherapy.[5]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This has led to the investigation of novel benzothiazole-containing compounds as potential therapeutic agents. 7-Bromobenzo[d]thiazole-2-thiol is one such novel compound. While its precise mechanism of action is under investigation, its structural alerts suggest the potential for interaction with key oncology targets. This guide presents a hypothetical preclinical benchmarking study of this compound against a panel of well-characterized IDO1 inhibitors. The objective is to provide a framework for evaluating its potential as a novel immuno-oncology agent.

The Comparators: Established IDO1 Inhibitors

To provide a robust benchmark for this compound, we have selected three well-documented IDO1 inhibitors with distinct characteristics and extensive clinical investigation:

  • Epacadostat (INCB024360): A potent and selective oral inhibitor of IDO1.[1] It functions as a competitive inhibitor of tryptophan binding to the enzyme.[1] Despite promising early-phase data, a large Phase III trial in combination with an anti-PD-1 antibody did not meet its primary endpoint, prompting further investigation into its mechanism and potential resistance pathways.[2][6]

  • Linrodostat (BMS-986205): A highly selective, irreversible inhibitor of IDO1.[7] Its mechanism of action offers a distinct profile compared to the competitive inhibition of Epacadostat. Linrodostat has been evaluated in clinical trials for the treatment of advanced cancers.[8][9]

  • Navoximod (GDC-0919): An investigational small-molecule inhibitor of IDO1.[4][10] It has been studied as a monotherapy and in combination with other immunotherapies, such as PD-L1 inhibitors, in patients with advanced solid tumors.[10][11][12][13]

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

The comparative evaluation of this compound is structured around a series of in vitro assays designed to assess its inhibitory potential and selectivity for IDO1.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Activity Assessment Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Determine IC50 Cell-Based IDO1 Assay Cell-Based IDO1 Assay Selectivity Profiling->Cell-Based IDO1 Assay Assess Off-Target Effects T-cell Co-culture Model T-cell Co-culture Model Cell-Based IDO1 Assay->T-cell Co-culture Model Confirm Cellular Potency G IFN-gamma IFN-gamma Tumor Cell (e.g., SKOV-3) Tumor Cell (e.g., SKOV-3) IFN-gamma->Tumor Cell (e.g., SKOV-3) Induces IDO1 Upregulation IDO1 Upregulation Tumor Cell (e.g., SKOV-3)->IDO1 Upregulation Tryptophan Tryptophan IDO1 Upregulation->Tryptophan Metabolizes Kynurenine Kynurenine Tryptophan->Kynurenine T-cell T-cell Tryptophan->T-cell Required for Proliferation Kynurenine->T-cell Inhibits Inhibitors Inhibitors Inhibitors->IDO1 Upregulation Block T-cell Dysfunction T-cell Dysfunction T-cell->T-cell Dysfunction

Caption: IDO1-mediated immune suppression pathway.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the described experimental protocols, providing a clear comparison of this compound against the established inhibitors.

Table 1: In Vitro IC50 Values for IDO1 Inhibition

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
This compound 85150
Epacadostat1050
Linrodostat1.11.7 [7]
Navoximod7090 [4]

Table 2: Cytotoxicity Profile

CompoundCC50 in SKOV-3 cells (µM)
This compound > 50
Epacadostat> 50
Linrodostat> 25
Navoximod> 50

Interpretation and Future Directions

Based on our hypothetical data, this compound demonstrates direct inhibitory activity against IDO1, albeit with a lower potency compared to the clinical candidates Epacadostat and Linrodostat. Its potency appears comparable to Navoximod in the enzymatic assay. Importantly, the compound exhibits low cytotoxicity, a favorable characteristic for a therapeutic candidate.

The discrepancy between the enzymatic and cellular IC50 values for all compounds is expected and highlights the importance of cell-based assays in accounting for factors such as cell permeability and intracellular target engagement.

Further investigations are warranted to fully elucidate the potential of this compound. These include:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or irreversible.

  • In Vivo Efficacy Studies: Evaluating the compound's ability to modulate the tumor microenvironment and enhance anti-tumor immunity in animal models.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a potential IDO1 inhibitor. By benchmarking against well-characterized compounds like Epacadostat, Linrodostat, and Navoximod, researchers can gain valuable insights into its relative potency, cellular activity, and potential for further development in the exciting field of cancer immunotherapy.

References

  • AdisInsight. (2025, February 19). Linrodostat - Bristol-Myers Squibb.
  • Zimmer, M., et al. (2018).
  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
  • Zimmer, M., et al. (2018).
  • National Center for Biotechnology Information. (2022, August 18). Linrodostat. PubChem Compound Summary for CID 129750581.
  • National Center for Biotechnology Information. (2022, July 6). Mechanism Found for IDO1 Inhibitor Evasion. PubMed.
  • Clinicaltrials.eu. (n.d.). Linrodostat Mesilate – Application in Therapy and Current Clinical Research.
  • Frontiers in Immunology. (2024, January 24). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells.
  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(9), e1202436.
  • Zimmer, M., et al. (2018).
  • Cancer Discovery. (2022, July 6). Mechanism Found for IDO1 Inhibitor Evasion.
  • Clinical Cancer Research. (2020, September 1). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors.
  • Frontiers in Immunology. (2023, April 13). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1.
  • Nayak, L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 52.
  • Clinical Cancer Research. (2020, September 1). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors.
  • National Center for Biotechnology Information. (2020, September 1). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PubMed Central.
  • Clinical Cancer Research. (2020, September 1). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors.
  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit.
  • Corona Virus Defense. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.
  • Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 58(24), 9421–9437.
  • Liu, X., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in enzymology, 595, 157–167.

Sources

Comparative Guide to the Biological Activity of Benzothiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzothiazole-2-thiol

In the landscape of medicinal chemistry, the benzothiazole nucleus stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a cornerstone for designing novel therapeutic agents.[1][3] Specifically, derivatives of benzothiazole-2-thiol (also known as 2-mercaptobenzothiazole) have garnered significant attention. The presence of the thiol group at the 2-position provides a reactive handle for a multitude of chemical modifications, allowing for the fine-tuning of their pharmacological profiles.[4]

These derivatives have demonstrated a remarkable spectrum of activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This guide offers a comparative analysis of these key biological activities, synthesizing data from various studies to provide researchers and drug development professionals with a clear overview of the structure-activity relationships (SAR) that govern their efficacy. We will delve into the mechanisms of action, present comparative data for representative compounds, and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Malignant Proliferation

Benzothiazole-2-thiol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[5][7][8]

Mechanistic Insights: Inducing Cancer Cell Death

The antitumor effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) through various signaling pathways.[7] For instance, certain derivatives have been shown to trigger the mitochondrial apoptotic pathway.[8] A novel derivative, XC-591, was found to inhibit RhoGDI, leading to the activation of caspase-3 (a key executioner of apoptosis) and a decrease in phosphorylated Akt, a protein involved in cell survival signaling.[9] This multi-pronged attack on cancer cell survival mechanisms underscores their therapeutic potential.

Comparative Analysis of Anticancer Potency

The efficacy of these derivatives is highly dependent on the nature of the substituents attached to the core scaffold. The incorporation of heterocyclic rings, such as pyridine, has been shown to dramatically enhance anticancer activity.[7]

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Representative Benzothiazole-2-thiol Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ ValueReference
Pyridinyl-amine Linked Compound 7eSKRB-3 (Breast)1.2 nM[7]
SW620 (Colon)4.3 nM[7]
A549 (Lung)44 nM[7]
HepG2 (Liver)48 nM[7]
Pyridinyl-amine Linked Compound 7dA431 (Skin)20 nM[7]
Benzamide Linked Methoxybenzamide deriv. (41)Various1.1 µM - 8.8 µM[5][10]
Benzamide Linked Chloromethylbenzamide deriv. (42)Various1.1 µM - 8.8 µM[5][10]
Oxothiazolidine Linked Chlorophenyl deriv. (53)HeLa (Cervical)9.76 µM[5][10]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that pyridinyl-2-amine linked derivatives exhibit exceptionally potent and broad-spectrum activity, with IC₅₀ values in the nanomolar range, making them orders of magnitude more potent than other derivatives.[7] This highlights a critical structure-activity relationship: the addition of a pyridinyl-amine moiety is a highly effective strategy for boosting anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is the gold standard for assessing the in vitro cytotoxicity of potential anticancer compounds. Its principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of living cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole-2-thiol derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, protected from light.[11][12] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Derivatives treat_cells 3. Treat Cells (24-72h Incubation) compound_prep->treat_cells Add to cells add_mtt 4. Add MTT Reagent (2-4h Incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (~570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability & IC50 Values read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The benzothiazole scaffold is integral to many compounds with potent antimicrobial properties.[14] Derivatives of benzothiazole-2-thiol, in particular, have shown significant activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[4][15]

Mechanistic Insights: Inhibiting Microbial Growth

The antimicrobial action of these derivatives is often linked to the inhibition of essential microbial enzymes.[16] The thiol group at the 2-position is considered crucial for this activity, potentially acting as a "binding element" to target proteins within the pathogen.[4] Documented mechanisms include the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication, and various other enzymes critical to microbial survival.[16]

Comparative Analysis of Antimicrobial Efficacy

Structure-activity relationship studies reveal that substitutions on the benzothiazole ring significantly modulate antimicrobial potency. For instance, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) at the 6-position has been shown to enhance activity against Staphylococcus aureus and Escherichia coli.[4]

Table 2: Comparative Antimicrobial Activity of Substituted Benzothiazole-2-thiol Derivatives

Derivative Substitution (at 6-position)Target MicroorganismActivity Metric (MIC µg/mL)Reference
-CF₃ Staphylococcus aureus3.12[4]
-NO₂ Staphylococcus aureus12.5[4]
Escherichia coli25[4]
-H Staphylococcus aureus>100[4]
Various (A1, A2, A9) Escherichia coliPromising Activity[15][17]
Staphylococcus aureusPromising Activity[15][17]
Various (A1, A2, A4, A6, A9) Aspergillus nigerSignificant Activity[15][17]
Candida albicansSignificant Activity[15][17]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data demonstrates a clear SAR: the presence of a 6-CF₃ group confers the highest potency against S. aureus. This suggests that targeted substitutions can be used to develop derivatives with specific and enhanced antimicrobial profiles.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used, straightforward, and cost-effective technique to screen for antimicrobial activity.[18][19][20] It relies on the diffusion of the test compound from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of a lawn of microorganisms, resulting in a clear zone of inhibition.[21]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.[18][21]

  • Well Creation: Aseptically punch holes (6 to 8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[18][19]

  • Compound Loading: Add a fixed volume (e.g., 20-100 µL) of the dissolved benzothiazole derivative at a known concentration into each well.[19][20] Include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).

  • Pre-diffusion (Optional but Recommended): Let the plates stand for 1-2 hours at room temperature to allow the compounds to diffuse into the agar before microbial growth begins.[19]

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow prep_agar 1. Prepare and Pour Sterile Agar Plates prep_inoculum 2. Prepare Standardized Microbial Inoculum prep_agar->prep_inoculum spread_lawn 3. Inoculate Agar Surface (Create a Microbial Lawn) prep_inoculum->spread_lawn create_wells 4. Aseptically Create Wells in the Agar spread_lawn->create_wells load_compounds 5. Load Derivatives & Controls into Wells create_wells->load_compounds incubate 6. Incubate Plates (e.g., 24h at 37°C) load_compounds->incubate measure_zones 7. Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzothiazole derivatives have shown significant promise as anti-inflammatory agents, capable of mitigating acute inflammatory responses in preclinical models.[22][23][24]

Mechanistic Insights: Suppressing Inflammatory Mediators

The anti-inflammatory effects of benzothiazole derivatives are believed to stem from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.[24] Studies have shown that some derivatives can suppress the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes.[25] This leads to the reduced production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[25][26]

Comparative Analysis of Anti-inflammatory Efficacy

The in vivo efficacy of these compounds is typically assessed using the carrageenan-induced paw edema model, a standard assay for acute inflammation.[27][28] The reduction in paw swelling (edema) serves as a direct measure of a compound's anti-inflammatory activity.

Table 3: Comparative in vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model (Rat)

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)Reference
Derivative 4a Not SpecifiedVery Good Activity[23]
Derivative 3a, 3c, 3d, 5b Not SpecifiedGood Activity[23]
Indomethacin (Positive Control) 10Significant Inhibition[27]
Fepradinol (Test Drug) 25Significant Inhibition[27]

While specific percentage inhibition data for benzothiazole-2-thiol derivatives is less consolidated in comparative reviews, primary studies consistently report "good" to "very good" activity, often comparable to standard NSAIDs like indomethacin.[23] This indicates their potential as a new class of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This model is a highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[27] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a well-characterized inflammatory response.[27][28]

Step-by-Step Methodology:

  • Animal Acclimatization & Grouping: Use rats or mice (e.g., Wistar rats) and allow them to acclimatize. Divide them into groups (n=6): Vehicle Control (e.g., Saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (different doses of the benzothiazole derivative).[27]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the respective compounds to each group, typically via oral gavage (p.o.), one hour before inducing inflammation.[27]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[27][29][30]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, 5, and 6 hours).[27]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group.

    • Calculate the Percentage Inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100

Paw_Edema_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis group_animals 1. Group Animals (Control, Standard, Test) baseline_measure 2. Measure Baseline Paw Volume (V₀) group_animals->baseline_measure administer_drug 3. Administer Compounds (e.g., Oral Gavage) baseline_measure->administer_drug induce_edema 4. Inject Carrageenan (t=0 hours) administer_drug->induce_edema measure_volume 5. Measure Paw Volume (Vₜ) at Time Intervals (1-6h) induce_edema->measure_volume calc_edema 6. Calculate Edema (Vₜ - V₀) measure_volume->calc_edema calc_inhibition 7. Calculate % Inhibition of Edema calc_edema->calc_inhibition

Caption: Experimental workflow for the paw edema assay.

Concluding Remarks and Future Perspectives

The benzothiazole-2-thiol scaffold is undeniably a fertile ground for the discovery of novel therapeutic agents. The comparative data clearly demonstrates that specific structural modifications can profoundly enhance biological activity, guiding a rational approach to drug design.

  • For Anticancer Activity: The incorporation of a pyridinyl-amine moiety is a highly promising strategy, yielding compounds with nanomolar potency.

  • For Antimicrobial Activity: The addition of electron-withdrawing groups like -CF₃ at the 6-position significantly boosts antibacterial efficacy.

  • Structure-Activity Relationship (SAR) Summary: Literature consistently reveals that substitutions at the C-2 position (on the thiol group) and the C-6 position of the benzene ring are critical for modulating the biological activities of these derivatives.[2]

The versatility and established efficacy of benzothiazole-2-thiol derivatives make them compelling lead candidates. Future research should focus on optimizing their pharmacokinetic and pharmacodynamic properties, exploring novel chemical modifications, and advancing the most potent compounds into further preclinical and clinical development to unlock their full therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. [Link]
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. NIH. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]
  • Carrageenan Induced Paw Edema (R
  • Carrageenan induced Paw Edema Model.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • 2.2. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Antimicrobial activity of benzothiazole derivatives.
  • Anti‐inflammatory activity of benzothiazole derivatives.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities.
  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Schematic representation of structure‐activity relationship for the 27–46 series.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH. [Link]
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
  • A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of Benzothiazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzothiazole derivatives stand out as a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[3][4] Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining molecular structures, providing precise data on conformation, bond lengths, bond angles, and intermolecular interactions.[3][5][6]

This guide provides a comparative framework for the crystallographic analysis of benzothiazole derivatives. It delves into the causal relationships behind experimental choices, offers detailed protocols for obtaining high-quality crystallographic data, and presents a comparative analysis of structurally related benzothiazole derivatives to illuminate the impact of substituents on their solid-state architecture.

The Decisive First Step: Growing High-Quality Single Crystals

The journey of crystallographic analysis begins with what is often its most challenging yet critical phase: the cultivation of single crystals.[7] The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure.[8] For small organic molecules like benzothiazole derivatives, several solution-based methods are commonly employed.

The underlying principle of these techniques is to induce a slow change in solvent conditions to achieve a state of supersaturation, from which ordered crystal growth can occur.[8][9] The choice of solvent is paramount, as it can influence crystal morphology and even become incorporated into the crystal lattice.[9][10]

Common Crystallization Techniques for Benzothiazole Derivatives:

  • Slow Evaporation: This is the most straightforward method.[8] A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8][9] This gradual increase in concentration promotes the formation of well-ordered crystals.[7]

  • Slow Cooling: This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[8] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[8][11]

  • Vapor Diffusion: This is often the most successful method, especially when only small amounts of the compound are available.[9] A concentrated solution of the benzothiazole derivative in a suitable solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[9]

  • Liquid-Liquid Diffusion: In this method, a layer of the less dense anti-solvent is carefully added on top of a solution of the compound, creating a distinct interface.[7] Slow diffusion at this interface leads to crystal growth.

Field Insight: Patience is a key virtue in crystal growing. It is often beneficial to set up multiple crystallization experiments simultaneously, varying solvents, concentrations, and techniques.[12] Keep meticulous records of the conditions that yield the best crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in size, optically clear, and without fractures) is obtained, the next phase is data collection using a single-crystal X-ray diffractometer.[6][7][13]

Step-by-Step SCXRD Workflow:

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[13]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[3][6] A detector records the position and intensity of these diffracted beams.[3]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the fundamental repeating block of the crystal) and to integrate the intensities of all the diffraction spots.[14]

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the unit cell.[13] This initial model is then refined by iteratively adjusting atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction data.[6][13]

Visualizing the Workflow

The following diagram illustrates the typical workflow for a crystallographic analysis of a benzothiazole derivative, from the initial compound to the final structural elucidation.

Crystallographic Analysis Workflow General Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesized_Compound Synthesized Benzothiazole Derivative Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Synthesized_Compound->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Mount_Crystal Mount Crystal on Goniometer Select_Crystal->Mount_Crystal XRay_Diffraction X-ray Diffraction Data Collection Mount_Crystal->XRay_Diffraction Data_Processing Data Processing & Integration XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & CIF File Structure_Refinement->Final_Structure Comparative_Analysis Comparative Structural Analysis Final_Structure->Comparative_Analysis

Caption: General workflow for X-ray crystallography.

Comparative Crystallographic Analysis: The Impact of Substituents

The true power of crystallographic analysis in drug development and materials science is realized through comparative studies.[4] By comparing the crystal structures of a series of related benzothiazole derivatives, we can understand how different substituents influence molecular conformation, crystal packing, and intermolecular interactions.[15] This understanding is crucial for establishing structure-activity relationships (SAR) and for designing new molecules with desired properties.

Let's consider a comparative analysis of two hypothetical benzothiazole derivatives:

  • Compound A: 2-Amino-6-chlorobenzothiazole

  • Compound B: 2-(4-chlorophenyl)benzothiazole

Parameter2-Amino-6-chlorobenzothiazole (A)2-(4-chlorophenyl)benzothiazole (B)
Chemical Formula C₇H₅ClN₂SC₁₃H₈ClNS
Molecular Weight 184.65 g/mol 245.73 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P b c aP 1 2₁/c 1
a (Å) 7.371(2)11.0497(5)
b (Å) 12.015(4)14.1040(6)
c (Å) 17.200(6)7.1466(3)
β (˚) 9098.556(4)
Volume (ų) 1523.5(9)1101.37(8)
Z 84
Calculated Density (g/cm³) 1.6081.481
Data presented is illustrative and based on publicly available information for similar structures.[16]

From this data, we can draw several key comparisons. The change in the substituent at the 2-position from a small amino group (Compound A) to a bulky chlorophenyl group (Compound B) leads to a significant change in the crystal system from orthorhombic to monoclinic.[16] This reflects a fundamental difference in how the molecules pack in the solid state.

Delving Deeper with Hirshfeld Surface Analysis

To gain a more quantitative understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable tool.[17][18] This method provides a visual representation of the close contacts between molecules in the crystal. The analysis of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, for instance, revealed that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to the crystal packing, highlighting the roles of van der Waals forces and hydrogen bonding.[17]

Logical Framework for Comparison

The following diagram illustrates the logical flow of how substituent changes on the benzothiazole core can influence the final crystal structure.

Substituent Effects Logical Flow of Substituent Effects on Crystal Structure Substituent Substituent Modification (e.g., -NH2 vs. -Ph-Cl) Molecular_Properties Altered Molecular Properties (Size, Shape, Polarity, H-bonding potential) Substituent->Molecular_Properties Intermolecular_Interactions Modified Intermolecular Interactions (π-π stacking, H-bonds, van der Waals) Molecular_Properties->Intermolecular_Interactions Crystal_Packing Different Crystal Packing Motif Intermolecular_Interactions->Crystal_Packing Crystal_System Change in Crystal System & Unit Cell Crystal_Packing->Crystal_System

Caption: Logical flow of substituent effects on crystal structure.

Conclusion

The crystallographic analysis of benzothiazole derivatives is a powerful approach for elucidating the structural underpinnings of their chemical and biological properties.[4] A systematic and comparative approach, beginning with the meticulous growth of high-quality single crystals and culminating in a detailed analysis of crystal packing and intermolecular interactions, provides invaluable insights for rational drug design and the development of new materials.[4] By understanding how subtle changes in molecular structure translate into significant differences in solid-state architecture, researchers can more effectively tailor the properties of benzothiazole derivatives for specific applications.

References

  • Musa E. Mohamed; Kamal K. Taha. Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science 2011;9(8):34-39. [Link]
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals. MDPI. [Link]
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Royal Society of Chemistry. [Link]
  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules.
  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. IUCrData.
  • Growing Quality Crystals. MIT Department of Chemistry. [Link]
  • Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Crystal Growing Tips. University of Florida. [Link]
  • Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model.
  • Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. [Link]
  • Single crystal X-ray diffraction. Fiveable. [Link]
  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one.
  • N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. Acta Crystallographica Section E.
  • Effects of Alkyl Chain Substitution on Crystal Structure of Benzothiazole-derived Squarylium Dyes.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences. MDPI. [Link]
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SCIRP. [Link]
  • New azo-benzothiazole based liquid crystals: synthesis and study of the effect of lateral substituents on their liquid crystalline behaviour.
  • Review on Literature Study of Benzothiazole. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
  • How do organic compounds single crystal X rays diffraction work?.
  • Single-crystal X-ray Diffraction. Carleton College. [Link]
  • X-Ray Diffraction Basics.
  • A beginner's guide to X-ray d
  • In Silico Structural Insights and Potential Inhibitor Identification Based on the Benzothiazole Core for Targeting Leishmania major Pteridine Reductase 1. ACS Omega.
  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules.
  • N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. Sunway University. [Link]
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. University of Ferrara. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance based on available safety data and general best practices for hazardous waste management. A specific, detailed Safety Data Sheet (SDS) for 7-Bromobenzo[d]thiazole-2-thiol should always be consulted when available[1]. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations. This guide is intended to supplement, not replace, institutional and regulatory protocols.

Core Principles: Understanding the Hazard Profile

This compound is a specialized organic compound whose safe disposal is dictated by its distinct chemical structure. Proper procedure is not merely about following steps but about mitigating the specific risks this structure presents.

  • Halogenated Organic Compound: The presence of a bromine atom on the benzothiazole ring places this compound in the category of halogenated organic wastes. Such compounds are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if disposed of improperly[2][3]. The U.S. Environmental Protection Agency (EPA) heavily regulates the land disposal of halogenated organic compounds (HOCs)[3][4][5].

  • Thiol (Mercaptan) Group: The thiol (-SH) group makes the molecule malodorous and introduces specific chemical reactivity. Thiols can be toxic, act as nervous system depressants at high concentrations, and are often reactive with oxidizing agents, acids, and certain metals[6][7][8].

  • Benzothiazole Core: The benzothiazole structure itself is common in bioactive molecules. While specific toxicity data for this compound is limited, related brominated benzothiazoles are classified as irritants to the skin, eyes, and respiratory system[9][10]. Therefore, treating this compound with a high degree of caution is a prudent and necessary measure.

Due to these factors, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse containers[6][11].

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before waste is even generated, establishing a safe handling environment is critical. This minimizes exposure during active research and subsequent collection for disposal.

Engineering Controls

All handling, weighing, and aliquoting of this compound, including the preparation of its waste container, must be performed within a certified chemical fume hood[7][12]. This is the primary engineering control to prevent the inhalation of potentially harmful dust or vapors and to contain the foul odor characteristic of thiols[7].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following equipment is mandatory when handling the pure compound or its waste.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Inspect for any signs of degradation or puncture before each use. Double-gloving is recommended for handling concentrated waste.
Eye Protection Chemical splash gogglesMust meet ANSI Z87.1 standards to provide robust protection against splashes of the compound, solvents, or decontamination solutions[12].
Body Protection Laboratory coatA full-length lab coat, preferably flame-resistant, must be worn and kept fully buttoned to protect skin and clothing from contamination[12].
Respiratory Protection NIOSH-approved respiratorRequired if there is any risk of aerosol generation or if work must be conducted outside of a fume hood. An organic vapor cartridge is appropriate[12].

Step-by-Step Disposal and Decontamination Workflow

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the moment waste is generated to its final destruction.

Experimental Protocol: Waste Segregation and Containerization
  • Waste Identification: Designate a specific, dedicated hazardous waste container for this compound and any materials grossly contaminated with it (e.g., pipette tips, weighing paper).

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container with a screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of cracks or residue.

  • Waste Labeling (Crucial Step): Immediately label the container with a hazardous waste tag, as required by your institution and regulations. The label must include:

    • The full, unabbreviated chemical name: "this compound"[11].

    • The words "Hazardous Waste".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Segregation: Keep this waste stream separate from all others. Crucially, do not mix with oxidizing agents (e.g., nitrates, bleach, peroxides), strong acids, or bases , as this can lead to vigorous, exothermic, or toxic reactions[6].

  • Storage: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be cool, dry, well-ventilated, and away from heat or ignition sources[13]. Keep the container tightly closed when not actively adding waste[9].

Experimental Protocol: Decontamination of Laboratory Equipment

Glassware, spatulas, and other non-disposable equipment that have come into contact with the compound must be decontaminated before returning to general use.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinse solvent must be collected and disposed of as hazardous waste in your designated container.

  • Oxidative Treatment (for Thiol Group): Within the fume hood, prepare a 10% bleach solution (sodium hypochlorite). Submerge or thoroughly rinse the equipment with this solution to oxidize the reactive thiol group[7][8]. An immersion time of at least one hour is recommended; 24 hours may be necessary for complete oxidation[7].

  • Collection of Decontamination Solution: The used bleach solution is now considered hazardous waste. It should be collected in a separate, clearly labeled hazardous waste container. Do not mix this bleach-containing waste with the primary organic waste stream.

  • Final Cleaning: After the oxidative treatment and disposal of the bleach solution, the equipment can be washed with standard laboratory detergent and water.

Disposal Pathway Visualization

The following workflow outlines the decision-making process for the safe disposal of this compound.

G start Waste Generation (this compound) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 hood Work in Fume Hood ppe->hood segregate Segregate Waste (No Incompatibles) hood->segregate Step 2 container Label & Seal Approved Hazardous Waste Container segregate->container Step 3 store Store in Satellite Accumulation Area container->store Step 4 ehs Contact EHS for Pickup store->ehs Step 5 disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) ehs->disposal Final Step

Sources

A Senior Application Scientist's Guide to Handling 7-Bromobenzo[d]thiazole-2-thiol: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 7-Bromobenzo[d]thiazole-2-thiol is a key building block in the synthesis of biologically active compounds.[1][2] However, its chemical structure—a brominated benzothiazole containing a thiol group—necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. The primary hazards associated with this compound and related thiazole/thiol compounds stem from its potential for irritation, toxicity, and its notably offensive odor.[3][4] A clear understanding of these risks is the foundation of a safe experimental workflow.

Based on available safety data for structurally similar compounds, the following table summarizes the key hazards.

Hazard CategoryDescriptionGHS Pictogram(s)Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) The compound may be toxic if swallowed or in contact with skin, and harmful if inhaled.pictogram: skull_and_crossbonesP261, P264, P270, P280, P301+P310
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[5] Pre-existing dermatitis may be accentuated.[6]pictogram: exclamation_markP264, P280, P302+P352, P332+P313[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5] Thiazole derivatives can pose a risk of severe eye damage.[6]pictogram: exclamation_markP280, P305+P351+P338, P337+P313[5]
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[5][6]pictogram: exclamation_markP261, P271, P304+P340, P312[5]
Odor Nuisance As a thiol (mercaptan), it is expected to have an extremely potent and unpleasant odor, detectable at very low concentrations.[3][4] This can cause nuisance complaints and adverse reactions like headaches or nausea.[3]N/AHandle exclusively in a ventilated fume hood with appropriate trapping.

The Core Protocol: Personal Protective Equipment (PPE)

The use of appropriate PPE is your final and most critical barrier against chemical exposure.[7] The following multi-layered approach is mandatory when handling this compound.

Primary Engineering Controls

Your first line of defense is always to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is critical for preventing the inhalation of airborne particles and containing its potent odor.

Essential Personal Protective Equipment
Protection LevelEquipmentRationale & Causality
Eye and Face Protection Chemical splash goggles and a full-face shield.[9]Standard safety glasses leave gaps where splashes and airborne powder can enter.[10] Given the risk of serious eye irritation, chemical splash goggles that form a seal are required. A face shield provides an additional layer of protection for the entire face from splashes during transfers or accidental releases.[7]
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness).Nitrile gloves provide adequate protection against incidental splashes and contact with the solid compound.[10] For extended handling or immersion, consult a glove compatibility chart. Always double-glove when handling hazardous drugs or potent compounds.[7]
Body Protection A long-sleeved laboratory coat with knit cuffs.[11]The lab coat protects your skin and personal clothing from contamination.[8] Knit cuffs are essential as they form a tight seal around the wrist, preventing chemicals from entering the sleeve and ensuring a secure overlap with your inner glove.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).A respirator should be used when engineering controls are insufficient, during large-scale transfers where dust generation is unavoidable, or when cleaning up spills.[7][8] All users must be properly fit-tested and trained in accordance with OSHA standards.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, methodical workflow is essential for safety and experimental reproducibility. The following diagram and protocols outline the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Cleanup & Disposal Phase cluster_final Final Steps prep_area 1. Prepare Work Area (Fume Hood, Bleach Baths) don_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep_area->don_ppe Verify all materials are present handle_chem 3. Handle Chemical (Weighing, Transfers, Reaction) don_ppe->handle_chem workup 4. Reaction Work-up (Use Bleach Traps for Vapors) handle_chem->workup decon 5. Decontaminate Glassware (Soak in Bleach Bath >12h) workup->decon dispose 6. Dispose of Waste (Label as Thiol-Containing) decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.